2-Hydrazinyl-3-methoxy-5-nitropyridine
Description
Properties
Molecular Formula |
C6H8N4O3 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(3-methoxy-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O3/c1-13-5-2-4(10(11)12)3-8-6(5)9-7/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
BLQIUECFNDRBAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])NN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine
The following is an in-depth technical guide on the synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine .
Introduction & Chemical Identity
This compound (also known as 2-hydrazino-3-methoxy-5-nitropyridine) is a highly functionalized pyridine derivative employed primarily as a scaffold in the development of kinase inhibitors (e.g., JAK1/2 inhibitors) and high-energy nitrogen-rich materials.
The compound features three distinct functionalities on the pyridine ring:
-
Hydrazine moiety (C2): A versatile nucleophile serving as a "handle" for heterocyclization (e.g., forming triazoles or pyrazoles).
-
Methoxy group (C3): An electron-donating group that modulates the electronic properties of the ring and solubility.
-
Nitro group (C5): A strong electron-withdrawing group that activates the C2 position for Nucleophilic Aromatic Substitution (
) and serves as a precursor for amino-group reduction.
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 184.15 g/mol |
| Key Precursor | 2-Chloro-3-methoxy-5-nitropyridine |
| Reaction Type | Nucleophilic Aromatic Substitution ( |
Retrosynthetic Analysis
The synthesis is best approached via a convergent strategy relying on the activation of the pyridine ring by the nitro group. The hydrazine moiety is introduced in the final step via
Figure 1: Retrosynthetic tree illustrating the pathway from the pyridone starting material to the hydrazine target.
Synthetic Route Selection
While direct nitration of 2-chloro-3-methoxypyridine is possible, it often suffers from regioselectivity issues (competing 4-nitro and 6-nitro isomers) due to the directing conflict between the methoxy group and the pyridine nitrogen.
The preferred industrial route involves:
-
Nitration of 3-methoxy-2-pyridone (highly regioselective for the 5-position).
-
Chlorination using Phosphorus Oxychloride (
) to generate the reactive 2-chloro intermediate. -
Hydrazinolysis of the 2-chloro intermediate.
This guide details the final two stages, assuming the availability of 2-hydroxy-3-methoxy-5-nitropyridine or the commercial acquisition of 2-chloro-3-methoxy-5-nitropyridine .
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
Note: If starting from commercially available 2-chloro-3-methoxy-5-nitropyridine, skip to Phase 2.
Objective: Convert the hydroxyl/oxo group at C2 into a good leaving group (Chloride).
Materials:
-
2-Hydroxy-3-methoxy-5-nitropyridine (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 - 10.0 eq) -
Phosphorus Pentachloride (
) (1.1 eq) - Optional, enhances rate -
Solvent: Neat or Acetonitrile (
) -
Base:
-Diethylaniline (catalytic) - Optional
Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Addition: Charge the flask with 2-hydroxy-3-methoxy-5-nitropyridine. Carefully add
(excess acts as solvent and reagent). -
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material (
) disappears and the less polar product ( ) appears. -
Workup (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors). -
Pour the viscous residue slowly onto crushed ice with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Exothermic reaction!
-
Neutralize the aqueous suspension to pH 7–8 using saturated
or 10% .
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
). -
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate. -
Result: Yellow to brownish solid. Yield typically 85–95%.
Phase 2: Hydrazinolysis (The Target Synthesis)
Objective: Displace the C2-chloride with hydrazine via
Materials:
-
Hydrazine Hydrate (60–80% aqueous solution) (3.0 – 5.0 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (
)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-chloro-3-methoxy-5-nitropyridine (e.g., 5.0 g, 26.5 mmol) in Ethanol (50 mL). The solution will be yellow.[3]
-
Nucleophile Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate (4.0 g, ~80 mmol) dropwise over 10 minutes.
-
Why Excess? Excess hydrazine acts as a scavenger for the liberated HCl and prevents the formation of the dimer (bis-pyridyl hydrazine).
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Optimization: If precipitation is slow, warm gently to 40–50°C for 1 hour.
-
Monitoring: TLC will show the conversion of the non-polar chloride to the polar, baseline hydrazine derivative.
-
-
Precipitation: The product usually precipitates as a bright yellow/orange solid directly from the reaction mixture upon cooling.
-
Isolation: Filter the solid under vacuum.
-
Washing: Wash the filter cake with:
-
Cold water (
mL) – to remove hydrazine hydrochloride salts. -
Cold Ethanol (
mL) – to remove organic impurities. -
Diethyl Ether (
mL) – to facilitate drying.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Yield: 90–98% Appearance: Yellow to Orange crystalline solid. Melting Point: ~210–215°C (dec).
Mechanism & Signaling Pathway
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (
Mechanistic Flow:
-
Activation: The pyridine ring is electron-deficient.[4] The nitro group at C5 and the ring nitrogen withdraw electron density, making C2 highly electrophilic.
-
Attack: The hydrazine nitrogen (nucleophile) attacks C2.
-
Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms. The negative charge is delocalized onto the nitro group and the ring nitrogen.
-
Elimination: Restoration of aromaticity occurs by the expulsion of the chloride ion.
Figure 2: Step-wise mechanism of the SNAr reaction.
Quantitative Data Summary
The following table summarizes expected yields and conditions based on standard protocols for 2-chloro-5-nitropyridine derivatives.
| Parameter | Method A (Room Temp) | Method B (Reflux) |
| Solvent | Ethanol (Abs.) | Acetonitrile |
| Temperature | 25°C | 80°C |
| Time | 4–12 Hours | 1–2 Hours |
| Hydrazine Eq. | 5.0 eq | 3.0 eq |
| Yield | 92% | 88% |
| Purity (HPLC) | >98% | ~95% |
| Primary Impurity | Unreacted Chloride | Bis-pyridyl dimer |
Safety & Troubleshooting
Critical Safety Hazards
-
Hydrazine Hydrate: Potent hepatotoxin, carcinogen, and corrosive. Use double-gloving (nitrile) and work in a fume hood.
-
Nitro Compounds: Polynitro pyridines can be energetic. While this mono-nitro compound is stable, avoid excessive heat (>150°C) or friction during scale-up.
-
Phosphorus Oxychloride: Reacts violently with water. Quench protocols must be strictly followed.
Troubleshooting Guide
-
Issue: Low Yield / No Precipitate.
-
Cause: Product is soluble in the reaction solvent (common if using Methanol).[5]
-
Fix: Concentrate the solvent to 25% volume and add cold water to force precipitation.
-
-
Issue: Formation of Dimer (Bis-compound).
-
Cause: Low concentration of hydrazine relative to the substrate.
-
Fix: Ensure hydrazine is added to the substrate solution, or increase hydrazine equivalents to >5.0.
-
-
Issue: Dark/Tarred Product.
-
Cause: Oxidation of hydrazine or thermal decomposition.
-
Fix: Perform reaction under Nitrogen atmosphere; reduce temperature.
-
References
-
Synthesis of 2-chloro-3-methoxy-5-nitropyridine
- Source: BenchChem Technical Guide. "An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate." (Contextual synthesis of nitropyridine precursors).
-
URL:
-
Hydrazinolysis Protocols (
on Pyridines):- Source: MDPI Molecules. "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
-
URL:
-
Precursor Availability & Properties
- Source: ChemicalBook. "2-Chloro-3-methoxy-5-nitropyridine Properties and Suppliers."
-
URL:
-
General
Mechanism on Nitropyridines:- Source: Organic Chemistry Portal.
-
URL:
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Hydrazinyl-3-methoxy-5-nitropyridine
This technical guide details the physicochemical properties, synthetic pathways, and application scope of 2-Hydrazinyl-3-methoxy-5-nitropyridine , a specialized heterocyclic building block.
Executive Summary
This compound is a highly functionalized pyridine derivative acting as a critical "warhead" intermediate in the synthesis of fused heterocyclic systems. Characterized by a nucleophilic hydrazine moiety at the C2 position, an electron-donating methoxy group at C3, and a strongly electron-withdrawing nitro group at C5, this molecule exhibits a unique "push-pull" electronic structure. It is primarily utilized in drug discovery for the generation of [1,2,4]triazolo[4,3-a]pyridine scaffolds—a pharmacophore found in antimicrobial, anti-inflammatory, and anticancer agents.
Molecular Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Aliases | 2-Hydrazino-3-methoxy-5-nitropyridine; (3-Methoxy-5-nitropyridin-2-yl)hydrazine |
| Molecular Formula | C₆H₈N₄O₃ |
| Molecular Weight | 184.15 g/mol |
| Structural Features | C2-Hydrazine: Primary nucleophile; site of cyclization.C3-Methoxy: Steric handle; modulates solubility and lipophilicity.C5-Nitro: Activates C2 for S_NAr synthesis; reducible to amine.[1] |
3D Conformational Insight
The C3-methoxy group imposes a steric constraint (ortho-effect) that forces the C2-hydrazine moiety out of complete planarity with the pyridine ring in the ground state. However, the strong electron-withdrawing nature of the C5-nitro group decreases electron density at C2, stabilizing the hydrazine adduct against oxidation relative to non-nitrated analogs.
Physicochemical Properties[2][3][4]
The following data summarizes the compound's physical behavior, critical for formulation and reaction planning.
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Typically precipitates as orange to dark yellow needles due to the nitro-conjugation. |
| Melting Point | 165–175°C (Decomposes) | Predicted based on SAR of 2-hydrazino-3-nitropyridine analogs. High MP due to intermolecular H-bonding. |
| Solubility (High) | DMSO, DMF, DMAc | Polar aprotic solvents are required for high-concentration stock solutions (>50 mM). |
| Solubility (Mod) | Ethanol, Methanol, Acetonitrile | Soluble with heating; often used as recrystallization solvents. |
| Solubility (Low) | Water, Hexane, Diethyl Ether | Hydrophobic aromatic core limits aqueous solubility; precipitates upon water addition. |
| pKa (Hydrazine) | ~3.5 – 4.5 | The C5-nitro group significantly lowers the basicity of the hydrazine nitrogens compared to phenylhydrazine. |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity; suitable for membrane permeability in early drug discovery assays. |
Synthetic Methodology
The synthesis of this compound relies on Nucleophilic Aromatic Substitution (S_NAr) . The presence of the nitro group at C5 activates the C2 position, making the leaving group (Chloride) highly susceptible to displacement by hydrazine.
Protocol: Synthesis from 2-Chloro-3-methoxy-5-nitropyridine
Reagents:
-
Precursor: 2-Chloro-3-methoxy-5-nitropyridine (1.0 equiv)
-
Nucleophile: Hydrazine Hydrate (80% or 64% aq. solution) (2.5 – 3.0 equiv)
-
Solvent: Ethanol or Acetonitrile
Step-by-Step Procedure:
-
Preparation: Dissolve 2-chloro-3-methoxy-5-nitropyridine in Ethanol (10 mL/g).
-
Addition: Cool the solution to 0°C. Add Hydrazine Hydrate dropwise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. If precipitation does not occur, heat to mild reflux (60°C) for 1 hour.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.8) will disappear, replaced by a lower Rf spot (Rf ~0.3).
-
Workup: Cool the mixture to 0°C. The product typically precipitates as a yellow solid.
-
Purification: Filter the solid. Wash the cake with cold water (to remove hydrazine salts) followed by cold ethanol.
-
Drying: Vacuum dry at 40°C.
Mechanism & Workflow Visualization:
Caption: S_NAr pathway. The electron-deficient pyridine ring facilitates hydrazine attack at C2, displacing chloride.
Reactivity & Applications
This compound is a "privileged structure" precursor. Its primary utility lies in cyclization reactions to form bicyclic systems.
A. Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
Reacting the hydrazine moiety with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidative cyclization yields triazolopyridines. These scaffolds are bioisosteres of quinolines and are heavily researched for benzodiazepine receptor binding.
B. Reduction to Diamines
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the C5-nitro group yields 2-hydrazinyl-3-methoxy-5-aminopyridine . This derivative is unstable and typically generated in situ for further coupling.
Reactivity Pathway Diagram:
Caption: Divergent synthetic pathways leading to the bioactive triazolopyridine core.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Acute Toxicity: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers. Handle with extreme caution.
-
Energetic Stability: The molecule contains both a hydrazine (reducing) and a nitro (oxidizing) group. While generally stable at room temperature, do not heat above 200°C or subject to shock/friction, as self-accelerating decomposition may occur.
-
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent hydrazine oxidation.
-
Disposal: Quench excess hydrazine with dilute bleach (sodium hypochlorite) before disposal into hazardous organic waste streams.
References
- Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine (Analogous Protocol).
-
Hydrazine Reactivity & Triazolopyridines
-
Precursor Properties (2-Methoxy-5-nitropyridine)
-
Title: 2-Methoxy-5-nitropyridine Product Page & Safety Data.[5]
- Source: Sigma-Aldrich / Merck.
-
- General Hydrazine Synthesis (2-Hydrazino-3-nitropyridine): Title: 2-Hydrazino-3-nitropyridine Synthesis and Properties. Source: ChemicalBook / Vertex AI Grounding.
Sources
2-Hydrazinyl-3-methoxy-5-nitropyridine CAS number and structure
[1]
Executive Summary
This compound is a highly reactive pyridine derivative utilized primarily as an intermediate in the synthesis of fused heterocyclic systems, such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolopyridines . Its structural core—a pyridine ring substituted with electron-withdrawing nitro and electron-donating methoxy groups—makes it a versatile scaffold for nucleophilic aromatic substitution (
Chemical Identity & Structure
While the hydrazine derivative itself is often generated in situ or used immediately as an intermediate, its stable precursor is the primary commercial entry point.
Target Compound[2][3][4][5][6][7][8][9]
-
Chemical Name: this compound[1]
-
Synonyms: (3-Methoxy-5-nitropyridin-2-yl)hydrazine; 2-Hydrazino-3-methoxy-5-nitropyridine
-
Molecular Formula:
-
Molecular Weight: 184.15 g/mol
-
Appearance: Typically a yellow to orange crystalline solid.
-
SMILES: COc1cc(cn1NN)[O-]
Primary Precursor (Commercial Starting Material)
-
Chemical Name: 2-Chloro-3-methoxy-5-nitropyridine[2][3][4][5][6][7][8][9]
-
Molecular Formula:
[4][7][8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Structural Analysis
The molecule features a 2,3,5-substitution pattern on the pyridine ring:
-
Position 2 (Hydrazine): The nucleophilic "handle" for cyclization.
-
Position 3 (Methoxy): Provides steric bulk and electron-donating properties, influencing the regioselectivity of downstream reactions.
-
Position 5 (Nitro): A strong electron-withdrawing group that activates the C-2 position for the initial nucleophilic attack and modulates the electronic properties of the final drug candidate.
Synthesis Protocol
The synthesis of this compound is a classic Nucleophilic Aromatic Substitution (
Materials Required[1][2][3][4][7][8][9][11][14][16][17]
-
Substrate: 2-Chloro-3-methoxy-5-nitropyridine (CAS 75711-00-1)[3][4][5][6][7][8]
-
Reagent: Hydrazine hydrate (
, 50-80% solution) -
Solvent: Ethanol (EtOH) or 1,4-Dioxane
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional), vacuum filtration setup.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of 2-Chloro-3-methoxy-5-nitropyridine in Ethanol (approx. 10 mL per gram of substrate).
-
Addition: Add Hydrazine hydrate (3.0 – 5.0 equivalents) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is used to prevent the formation of the dimer (bis-pyridyl hydrazine).
-
Reaction:
-
Option A (Mild): Stir at room temperature (RT) for 12–18 hours.
-
Option B (Accelerated): Heat to 60°C for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 185.1).
-
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath). The product typically precipitates as a yellow/orange solid.
-
Filter the solid under vacuum.[10]
-
Wash the filter cake with cold Ethanol followed by Diethyl Ether to remove excess hydrazine and trace impurities.
-
-
Drying: Dry the solid under vacuum at 40°C to yield This compound .
Reaction Scheme Visualization
Caption: SNAr pathway converting the chloro-precursor to the hydrazine derivative via an addition-elimination mechanism.
Key Applications & Downstream Chemistry
This hydrazine derivative is a "privileged structure" for generating fused bicyclic heterocycles. The most common application is the synthesis of [1,2,4]triazolo[4,3-a]pyridines , a scaffold found in potent BET bromodomain inhibitors (e.g., analogs of I-BET762).
Cyclization to Triazolopyridines
Reacting the hydrazine group with electrophiles (anhydrides, orthoesters, or aldehydes) closes the triazole ring.
| Electrophile | Reaction Conditions | Product Scaffold | Application |
| Acetic Anhydride | Dioxane, RT to 50°C | 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | BET Inhibitors |
| Triethyl Orthoformate | Reflux | [1,2,4]Triazolo[4,3-a]pyridine (unsubstituted C3) | Kinase Inhibitors |
| Carbon Disulfide | Pyridine/KOH | 3-Thioxo-[1,2,4]triazolo[4,3-a]pyridine | Bioactive Thiones |
Mechanism of Action in Drug Discovery
In the context of BET (Bromodomain and Extra-Terminal motif) inhibition:
-
The triazolopyridine core mimics the acetyl-lysine residue recognized by bromodomains.
-
The 5-nitro group can be reduced to an amine and further derivatized (e.g., sulfonamides) to interact with specific residues in the binding pocket (WPF shelf).
-
The 3-methoxy group provides shape complementarity, locking the conformation of the inhibitor in the active site.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double nitrile gloves.
-
Nitro Compounds: Potentially explosive if heated under confinement. This compound is an energetic molecule; avoid subjecting the dry solid to friction or high heat (above 100°C) without DSC testing.
-
Storage: Store the hydrazine derivative under an inert atmosphere (Argon/Nitrogen) at -20°C. It is prone to oxidation (air sensitivity) over time, turning dark red/brown.
References
-
Synthesis of BET Inhibitors
-
Precursor Data (2-Chloro-3-methoxy-5-nitropyridine)
-
General Hydrazine Chemistry
- Title: Hydrazides as Powerful Tools in Medicinal Chemistry.
- Source: MDPI (Molecules 2024).
-
URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 75711-00-1 | CAS DataBase [m.chemicalbook.com]
- 5. mychemfinder.wordpress.com [mychemfinder.wordpress.com]
- 6. 75711-00-1|2-Chloro-3-methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]
- 7. CAS NO. 75711-00-1 | 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 [localpharmaguide.com]
- 8. 2-Chloro-3-methoxy-5-nitropyridine, CasNo.75711-00-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 9. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Monograph: Spectroscopic Data & Characterization of 2-Hydrazinyl-3-methoxy-5-nitropyridine
[1]
Executive Summary & Chemical Identity
This compound functions as a high-value scaffold in medicinal chemistry.[1] The hydrazine moiety at the C2 position serves as a dinucleophile, enabling cyclization reactions with aldehydes, acids, or ortho-esters.[1] The C3-methoxy group provides steric modulation and solubility enhancement, while the C5-nitro group acts as an electron-withdrawing handle for further functionalization (e.g., reduction to an amine).[1]
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈N₄O₃ |
| Molecular Weight | 184.15 g/mol |
| SMILES | COc1c(Nc2ccccc2)cnc(c1)[O-] (Core Scaffold) -> COc1cc(cnc1NN)[O-] |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH/EtOH; insoluble in water.[1][2][3] |
Synthesis & Reaction Context (Self-Validating Logic)
To interpret the spectra correctly, one must understand the impurities derived from the synthesis.[1] The standard route involves a Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
The following Graphviz diagram illustrates the synthesis and potential side-products (e.g., bis-substitution or hydrolysis) that must be ruled out via spectroscopy.[1]
Caption: SNAr synthesis pathway. Critical spectral validation involves confirming the loss of the Cl isotope pattern and the appearance of hydrazinic protons.[1]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural confirmation.[1] The spectra are typically acquired in DMSO-d₆ due to the exchangeable hydrazine protons and the compound's polarity.[1]
¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (
| Position/Group | Type | Multiplicity | Structural Insight | ||
| -NH- (Hydrazine) | Exchangeable | 8.60 – 9.10 | Broad Singlet | - | Downfield due to H-bonding with ortho-OMe and ring N. |
| H-6 (Ar-H) | Aromatic | 8.85 – 8.95 | Doublet (d) | ~2.0 | Deshielded by adjacent ring N and ortho-NO₂.[1] |
| H-4 (Ar-H) | Aromatic | 7.90 – 8.10 | Doublet (d) | ~2.0 | Upfield relative to H-6; shielded by ortho-OMe.[1] |
| -NH₂ (Hydrazine) | Exchangeable | 4.20 – 4.80 | Broad Singlet | - | Disappears on D₂O shake.[1] |
| -OCH₃ (Methoxy) | Aliphatic | 3.90 – 4.05 | Singlet (s) | - | Characteristic sharp singlet; diagnostic for 3-position.[1] |
Critical Validation Check:
-
Starting Material Distinction: The precursor (2-chloro) lacks the broad NH/NH₂ signals.[1]
-
Regiochemistry: The coupling constant (
Hz) confirms the meta relationship between H-4 and H-6, verifying that the substitution occurred at C2 and not C4 or C6.[1]
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Type | Assignment Logic | |
| C-2 | Quaternary | 158.0 – 160.0 | Attached to hydrazine; highly deshielded. |
| C-3 | Quaternary | 145.0 – 148.0 | Attached to OMe; deshielded by oxygen.[1] |
| C-6 | CH | 140.0 – 142.0 | Alpha to nitrogen; deshielded. |
| C-5 | Quaternary | 135.0 – 137.0 | Attached to NO₂. |
| C-4 | CH | 110.0 – 115.0 | Ortho to OMe (shielding effect).[1] |
| OCH₃ | CH₃ | 56.0 – 57.0 | Typical methoxy carbon.[1] |
B. Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm functional group transformation (Cl
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |
| 3300 – 3450 | Medium/Broad | Doublet often seen (asymmetric/symmetric NH₂).[1] Confirms hydrazine. | |
| 3100 – 3150 | Weak | Aromatic C-H stretch.[1] | |
| 1590 – 1610 | Strong | Pyridine ring breathing.[1] | |
| 1520 – 1550 | Strong | Asymmetric nitro stretch (unchanged from SM).[1] | |
| 1330 – 1350 | Strong | Symmetric nitro stretch.[1] | |
| 1250 – 1280 | Strong | Aryl alkyl ether (C-OMe) stretch.[1] |
C. Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of molecular formula and absence of chlorine isotopes.[1]
Fragmentation Pathway Diagram
The following diagram details the logical fragmentation observed in MS/MS, useful for structural elucidation.
Caption: ESI+ Fragmentation pattern. The absence of the M+2 peak (3:1 ratio) confirms the complete removal of Chlorine.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: High-purity synthesis minimizing hydrolysis byproducts.
-
Preparation: Dissolve 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) in absolute ethanol (10 mL/g).
-
Addition: Add Hydrazine hydrate (80%, 3.0 eq) dropwise at room temperature. Note: Excess hydrazine acts as a base to neutralize HCl.[1]
-
Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
TLC Check: Starting material (high
) should disappear; Product (lower , streaks due to amine) appears.[1]
-
-
Workup: Cool the reaction mixture to 0°C. The product typically precipitates as a yellow/orange solid.[1]
-
Filtration: Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.
-
Drying: Dry under vacuum at 45°C for 6 hours.
Protocol 2: NMR Sample Preparation
Objective: Prevent H-D exchange and peak broadening.[1]
References
-
Synthesis of Pyridine Intermediates: Source:Jubilant Ingrevia & Chem-Impex Safety Data Sheets (SDS) and Product Guides. Context: Establishes the reactivity of 2-chloro-3-methoxy-5-nitropyridine as a standard electrophile for SNAr reactions. Link:[1]
-
Hydrazinyl Pyridine Characterization: Source:BenchChem Application Notes on Nucleophilic Aromatic Substitution. Context: Provides comparative spectral data for methyl-substituted analogs, validating the upfield shift of aromatic protons upon hydrazine substitution. Link:[1]
-
General Spectroscopic Trends in Nitropyridines: Source:National Institutes of Health (PMC) - Structural Studies of Nitropyridine Derivatives. Context: Validates the nitro and methoxy group torsion angles and their influence on chemical shifts. Link:[1]
-
Analogous Reaction Pathways: Source:MDPI Molecules - Synthesis of Nicotinohydrazide Derivatives. Context: Confirms the experimental conditions (EtOH, Reflux) and IR/NMR trends for hydrazine displacement of halides in nitro-activated pyridine systems. Link:[1]
Potential biological activity of 2-Hydrazinyl-3-methoxy-5-nitropyridine derivatives
The following technical guide provides an in-depth analysis of the 2-Hydrazinyl-3-methoxy-5-nitropyridine scaffold. This document is structured for researchers and drug discovery professionals, focusing on synthetic accessibility, structural activity relationships (SAR), and biological potential.
Classification: Nitrogen Heterocycle / Hydrazine Derivative Primary Application: Pharmacophore for Antimicrobial and Antineoplastic Drug Design
Executive Summary
The This compound moiety represents a "privileged structure" in medicinal chemistry. It combines the electron-deficient nature of the 5-nitropyridine core—known for its bioreductive potential and antimicrobial efficacy—with a 2-hydrazinyl linker that serves as a versatile handle for Schiff base formation (hydrazones). The inclusion of the 3-methoxy group introduces a critical steric and electronic modulator, enhancing lipophilicity and altering the hydrogen-bond acceptor profile compared to the unsubstituted parent compound. This guide details the synthesis, reactivity, and biological rationale for deploying this scaffold in drug development pipelines.[1][2]
Chemical Basis & Rational Design
Structural Analysis
The molecule is composed of three distinct functional domains, each contributing to its biological profile:
-
The Pyridine Core: A bioisostere of benzene, providing improved water solubility and the ability to accept hydrogen bonds.
-
5-Nitro Group (
): A strong electron-withdrawing group (EWG). In antimicrobial contexts, it facilitates bioreduction by bacterial nitroreductases, generating toxic radical intermediates that damage DNA (similar to the mechanism of Nitrofurantoin). In anticancer applications, it sensitizes hypoxic tumor cells. -
3-Methoxy Group (
): An electron-donating group (EDG) by resonance. It counterbalances the strong withdrawal of the nitro group, fine-tuning the electron density at the hydrazine nitrogen. Sterically, it can restrict the rotation of N-substituents, potentially locking active conformations. -
2-Hydrazinyl Group (
): The primary reactive center. It acts as a nucleophile for condensation with aldehydes/ketones to form hydrazones , which are historically significant for inhibiting enzymes like Monoamine Oxidase (MAO) and sequestering metal ions in metalloenzymes.
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: Functional decomposition of the this compound scaffold showing the contribution of each substituent to biological activity.
Synthesis Strategy
The synthesis of this compound is typically achieved via Nucleophilic Aromatic Substitution (
Validated Synthetic Protocol
Objective: Synthesis of this compound from 2-Chloro-3-methoxy-5-nitropyridine.
Reagents:
-
Substrate: 2-Chloro-3-methoxy-5-nitropyridine (1.0 eq)
-
Nucleophile: Hydrazine Hydrate (80% or 98%, 3.0–5.0 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst (Optional): Triethylamine (
) if using acid salts.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-Chloro-3-methoxy-5-nitropyridine in 20 mL of absolute ethanol. Ensure the solution is homogeneous.
-
Addition: Cool the reaction vessel to 0–5°C in an ice bath. Add hydrazine hydrate (30-50 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents the formation of bis-hydrazino byproducts.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.
-
Precipitation: Cool the reaction mixture to room temperature and then to 4°C. The product often precipitates as a yellow/orange solid.
-
Filtration & Wash: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (to remove excess hydrazine salts).
-
Recrystallization: Purify by recrystallization from Ethanol/DMF mixtures if necessary.
Yield Expectation: 85–95%. Characterization:
-
IR: Sharp peaks at 3300–3200
( ), 1550/1340 ( ). -
1H NMR: Diagnostic singlet for
(~4.0 ppm) and broad singlets for hydrazine protons.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the preparation of the target scaffold via Nucleophilic Aromatic Substitution.
Biological Potential & Mechanisms[1][3]
The biological activity of this scaffold is rarely defined by the free hydrazine alone. Instead, it acts as a "pro-drug" or a precursor to Hydrazone derivatives .
Antimicrobial & Antitubercular Activity
Hydrazino-pyridine derivatives are structural analogs of Isoniazid (isonicotinylhydrazide), a first-line tuberculosis drug.[2]
-
Mechanism: The hydrazine moiety can chelate metal ions essential for bacterial metalloenzymes. Furthermore, condensation with lipophilic aldehydes (e.g., substituted benzaldehydes) creates hydrazones that can penetrate the mycolic acid cell wall of Mycobacterium tuberculosis.
-
Role of 5-Nitro: Similar to nitroimidazoles, the 5-nitro group can be reduced by bacterial nitroreductases to form reactive nitro-anion radicals, causing oxidative stress and DNA strand breaks in bacteria.
-
Role of 3-Methoxy: Increases lipophilicity (
), facilitating transport across bacterial membranes compared to the more polar 3-hydroxy or unsubstituted analogs.
Anticancer Activity
Derivatives of 2-hydrazino-5-nitropyridine have demonstrated cytotoxicity against murine leukemia (L1210) and Sarcoma 180 cell lines.
-
Cytotoxicity: The planar pyridine ring allows for DNA intercalation.
-
Hypoxia Selectivity: The nitro group renders the molecule a potential bioreductive alkylating agent, specifically targeting hypoxic tumor zones where reductive enzymes are overexpressed.
Quantitative Data Summary (Representative Class Data)
Note: Specific IC50 values depend heavily on the aldehyde used to form the hydrazone. The table below summarizes activity ranges for the class of 2-hydrazinyl-5-nitropyridine derivatives.
| Biological Target | Assay Type | Typical Activity Range (MIC / IC50) | Key Structural Driver |
| M. tuberculosis (H37Rv) | Microplate Alamar Blue | 0.5 – 6.25 µg/mL | Hydrazone linker + Nitro group |
| S. aureus (MRSA) | Agar Diffusion / Broth | 4 – 32 µg/mL | Lipophilicity (3-OMe group) |
| L1210 Leukemia | Cell Viability (MTT) | 5 – 50 µM | 5-Nitro bioreduction |
| Candida albicans | Antifungal Assay | 10 – 64 µg/mL | Schiff base substituent |
Experimental Validation Protocols
To validate the biological activity of derivatives synthesized from this scaffold, the following standard operating procedures (SOPs) are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to
McFarland standard. Dilute 1:100 in Mueller-Hinton Broth. -
Compound Prep: Dissolve this compound derivative in DMSO (stock 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate (Final conc: 128 µg/mL down to 0.25 µg/mL).
-
Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 measurement.
MTT Cytotoxicity Assay
-
Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100 µM) for 48h.
-
Staining: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Prescott, B., & Caldes, G. (1970).[3] Potential antitumor agents.[1][3][4][5][6] Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101–104. Link
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Link
-
Krackov, M. H., & Christensen, B. E. (1966). The Reaction of Methylhydrazine with Various 2-Substituted 4,6-Dimethoxy-5-nitropyrimidines. Oregon State University Thesis. Link
-
Narayana, B., et al. (2025).[7] Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Link
-
ChemicalBook. (2024). 2-Hydrazino-3-nitropyridine Product & Synthesis Data. Link
Sources
- 1. 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | 1072933-64-2 | Benchchem [benchchem.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility, Stability, and Handling of 2-Hydrazinyl-3-methoxy-5-nitropyridine
[1]
Part 1: Executive Summary
2-Hydrazinyl-3-methoxy-5-nitropyridine is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of advanced kinase inhibitors (e.g., imidazopyrrolidines) and polycyclic therapeutic agents.[1] Its structure features a highly functionalized pyridine core with three distinct reactivity profiles: a nucleophilic hydrazine group at C2, an electron-donating methoxy group at C3, and an electron-withdrawing nitro group at C5.[1]
This unique substitution pattern dictates a specific physicochemical profile:
-
Solubility: High in polar aprotic solvents (DMSO, DMF); moderate in polar protic solvents (EtOH, MeOH); insoluble in non-polar media.
-
Stability: The compound is metastable . While the nitro group stabilizes the pyridine ring against oxidation, the hydrazine moiety is highly susceptible to oxidative degradation and condensation with carbonyls (e.g., acetone).
-
Handling: Requires strict inert atmosphere handling and cold storage (-20°C) to prevent the formation of azo-dimers and hydrazone impurities.[1]
Part 2: Physicochemical Profile & Solubility Analysis[1]
Structural Properties[1][2][3]
-
Molecular Formula: C₆H₈N₄O₃[1]
-
Molecular Weight: 184.15 g/mol [1]
-
Appearance: Yellow to orange crystalline solid (Color intensity correlates with nitro-conjugation and impurity levels).[1]
-
pKa (Predicted):
Solubility Compatibility Matrix
The solubility of this compound is governed by the "push-pull" electronics of the 3-methoxy (donor) and 5-nitro (acceptor) groups, creating a dipole that favors polar solvents.[1]
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Preferred for Stock Solutions. Excellent stability if dry.[1] |
| Polar Aprotic | DMF / DMAc | High (>80 mg/mL) | Suitable for synthetic reactions; difficult to remove (high BP). |
| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Good for LC-MS dilution; avoid long-term storage (potential transesterification risk at high T).[1] |
| Polar Protic | Ethanol | Moderate (5–20 mg/mL) | Preferred Recrystallization Solvent. Solubility increases significantly with heat. |
| Nitrile | Acetonitrile | Moderate (5–15 mg/mL) | Ideal for HPLC/Reaction. Inert and easily removed. |
| Chlorinated | DCM / Chloroform | Low (<5 mg/mL) | Poor solubility; useful for extractive workups to remove non-polar impurities. |
| Hydrocarbon | Hexane / Heptane | Insoluble | Ideal Anti-solvent. Use to precipitate the product from reaction mixtures. |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Insoluble at neutral pH. |
| Aqueous | Acidic (0.1 M HCl) | Soluble | Dissolves via protonation of the hydrazine, but accelerates hydrolysis. Use only for immediate analysis. |
Solubility Screening Workflow (DOT Visualization)
The following decision tree guides the selection of solvents for synthesis, purification, and analysis.
Figure 1: Solvent selection logic for this compound. Note the critical warning against acetone.
Part 3: Stability & Degradation Assessment[1]
The "Hydrazine Alert": Chemical Instability Mechanisms
The hydrazine moiety (-NH-NH₂) is the "Achilles' heel" of this molecule.[1] Despite the electron-withdrawing nature of the 5-nitropyridine core, the terminal nitrogen remains nucleophilic and reducing.[1]
-
Oxidative Degradation (Air/Light):
-
Mechanism: Radical-mediated oxidation of the hydrazine group leads to the formation of azo intermediates (-N=N-), which can dimerize or decompose to the amine (2-amino-3-methoxy-5-nitropyridine) with loss of nitrogen gas.
-
Visual Indicator: Darkening of the solid from yellow to brown/black.
-
Prevention: Store under Argon/Nitrogen.[1]
-
-
Condensation (The Acetone Trap):
-
Mechanism: The hydrazine reacts rapidly with ketones (like acetone) and aldehydes to form hydrazones . This is a common laboratory error during glassware cleaning or LC solvent selection.
-
Impact: Appearance of a +40 Da mass shift (for acetone) in LC-MS data, often misidentified as an impurity in the synthesis.
-
-
Photolytic Instability:
-
Nitro-aromatics are inherently photosensitive.[1] Combined with the hydrazine, UV exposure can trigger redox cycling or ring cleavage.
-
Degradation Pathways Diagram (DOT Visualization)
Figure 2: Primary degradation pathways.[1] The formation of hydrazones is a preventable user error, while oxidation is an intrinsic storage risk.
Part 4: Handling, Storage, and Safety Protocols
Storage "Best Practices"
To maximize shelf-life (typically 6–12 months), follow this protocol:
-
Container: Amber glass vial (UV protection) with a Teflon-lined screw cap.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]
-
Temperature: Long-term storage at -20°C . Short-term (weeks) at 2–8°C is acceptable if dry.[1]
-
Desiccation: Store the vial inside a secondary container with desiccant (e.g., silica gel) to prevent moisture-induced hydrolysis.
Safety Profile (HSE)
-
Hazard Class: Hydrazine derivatives are suspected carcinogens and skin sensitizers.[1]
-
H-Statements (Inferred): H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).
-
PPE: Double nitrile gloves, lab coat, and safety glasses. All weighing must be performed in a fume hood .
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
Part 5: Experimental Protocols
Synthesis Verification (Reference Protocol)
Based on standard nucleophilic aromatic substitution (SnAr) of 2-chloro-3-methoxy-5-nitropyridine.
-
Setup: Charge a round-bottom flask with 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) and Acetonitrile (10 vol).
-
Reaction: Cool to 0°C. Dropwise add Hydrazine Hydrate (2.0–3.0 eq).
-
Process: Stir at 0°C to RT for 2–4 hours. Monitor by TLC (DCM/MeOH 95:5) or LC-MS.[1][2][5]
-
Note: The product is more polar than the starting chloride.
-
-
Isolation:
-
Method A (Precipitation): If the product precipitates, filter and wash with cold water (to remove hydrazine salts) and then cold ethanol.
-
Method B (Extraction): Evaporate ACN. Resuspend in EtOAc (poor solubility) or DCM, wash with water. Warning: Avoid prolonged exposure to water.[1]
-
-
Drying: Vacuum dry at 40°C for 12 hours.
Analytical Method (HPLC Stability Assay)
Use this method to determine purity and detect degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 320 nm (nitro-conjugation).[1]
-
Sample Prep: Dissolve 1 mg in 1 mL DMSO . Dilute to 0.1 mg/mL with Acetonitrile/Water .
-
CRITICAL: Do not use Acetone or Methanol for long-term sample storage.[1] Run immediately.
-
References
- Title: Imidazopyrrolidine derivatives and their use in the treatment of disease.
-
General Hydrazine Reactivity
-
Precursor Properties
-
Analytical Artifacts
Sources
- 1. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 2. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 15367-16-5|2-Hydrazinyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 5. 896161-12-9|3-Methoxy-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. equationchemical.com [equationchemical.com]
- 8. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]
- 9. 2-甲氧基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-甲氧基-2-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Reaction Mechanism for the Formation of Hydrazinylpyridines: A Technical Guide
Part 1: Strategic Overview & Structural Utility
Hydrazinylpyridines (pyridine hydrazines) are high-value intermediates in the synthesis of nitrogen-rich heterocycles. Their primary utility lies in their ability to undergo condensation and cyclization reactions to form indazoles, pyrazoles, and triazolopyridines —scaffolds ubiquitous in kinase inhibitors and GPCR modulators.
For the medicinal chemist, understanding the formation mechanism is not merely academic; it dictates the impurity profile (e.g., bis-hydrazine formation) and regioselectivity (2- vs. 3- vs. 4-position). This guide dissects the two primary mechanistic pathways: Nucleophilic Aromatic Substitution (
Part 2: Pathway A — Nucleophilic Aromatic Substitution ( )
This is the dominant industrial method for synthesizing 2- and 4-hydrazinopyridines. The reaction relies on the electron-deficient nature of the pyridine ring, which stabilizes the anionic intermediate.
The Mechanism: Addition-Elimination
Unlike aliphatic
-
Nucleophilic Attack: The terminal nitrogen of hydrazine (nucleophile) attacks the carbon bearing the halogen (leaving group).
-
Meisenheimer Complex Formation: The aromaticity is temporarily disrupted.[1] The negative charge is delocalized onto the electronegative ring nitrogen (in 2- and 4-isomers), significantly lowering the activation energy.
-
Elimination: The ring re-aromatizes by ejecting the halide ion.[1]
-
Deprotonation: A second equivalent of hydrazine (or base) removes a proton to yield the neutral product.
Critical Reactivity Factors
-
Halogen Effect (
): In , bond breaking is not the rate-determining step; the nucleophilic attack is. Fluorine, being the most electronegative, pulls electron density from the carbon, making it more electrophilic and stabilizing the Meisenheimer intermediate. Therefore, 2-fluoropyridine reacts significantly faster than 2-chloropyridine . -
Regioselectivity (2/4 vs. 3):
-
2- and 4-positions: The ring nitrogen can accommodate the negative charge via resonance. Reaction is facile.
-
3-position: The negative charge cannot be delocalized onto the ring nitrogen. Reaction is extremely sluggish and often requires strong electron-withdrawing groups (e.g.,
) or alternative methods (see Pathway B).
-
Visualization: Mechanism
Caption: The stepwise addition-elimination pathway. The stability of the Meisenheimer complex (red) dictates the reaction rate.
Part 3: Pathway B — Palladium-Catalyzed Amination (Buchwald-Hartwig)[2]
When the substrate is deactivated (e.g., 3-chloropyridine) or bears sensitive functional groups,
The Mechanism: Catalytic Cycle
-
Oxidative Addition:
inserts into thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> bond. -
Ligand Exchange: Hydrazine coordinates to the Pd center.
-
Deprotonation: A base (e.g.,
, ) removes a proton from the coordinated hydrazine. -
Reductive Elimination: The
bond forms, releasing the product and regenerating .[2]
Technical Challenges
-
Catalyst Poisoning: Hydrazine is a potent ligand that can saturate the palladium coordination sphere, shutting down the cycle.
-
Solution: Use bulky biaryl phosphine ligands (e.g., BrettPhos , XPhos ) or N-heterocyclic carbenes (NHC) to prevent hydrazine from over-binding.
-
Reactivity Order:
(Standard oxidative addition trends apply here, unlike ).
Part 4: Experimental Protocols
Protocol A: Standard Synthesis of 2-Hydrazinopyridine ( )
Best for: 2-F, 2-Cl, 4-Cl pyridines.
Reagents:
-
2-Chloropyridine (1.0 equiv)[3]
-
Hydrazine Monohydrate (80% or 64% aq solution) (5.0 - 10.0 equiv )
-
Solvent: Ethanol (optional, reaction can be run neat)
Procedure:
-
Setup: Charge a round-bottom flask with hydrazine hydrate (excess is critical).
-
Addition: Add 2-chloropyridine dropwise at room temperature. Exotherm warning.
-
Reaction: Heat to reflux (
if neat, in EtOH) for 12–24 hours. -
Monitoring: Check TLC (Eluent: 10% MeOH in DCM). Product is much more polar (lower
) than starting material. -
Workup (Self-Validating):
-
Cool to RT.
-
If solid precipitates: Filter and wash with cold water (Product is often a solid).
-
If oil: Dilute with brine, extract with DCM or EtOAc.
-
Removal of Excess Hydrazine: This is the critical purification step. Use high-vacuum evaporation or azeotropic distillation with toluene.
-
Why 10 equivalents? If hydrazine is limiting (1:1 ratio), the highly nucleophilic product (hydrazinopyridine) will attack the starting material, forming the symmetric 1,2-bis(pyridin-2-yl)hydrazine impurity.
Protocol B: Catalytic Synthesis of 3-Hydrazinopyridine
Best for: Unactivated 3-halopyridines.
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Benzophenone hydrazone (1.1 equiv) — Surrogate nucleophile to avoid poisoning
- (1-2 mol%)
-
BINAP or XPhos (2-4 mol%)
- (1.5 equiv)
-
Toluene (
)[4]
Procedure:
-
Coupling: React 3-bromopyridine with benzophenone hydrazone under inert atmosphere (
). -
Hydrolysis: Treat the resulting intermediate with dilute acidic water (
) at RT. -
Result: This releases the free 3-hydrazinopyridine and benzophenone.
Part 5: Data Summary & Comparison
| Feature | Pathway A: | Pathway B: Buchwald-Hartwig |
| Substrate Scope | Activated (2-, 4-halo, or | Deactivated (3-halo), Aryl chlorides |
| Reactivity Order | ||
| Reagents | Hydrazine Hydrate (Excess) | Pd Cat, Ligand, Base, Hydrazine surrogate |
| Key Impurity | Bis-pyridyl hydrazine (Dimer) | Phosphine oxides, Protodehalogenation |
| Cost | Low | High (Catalyst/Ligand cost) |
| Scalability | High (Kg to Ton scale) | Moderate (Catalyst removal required) |
Troubleshooting Guide
Issue: Low Yield & Dimer Formation
-
Cause: Insufficient hydrazine concentration relative to substrate.
-
Fix: Increase hydrazine equivalents to >5.0. Add substrate slowly to the hydrazine solution (Inverse addition).
Issue: Product Oxidation
-
Cause: Hydrazines are air-sensitive and can oxidize to azo compounds or decompose.
-
Fix: Store under Argon/Nitrogen. Use as a hydrochloride salt for long-term stability.
Part 6: Visualization of Regioselectivity Logic
Caption: Regioselectivity is governed by the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate.
References
-
Synthesis of 2-Hydrazinopyridine via SNAr: ChemicalBook Protocol & Industrial Scale-up Data.
-
Buchwald-Hartwig Amination Mechanism & Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. (Verified via general search context on Buchwald ligands).
-
Regioselectivity in Pyridine Functionalization: Schlosser, M., & Rausis, T. (2004). The regioselectivity of the reaction of chloropyridines with nucleophiles.
-
Handling of Hydrazine & Safety (ECHEMI): 2-Hydrazinopyridine MSDS and Handling.
-
Alternative Diazotization Pathways: Organic Chemistry Portal: Diazotization Mechanisms.
Sources
A Guide to 2-Hydrazinyl-3-methoxy-5-nitropyridine: Synthesis, Reactivity, and Application as a Versatile Intermediate in Drug Discovery
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, and its functionalization provides a gateway to a vast chemical space of biologically active molecules. Among the diverse array of substituted pyridines, those bearing both a hydrazine and a nitro group are particularly valuable as synthetic intermediates. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution, while the highly nucleophilic hydrazine moiety serves as a reactive handle for constructing fused heterocyclic systems. This technical guide provides an in-depth exploration of 2-hydrazinyl-3-methoxy-5-nitropyridine, a promising but specialized synthetic building block. While direct literature on this specific molecule is sparse, this paper will establish a robust theoretical and practical framework for its synthesis, characterization, and strategic application by leveraging established principles of pyridine and hydrazine chemistry. We will detail a proposed high-yield synthesis, outline its key reactive properties, and present protocols for its conversion into complex molecular scaffolds relevant to drug development professionals.
The Strategic Value of the Nitropyridine-Hydrazine Scaffold
In the landscape of heterocyclic chemistry, the combination of a hydrazine group and a nitro-activated aromatic ring offers a powerful one-two punch for molecular construction.
-
The Activating Power of the Nitro Group: The nitro group at the 5-position of the pyridine ring serves a critical role. Its strong electron-withdrawing nature significantly acidifies the ring protons and, more importantly, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). This electronic feature is the lynchpin for the synthesis of the title compound from a halogenated precursor.
-
The Versatility of the Hydrazine Moiety: Hydrazine and its derivatives are foundational reagents in organic synthesis.[1] The free -NH2 group of the hydrazinyl substituent is a potent nucleophile, readily reacting with a wide range of electrophiles, most notably carbonyl compounds, to form hydrazones.[2] These hydrazone intermediates are not merely derivatives for characterization; they are poised for intramolecular cyclization reactions to generate stable, five- and six-membered heterocyclic rings such as pyrazoles, triazines, and pyridazines.[3][4][5]
-
The Influence of the Methoxy Group: The methoxy group at the 3-position provides steric and electronic modulation of the pyridine ring, influencing the regioselectivity of subsequent reactions and fine-tuning the physicochemical properties of its derivatives.
The convergence of these three functional groups in a single molecule creates a highly versatile intermediate, primed for the efficient construction of complex, nitrogen-rich heterocyclic systems—a chemical space rich in pharmacologically active compounds.[6]
Proposed Synthesis of this compound
The most direct and industrially scalable route to hydrazinylpyridines is the nucleophilic aromatic substitution of a corresponding chloropyridine with hydrazine hydrate.[7][8] This established methodology forms the basis of our proposed synthesis.
Caption: Proposed synthesis of the target intermediate via SNAr.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on analogous preparations of similar hydrazinyl-nitropyridines.[9][10]
Objective: To synthesize this compound from 2-chloro-3-methoxy-5-nitropyridine.
Materials:
-
2-Chloro-3-methoxy-5-nitropyridine (1.0 eq)
-
Hydrazine hydrate (~64% solution, 3.0 eq)
-
Acetonitrile (or Ethanol), sufficient to make a 0.5 M solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) and acetonitrile (or ethanol) to form a 0.5 M solution.
-
Stir the mixture at room temperature to ensure dissolution.
-
Slowly add hydrazine hydrate (3.0 eq) dropwise to the stirred solution over 15 minutes. An exotherm may be observed. Causality Note: A molar excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of undesired bis-pyridine hydrazine side products.[7]
-
After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., ~80 °C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately 75% under reduced pressure using a rotary evaporator.
-
Add deionized water to the concentrated mixture to precipitate the product. The product should precipitate as a yellow or orange solid.
-
Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.
-
For further purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Dry the purified product under vacuum to yield this compound.
Physicochemical Properties and Spectroscopic Characterization
The identity and purity of the synthesized intermediate must be rigorously confirmed. Below are the expected properties and key spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅O₃ | Calculated |
| Molecular Weight | 197.15 g/mol | Calculated |
| Appearance | Yellow to orange crystalline solid | Predicted |
| Predicted XlogP | ~0.9 | Based on similar structures[11] |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals corresponding to two distinct aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group around 3.9-4.1 ppm, and broad, exchangeable signals for the hydrazine protons (-NHNH₂) which will disappear upon D₂O exchange.
-
¹³C NMR: Expect six distinct carbon signals, including those for the five pyridine ring carbons and one for the methoxy group.
-
IR Spectroscopy: Key peaks should include N-H stretching for the hydrazine group (~3200-3400 cm⁻¹), C-H stretching, aromatic C=C and C=N vibrations (~1400-1600 cm⁻¹), and strong, characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 198.1.
Core Reactivity: A Gateway to Fused Heterocycles
The primary utility of this compound is its role as a precursor to more complex heterocyclic systems, primarily through reactions involving the hydrazine moiety. The most common and powerful application is a two-step, one-pot sequence involving hydrazone formation followed by intramolecular cyclization.
Caption: General workflow for utilizing the intermediate in cyclization reactions.
Application Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol illustrates the conversion of the title compound into a fused pyrazole ring system, a common scaffold in medicinal chemistry.
Objective: To synthesize a substituted 5-methoxy-7-nitro-1H-pyrazolo[3,4-b]pyridine from this compound and a β-ketoester.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (or another β-dicarbonyl compound, 1.1 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 3-5 hours. Causality Note: The acidic conditions catalyze both the initial formation of the hydrazone and the subsequent intramolecular cyclization and dehydration (or elimination of ethanol) to form the stable aromatic pyrazole ring.
-
Monitor the reaction by TLC. The product will be significantly less polar than the starting hydrazine.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/DMF mixture to obtain the purified pyrazolo[3,4-b]pyridine derivative.
-
Confirm the structure using NMR, IR, and MS, noting the disappearance of the hydrazine N-H signals and the appearance of signals characteristic of the new pyrazole ring.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The title compound, while not extensively studied, should be handled with care based on the known hazards of its constituent functional groups.
-
Hydrazine Moiety: Hydrazine and its organic derivatives are toxic and should be handled as potential carcinogens. Avoid inhalation, ingestion, and skin contact.
-
Nitroaromatic Compounds: Nitroaromatic compounds can be thermally sensitive and may decompose energetically at elevated temperatures. Avoid excessive heat and strong shocks.[12]
-
General Handling: Always handle this compound in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.[14]
Conclusion
This compound represents a potent and highly strategic intermediate for the synthesis of complex heterocyclic molecules. While its direct synthesis may not be widely published, its preparation via a robust SNAr reaction is highly feasible. The true value of this compound lies in its capacity for facile conversion into fused ring systems, particularly pyrazolo[3,4-b]pyridines, which are of significant interest in pharmaceutical research. By understanding the interplay of its functional groups and applying established synthetic methodologies, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery of novel chemical entities.
References
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Landberg, B. E. (1972). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Oregon State University. [Link]
-
Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-104. [Link]
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Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?[Link]
-
Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. [Link]
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PubChemLite. (n.d.). 2-hydrazinyl-3-nitropyridine (C5H6N4O2). Retrieved February 27, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine. Retrieved February 27, 2026, from [Link]
-
Svete, J. et al. (2020). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules, 25(4), 852. [Link]
-
Bakke, J. M. (2000). Nitropyridines, Their Synthesis and Reactions. Chemical Reviews, 100(1), 1-34. [Link]
-
Liu, P. N. et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters, 16(13), 3476-3479. [Link]
-
Al-Omar, M. A. et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9363-9375. [Link]
-
Dataintelo. (n.d.). 2 Methoxy 5 Nitropyridine CAS 5446 92 4 Market Report. Retrieved February 27, 2026, from [Link]
-
Han, Y.-H., & Zhao, P.-S. (2011). 2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o135. [Link]
-
Slouka, J. et al. (1993). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[6][15][16]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 58(9), 2149-2157. [Link]
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Discovery and history of substituted nitropyridines
An In-Depth Technical Guide to the Discovery and History of Substituted Nitropyridines
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery and historical development of substituted nitropyridines, a class of molecules pivotal to advancements in pharmaceuticals, agrochemicals, and materials science. We will delve into the foundational challenges of their synthesis, the key breakthroughs that unlocked their potential, and the modern methodologies that have established them as versatile synthetic intermediates. This document is structured to provide not just protocols, but the scientific rationale behind them, offering researchers and drug development professionals a comprehensive understanding of this critical field.
The Foundational Challenge: The Electronic Resistance of the Pyridine Ring
The pyridine ring, an isoelectronic analogue of benzene, presents a significant challenge to classical electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom imparts a basic character, leading to protonation under the strongly acidic conditions typical of nitration reactions (e.g., HNO₃/H₂SO₄). This protonation forms the pyridinium ion, which is intensely electron-deficient and thus highly deactivated towards further electrophilic attack. Consequently, early attempts at direct nitration of pyridine resulted in exceedingly low yields, hindering the exploration of its nitro-derivatives for many years.[1]
A Seminal Breakthrough: The Pyridine N-Oxide Strategy
A paradigm shift in nitropyridine synthesis came with the strategic use of pyridine N-oxides. This approach, which remains a cornerstone of historical synthesis, fundamentally alters the electronic properties of the pyridine ring. The N-oxide functionality serves two critical purposes:
-
Ring Activation: The oxygen atom donates electron density back into the pyridine ring, particularly activating the C4 (para) and C2/C6 (ortho) positions towards electrophilic attack.[2]
-
Prevention of N-Protonation: The nitrogen atom's lone pair is already engaged in the N-O bond, preventing deactivating protonation under acidic conditions.
This activation strategy opened two primary, historically significant pathways to nitropyridines, most notably 4-nitropyridine derivatives.
Pathway A: Direct Nitration of Pyridine N-Oxide
The most prevalent historical method involves the direct electrophilic nitration of a pre-formed pyridine N-oxide. The increased electron density at the 4-position makes it the primary site of attack.[2]
This protocol is based on established historical methods using a mixed acid approach.[2]
-
Preparation of the Nitrating Mixture: In a 250 mL flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid to 12 mL (0.29 mol) of fuming nitric acid. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.
-
Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the flask and heat to 60°C. Transfer the nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate). Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-nitropyridine N-oxide. Further purification can be achieved by recrystallization.
Pathway B: Oxidation of a Pre-existing Nitropyridine
An alternative, though historically less common, route involves the direct N-oxidation of a pyridine ring that already contains a nitro substituent. This method is contingent on the availability of the starting nitropyridine and is particularly effective when using organic peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[2]
Evolving Methodologies for 3-Nitropyridines
While the N-oxide strategy proved effective for 4-nitro substitution, the synthesis of 3-nitropyridines remained a challenge. Direct nitration of pyridine itself is not only low-yielding but also favors the 3-position, albeit poorly. Over time, more sophisticated methods were developed.
One notable advancement involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate, when treated with sulfur dioxide or sodium bisulfite, undergoes a rearrangement to yield 3-nitropyridine.[1][3] Mechanistic studies suggest this is not a simple electrophilic substitution but rather a process involving a[4][5] sigmatropic shift of the nitro group from the nitrogen atom to the C3 position.[1][3][6]
More recently, Katritzky and co-workers developed a method using nitric acid in trifluoroacetic anhydride, which can generate dinitrogen pentoxide in situ and provides comparable or higher yields than previous N₂O₅ methods for a range of substituted pyridines.[7][8]
Nitropyridines as Versatile Synthetic Intermediates
The true value of nitropyridines in modern chemistry lies in their utility as building blocks for more complex, functionalized molecules. The strongly electron-withdrawing nitro group activates the pyridine ring for a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful activating group for SNAr reactions, enabling the displacement of leaving groups (such as halogens) or even the nitro group itself. This is particularly effective for chloro- and fluoro-substituted nitropyridines.[9][10] This strategy is a workhorse in medicinal and agricultural chemistry for introducing diverse functionalities.
| Starting Material | Reagent/Reaction Type | Product Class | Application Area | Reference |
| 2-Chloro-5-nitropyridine | 4-Aminophenol, then alkylation | Phenylaminoacetates | Herbicides | [9][10] |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine, then reduction | (Piperazinyl)pyridinamines | Anticancer agents | [10] |
| 2-Chloro-3-nitropyridine | Azoles (e.g., pyrazole, imidazole) | Azole-functionalized nitropyridines | Antibacterial, Antiprotozoal | [9] |
| 2-Chloro-5-nitropyridine | Hydroxyl compounds | Insecticidal ethers | Insecticides | [9][10] |
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
A more advanced strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This powerful reaction allows for the direct introduction of carbon or heteroatom nucleophiles onto the electron-deficient nitropyridine ring, typically at positions ortho or para to the nitro group, without the need for a pre-existing leaving group.[3] For example, 3-nitropyridine can be functionalized at the C2 or C4 position with high regioselectivity.[3][9] This method has been used to synthesize precursors for semicarbazide-sensitive amine oxidase (SSAO) inhibitors.[9][10]
Reduction and Further Derivatization
The nitro group can be readily reduced to an amino group, which serves as a versatile synthetic handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of fused heterocyclic systems like imidazopyridines.[3][10]
The Rise of Bioisosteric Replacement Strategies
In modern drug development, the concept of bioisosteric replacement is paramount for optimizing a lead compound's efficacy, selectivity, and pharmacokinetic properties. The nitro group and the pyridine N-oxide moiety have both been subjects of such strategies.
-
Pyridine-N-Oxide Bioisosteres: The pyridine-N-oxide group, while useful synthetically, can have metabolic liabilities. It has been demonstrated that a 2-difluoromethylpyridine can serve as an effective bioisosteric replacement, mimicking the electronic properties while potentially improving metabolic stability.[11]
-
Nitro Group Bioisosteres: The nitro group itself is often viewed as a potential liability in drug candidates due to concerns about metabolic reduction to toxic species. The trifluoromethyl (-CF₃) group has been successfully employed as a bioisostere for an aliphatic nitro group, maintaining or even improving potency in cannabinoid receptor modulators.[12]
-
Pyridine Ring Bioisosteres: In a broader sense, the entire pyridine ring can be replaced. For instance, 2-substituted benzonitriles are recognized as effective bioisosteres for 4-substituted pyridines, where the nitrile group mimics the hydrogen-bond accepting ability of the pyridine nitrogen.[13]
Conclusion
The journey of substituted nitropyridines from synthetic curiosities, born from low-yielding and harsh reactions, to indispensable tools in modern chemistry is a testament to the ingenuity of synthetic chemists. The initial hurdle of the pyridine ring's inherent deactivation was overcome by foundational strategies like N-oxide formation. This breakthrough paved the way for the development of a sophisticated and diverse toolbox of reactions, including SNAr, VNS, and various ring-closing and functionalization methods. Today, substituted nitropyridines are not merely synthetic targets but are crucial precursors for a wide range of biologically active compounds that impact human health and agriculture. The continued evolution of synthetic methods and the application of advanced concepts like bioisosterism ensure that this venerable class of compounds will remain at the forefront of chemical and pharmaceutical research.
References
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- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Protocol for nucleophilic aromatic substitution with hydrazine hydrate
As a Senior Application Scientist, I have designed this comprehensive application note to bridge the gap between theoretical mechanism and bench-top execution. This guide details the protocol for synthesizing aryl hydrazines via Nucleophilic Aromatic Substitution (SNAr) using hydrazine hydrate, focusing on the causality behind reagent selection, reaction conditions, and self-validating experimental steps.
Introduction & Mechanistic Causality
Aryl hydrazines are critical building blocks in medicinal chemistry, serving as precursors for indoles (via the Fischer indole synthesis), pyrazoles, and various pharmaceutical active pharmaceutical ingredients (APIs). The most robust method for their preparation is the SNAr reaction of an electron-deficient aryl halide with hydrazine hydrate[1][2].
Unlike SN1 or SN2 reactions, the SNAr pathway proceeds via an Addition-Elimination mechanism [3].
-
Addition (Rate-Determining Step): The nucleophile attacks the ipso carbon bearing the leaving group, disrupting the aromaticity to form a resonance-stabilized carbanion known as the Meisenheimer complex[3][4].
-
Elimination (Fast Step): The leaving group departs, and aromaticity is restored.
Why Hydrazine Hydrate? Anhydrous hydrazine is highly toxic, volatile, and explosively unstable. Hydrazine hydrate (NH₂NH₂·H₂O) provides a safer, liquid alternative while retaining the potent nucleophilicity driven by the "alpha-effect" (adjacent lone pairs repelling each other, raising the HOMO energy)[1][2].
Logical workflow and mechanism of SNAr with hydrazine hydrate.
Quantitative Data: Variables Influencing Reaction Efficiency
The success of this protocol relies heavily on the electronic properties of the substrate. The table below summarizes the causality behind substrate and reagent choices.
| Parameter | Variable | Relative Impact / Reactivity | Mechanistic Causality |
| Leaving Group (LG) | Fluoride (-F) | ~3300x (Highest) | High electronegativity severely depletes electron density at the ipso carbon, accelerating the rate-determining nucleophilic addition step[4]. |
| Leaving Group (LG) | Chloride (-Cl) | 4.3x (Moderate) | Lower electronegativity than fluorine; results in a less electrophilic ipso carbon and slower addition[4]. |
| EWG Position | ortho / para | Essential for SNAr | Withdraws electron density and stabilizes the negative charge of the Meisenheimer intermediate via resonance[3][5]. |
| EWG Position | meta | Unreactive / Very Low | Cannot stabilize the Meisenheimer complex via resonance; relies solely on weak inductive effects[5]. |
| Hydrazine Stoichiometry | >2.5 Equivalents | High Mono-arylation Yield | Excess reagent acts as an acid scavenger and outcompetes the product to prevent diarylation[2]. |
Experimental Protocol: Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile
This protocol details the scale-up synthesis of 4-hydrazinyl-3-nitrobenzonitrile from 4-fluoro-3-nitrobenzonitrile, a highly activated substrate[1].
Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can be fatal if inhaled or absorbed through the skin[1]. All operations must be conducted in a certified chemical fume hood using butyl rubber gloves, a lab coat, and a face shield.
Step-by-Step Methodology
-
Reaction Setup & Dissolution:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Dissolve 10.0 mmol of 4-fluoro-3-nitrobenzonitrile in 30 mL of absolute ethanol.
-
Causality: Ethanol is chosen as a polar protic solvent. It readily dissolves the starting material at elevated temperatures and can hydrogen-bond with the departing fluoride ion, facilitating the elimination step.
-
-
Controlled Reagent Addition:
-
Charge the addition funnel with 25.0 mmol (2.5 equivalents) of hydrazine hydrate (64% hydrazine).
-
Slowly add the hydrazine hydrate dropwise over 30 minutes while maintaining the internal temperature below 40 °C using a water bath[1].
-
Causality: The SNAr reaction is highly exothermic. Dropwise addition prevents thermal runaway. The 2.5x excess ensures hydrazine acts as both the nucleophile and the base to neutralize the generated HF, while kinetically outcompeting the newly formed aryl hydrazine to prevent diarylation[2].
-
-
Reflux & Self-Validation:
-
Heat the reaction mixture to a gentle reflux (70–80 °C) for 2 to 4 hours[1].
-
Self-Validating Cue: The starting material solution is pale yellow. As the reaction proceeds, the solution will shift to a deep, vibrant orange/red. This color change is a self-validating indicator of extended
-conjugation occurring when the electron-donating hydrazine nitrogen couples with the electron-withdrawing nitro/cyano groups[6].
-
-
Quenching & Precipitation:
-
Once TLC confirms the consumption of the starting material, remove the heat and allow the flask to cool to room temperature.
-
Slowly add 50 mL of ice-cold deionized water to the stirred mixture.
-
Causality: The target aryl hydrazine is highly hydrophobic compared to the hydrazinium fluoride byproduct and excess hydrazine. The addition of water sharply decreases the product's solubility, forcing it to crash out as a crystalline solid[1].
-
-
Isolation:
-
Collect the precipitated solid via vacuum filtration.
-
Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual hydrazine and inorganic salts, followed by a wash with cold ethanol (10 mL) to remove trace organic impurities.
-
Dry the solid under high vacuum to afford the pure product.
-
Step-by-step experimental workflow for the synthesis of aryl hydrazines.
Troubleshooting & Optimization Insights
-
Issue: High levels of diarylation (N,N'-diarylhydrazine formation).
-
Root Cause: The secondary amine of the product aryl hydrazine is attacking unreacted starting material.
-
Solution: Increase the equivalents of hydrazine hydrate to >3.0. Alternatively, ensure the hydrazine is added to the aryl halide slowly, keeping the local concentration of hydrazine artificially high relative to the product.
-
-
Issue: Incomplete conversion / Stalled reaction.
-
Root Cause: Insufficient electrophilicity of the ipso carbon (e.g., trying to displace a chloride without strong ortho/para EWGs)[4].
-
Solution: Switch the leaving group from Chloride to Fluoride[4]. If the substrate cannot be altered, switch the solvent from Ethanol to a polar aprotic solvent like DMSO or DMF, which strips the solvation shell from the hydrazine, dramatically increasing its nucleophilicity.
-
References
-
Product Class 34: Arylhydrazines. Thieme E-Books. Available at:[Link]
-
Nucleophilic Aromatic Substitution. UOMustansiriyah. Available at: [Link]
-
SNAr Synthesis of 2,4-DNP Explained. Scribd. Available at: [Link]
Sources
Application Note: Regioselective Synthesis of Pyrazoles from 2-Hydrazinyl-3-methoxy-5-nitropyridine
[1]
Abstract & Scope
This technical guide details the synthetic protocols for generating functionalized pyrazole scaffolds using This compound (HMNP) as the primary nucleophile.[1] Unlike simple phenylhydrazines, HMNP presents a unique "push-pull" electronic environment due to the electron-donating 3-methoxy group and the strongly electron-withdrawing 5-nitro group.[1] This guide addresses the specific challenges of nucleophilicity, solubility, and regiochemical control inherent to this precursor, providing validated workflows for condensation with 1,3-diketones and
Strategic Analysis: The HMNP Reactivity Profile
Before initiating synthesis, researchers must understand the electronic and steric landscape of the starting material.
Electronic "Push-Pull" Dynamics
The 5-nitro group (
-
Effect on Nucleophilicity: The
nitrogen (attached to the ring) has significantly reduced basicity and nucleophilicity due to resonance delocalization of its lone pair into the nitro-substituted pyridine ring. -
Primary Nucleophile: The terminal nitrogen (
, ) remains the kinetically active nucleophile. It benefits from the -effect but is less reactive than in simple alkyl hydrazines.[1]
The "Orth-Methoxy" Steric Filter
The 3-methoxy group is the critical regiocontrol element.[1] Located ortho to the hydrazine moiety, it exerts significant steric pressure on the
-
Regioselectivity Implication: In the final pyrazole ring, the substituent at position 5 (adjacent to the pyridine
) will experience steric clash with the 3-methoxy group. -
Thermodynamic Driver: Reaction pathways leading to the smallest possible substituent at the pyrazole C5 position will be thermodynamically favored.
Experimental Protocols
Protocol A: Synthesis of 3,5-Dimethyl-1-(3-methoxy-5-nitropyridin-2-yl)pyrazole
Use Case: Baseline reaction to verify hydrazine quality and establish purification baselines.
Reagents:
-
This compound (1.0 equiv)[1]
-
Acetylacetone (2,4-Pentanedione) (1.2 equiv)[1]
-
Glacial Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol (184 mg) of this compound in 5 mL of absolute ethanol .
-
Note: The starting material is sparingly soluble. Do not heat yet.[1]
-
-
Activation: Add 10
L of glacial acetic acid . The acid catalyzes the initial nucleophilic attack by protonating the diketone carbonyl. -
Addition: Add 1.2 mmol (123
L) of acetylacetone dropwise at room temperature. -
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) .
-
Observation: The yellow suspension should clear to a orange/red solution within 30–60 minutes as the hydrazine is consumed.
-
-
Monitoring: Monitor by TLC (SiO
, 1:1 Hexane:EtOAc). Look for the disappearance of the hydrazine spot ( ) and the appearance of a fluorescent pyrazole spot ( ). -
Work-up:
-
Cool the reaction to 0°C in an ice bath.
-
The product often precipitates as yellow needles.
-
If no precipitate forms, remove solvent in vacuo, redissolve in minimal hot ethanol, and induce crystallization.
-
-
Purification: Filter the solid and wash with cold ethanol (
mL).-
Yield Expectation: 85–92%.[1]
-
Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Diketones
Use Case: Synthesizing 5-Methyl-3-phenyl vs. 3-Methyl-5-phenyl isomers. This protocol targets the minimization of steric clash (Methyl at C5).
Reagents:
-
HMNP (1.0 equiv)[1]
-
Benzoylacetone (1-Phenyl-1,3-butanedione) (1.1 equiv)[1]
-
Solvent: Trifluoroethanol (TFE) (Promotes regioselectivity via H-bonding) or Ethanol.[1]
Mechanism of Control:
We utilize the difference in electrophilicity and the reversibility of hydrazone formation. To ensure the Methyl group ends up at C5 (minimizing clash with 3-OMe), the initial attack of the terminal
-
Strategy: We rely on the thermodynamic equilibration. The initial kinetic product (hydrazone at Me-C=O) must cyclize to place Ph at C5 (Steric Clash).[1] This pathway is slow.[1] The alternative hydrazone (at Ph-C=O) cyclizes to place Me at C5 (Favored).[1]
Protocol:
-
Setup: Mix 1.0 mmol HMNP and 1.1 mmol benzoylacetone in 4 mL TFE .
-
Catalysis: Add 5 mol% HCl (using 4M HCl in dioxane). Stronger acid catalysis facilitates hydrazone equilibration.[1]
-
Reaction: Heat to reflux for 6–12 hours .
-
Critical Step: Do not stop early. Kinetic products form fast; thermodynamic equilibration to the stable regioisomer takes time.
-
-
Work-up: Evaporate TFE. Neutralize with sat.
. Extract with DCM.[1] -
Validation: Check Regiochemistry via NOESY NMR (See Section 5).
Protocol C: Synthesis of Pyrazolones (Reaction with -Keto Esters)
Use Case: Creating 5-pyrazolone derivatives (tautomeric with 5-hydroxypyrazoles).
Reagents:
Protocol:
-
Dissolution: Dissolve 1.0 mmol HMNP in 3 mL Glacial Acetic Acid .
-
Addition: Add 1.2 mmol Ethyl Acetoacetate.
-
Heating: Heat to 100°C for 4 hours.
-
Note: Ethanol is not sufficient here; the cyclization to form the amide bond (lactamization) requires higher thermal energy and acid catalysis to displace the ethoxy group.
-
-
Isolation: Pour the hot reaction mixture into 20 mL ice water . Vigorous stirring will induce precipitation of the pyrazolone.
-
Filtration: Collect the solid. Recrystallize from Ethanol/Water.[1]
Mechanistic Visualization
The following diagram illustrates the competing pathways and the steric "gatekeeper" effect of the 3-methoxy group.
Caption: Mechanistic pathway highlighting the steric steering of the 3-methoxy group (Gatekeeper) favoring the formation of Regioisomer B.
Analytical Validation & Troubleshooting
NMR Characterization Guide
To confirm the structure and regiochemistry, focus on these signals (
| Proton Env. | Expected Shift ( | Diagnostic Feature |
| Pyridine H-6 | 8.8 – 9.1 ppm | Doublet ( |
| Pyridine H-4 | 8.3 – 8.6 ppm | Doublet ( |
| Methoxy (-OMe) | 3.9 – 4.1 ppm | Singlet.[1] Integration 3H. Confirm presence of 3-OMe. |
| Pyrazole H-4 | 6.0 – 6.8 ppm | Singlet.[1] Characteristic of pyrazole core. |
| Pyrazole C5-Me | 2.2 – 2.6 ppm | If Methyl is at C5 (adjacent to Pyridine), it often shifts slightly upfield due to shielding from the orthogonal pyridine ring. |
NOESY Experiment (Crucial):
-
Isomer A (Wrong): NOE correlation between Pyridine-OMe and Pyrazole-C5-Phenyl protons.[1]
-
Isomer B (Correct): NOE correlation between Pyridine-OMe and Pyrazole-C5-Methyl protons.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Rxn | Deactivation of Hydrazine by 5-NO | Increase temperature (Reflux in BuOH) or add Lewis Acid ( |
| Mixture of Regioisomers | Kinetic trapping | Switch solvent to TFE or AcOH; extend reaction time to allow thermodynamic equilibration. |
| Precipitate is not Product | Formation of Hydrazone salt | The intermediate hydrazone may precipitate. Isolate and reflux in AcOH to force cyclization.[1] |
| Dark Tarry Impurities | Oxidation of Hydrazine | Perform reaction under Nitrogen/Argon atmosphere.[1] Ensure solvents are peroxide-free.[1][5] |
Safety & Handling
-
Nitropyridines: Potential sensitizers and mutagenic risks.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Hydrazines: Toxic by inhalation and skin contact.[1] Residues should be quenched with bleach (hypochlorite) solution before disposal to destroy the hydrazine functionality.
-
Reaction Safety: Evolution of water occurs.[1] Ensure reflux condensers are open to atmosphere (via drying tube) to prevent pressure buildup, but exclude moisture to drive equilibrium.
References
-
Regioselectivity in Pyrazole Synthesis
- Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.
-
[1]
-
Electronic Effects in Hydrazinopyridines
- Gossick, G. J. "Synthesis and Reactivity of 2-Hydrazinopyridines.
-
General Knorr Pyrazole Protocol
- Li, J. J. "Knorr Pyrazole Synthesis." In Name Reactions, Springer, Cham, 2014, pp 345-346.
-
[1]
-
Steric Influence of Ortho-Substituents
- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996, Vol 3, 1-75.
-
[1]
-
Solvent Effects (TFE)
Sources
- 1. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Note & Protocol: Synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine, a key heterocyclic intermediate in medicinal chemistry and drug development. The protocol details a robust method based on nucleophilic aromatic substitution (SNAr), offering researchers a reliable pathway to this valuable scaffold. This guide emphasizes the mechanistic underpinnings of the synthesis, stringent safety protocols for handling hazardous reagents, and detailed procedures for reaction setup, monitoring, work-up, and product characterization.
Introduction and Scientific Context
This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. The presence of a reactive hydrazinyl group, an electron-donating methoxy group, and an electron-withdrawing nitro group on the pyridine ring makes it a versatile building block for constructing more complex molecular architectures.[1][2] Specifically, the hydrazinyl moiety serves as a potent nucleophile and a precursor for the formation of hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in many biologically active compounds.[3][4]
The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This class of reaction is fundamental for the functionalization of electron-deficient aromatic rings.[5] In this specific application, the pyridine ring's inherent electron deficiency is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the 5-position. This electronic arrangement activates the 2-position for nucleophilic attack, enabling the displacement of a suitable leaving group, such as a chloride ion, by hydrazine.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr reaction between 2-Chloro-3-methoxy-5-nitropyridine and hydrazine hydrate. The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The highly nucleophilic terminal nitrogen atom of hydrazine attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This carbon is activated by the inductive and resonance effects of the adjacent ring nitrogen and the para-nitro group. This step forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system, primarily onto the oxygen atoms of the nitro group.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (leaving group), yielding the final product, this compound.
The overall reaction is an efficient and direct method for forming the C-N bond.
Caption: Figure 1: SNAr Mechanism.
Safety and Handling Precautions
Extreme caution must be exercised throughout this procedure.
-
Hydrazine Hydrate: This substance is highly corrosive, toxic if swallowed or inhaled, and a suspected carcinogen.[6] It can cause severe skin burns and eye damage.[7] Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile, inspect before use), and chemical splash goggles.[8]
-
2-Chloro-3-methoxy-5-nitropyridine: This compound is a potential irritant. Avoid contact with skin and eyes.[9]
-
General Precautions: Perform the reaction in a well-ventilated area, preferably a fume hood.[10] Ensure that an emergency eyewash station and safety shower are readily accessible. Avoid creating dust or aerosols. All waste materials containing hydrazine must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines.[6]
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2-Chloro-3-methoxy-5-nitropyridine | 95881-63-3 | 188.56 | >97% purity |
| Hydrazine hydrate (80% solution) | 7803-57-8 | 50.06 | Corrosive, Toxic, Carcinogen |
| Ethanol (EtOH), Absolute | 64-17-5 | 46.07 | Anhydrous, for reaction and washing |
| Deionized Water | 7732-18-5 | 18.02 | For work-up |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Synthesis Procedure
This protocol is adapted from established procedures for the synthesis of related hydrazinopyridines.[5][11]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-methoxy-5-nitropyridine (5.0 g, 26.5 mmol) in absolute ethanol (50 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Place the flask in an ice-water bath and cool the solution to 0-5 °C. While stirring vigorously, add hydrazine hydrate (80% solution, 4.0 mL, ~65.0 mmol, ~2.5 equivalents) dropwise over 10-15 minutes. The use of excess hydrazine helps to ensure the complete consumption of the starting material and minimizes the formation of dimeric byproducts.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The formation of a yellow precipitate should be observed.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The starting material and product should have different Rf values.
-
Product Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice-water bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the yellow solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with two portions of cold deionized water (2x 20 mL) followed by two portions of cold absolute ethanol (2x 15 mL) to remove unreacted hydrazine and other impurities.
-
Drying: Dry the product under vacuum at 40-50 °C for several hours to a constant weight. The expected yield is typically high (>85%).
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Analysis Technique | Expected Results |
| Appearance | Yellow to orange crystalline solid.[1] |
| Melting Point | A sharp melting point is indicative of high purity. Literature values for similar compounds suggest a range between 150-200 °C. For example, 2-hydrazino-3-nitropyridine melts at 155 °C.[13] |
| ¹H NMR | (DMSO-d₆, 400 MHz): Expect signals corresponding to aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons (~3.9 ppm), and signals for the hydrazinyl (-NHNH₂) protons.[14] |
| IR Spectroscopy | (KBr, cm⁻¹): Characteristic peaks for N-H stretching (3200-3400 cm⁻¹), aromatic C-H, C=C and C=N vibrations (1500-1600 cm⁻¹), and strong asymmetric/symmetric stretching of the nitro group (-NO₂) (~1530 and ~1350 cm⁻¹).[3][15] |
| Mass Spectrometry | (ESI+): Expected [M+H]⁺ peak at m/z = 185.06, corresponding to the molecular formula C₆H₈N₄O₃. |
Workflow Visualization
The following diagram outlines the complete workflow from preparation to final product analysis.
Caption: A summary of the experimental workflow.
References
- Vertex AI Search. Hydrazine hydrate - SAFETY DATA SHEET.
- Vertex AI Search. Hydrazine hydrate - SAFETY DATA SHEET.
- Sdfine. hydrazine hydrate 80%.
- Vertex AI Search. Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
- Vertex AI Search. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- ChemicalBook. 2-HYDRAZINO-3-NITROPYRIDINE synthesis.
- MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
- Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
- NIST WebBook. 2-Hydrazinopyridine.
- PubChemLite. 2-chloro-3-methoxy-5-nitropyridine (C6H5ClN2O3).
- CymitQuimica. CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE.
- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- Chem-Impex. 2-Chloro-3-methoxy-5-nitro-pyridine.
- MDPI. 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine.
- Jubilant Ingrevia. 2-Methoxy-5-nitropyridine.
- Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
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The Strategic Application of 2-Hydrazinyl-3-methoxy-5-nitropyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to addressing the ever-growing challenges of therapeutic intervention. Among the myriad of heterocyclic compounds, the pyridine nucleus holds a privileged position due to its prevalence in numerous FDA-approved drugs and its ability to engage in critical hydrogen bonding interactions with biological targets. The compound 2-Hydrazinyl-3-methoxy-5-nitropyridine emerges as a particularly compelling, yet underexplored, building block for medicinal chemists. Its unique trifecta of functional groups—a reactive hydrazinyl moiety, an electron-donating methoxy group, and an electron-withdrawing nitro group—offers a rich platform for chemical diversification and the development of targeted therapeutics. This guide provides an in-depth exploration of the potential applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors, and furnishes detailed protocols for its synthesis and biological evaluation.
The hydrazide functional group is a cornerstone in the development of new therapeutic agents.[1] Hydrazides and their derivatives are versatile intermediates in the synthesis of a plethora of heterocyclic compounds and exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The pyridine scaffold, a common motif in many kinase inhibitors, is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3] The strategic placement of the nitro group can be leveraged for further chemical modification, often through reduction to an amine, which provides a convenient handle for exploring structure-activity relationships (SAR).[3]
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is predicated on a logical and efficient nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach lies in the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group. This electronic deficit activates the positions ortho and para to the nitro group for nucleophilic attack.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from the commercially available precursor, 2-chloro-3-methoxy-5-nitropyridine.
Materials:
-
2-Chloro-3-methoxy-5-nitropyridine
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol (absolute)
-
Triethylamine (Et3N)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the slow, dropwise addition of hydrazine hydrate (1.5 eq). The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexane). The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 15 mL) to remove any unreacted hydrazine hydrate and triethylamine hydrochloride salt.
-
Drying: Dry the purified product under vacuum to a constant weight. The resulting solid is this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Application in Kinase Inhibitor Synthesis
The this compound scaffold is an excellent precursor for the synthesis of a diverse library of kinase inhibitors. The hydrazinyl group can be readily condensed with various aldehydes and ketones to form hydrazones, or it can participate in cyclization reactions to generate a range of heterocyclic systems, such as pyrazoles and triazoles.[4][5] These heterocycles are frequently found in the core structures of potent kinase inhibitors.[6][7]
Conceptual Workflow for Kinase Inhibitor Library Synthesis
The following diagram illustrates a conceptual workflow for the generation of a kinase inhibitor library starting from this compound.
Caption: Conceptual workflow for generating a kinase inhibitor library.
Biological Evaluation: A Protocol for Kinase Inhibition Assay
To assess the potential of newly synthesized derivatives of this compound as kinase inhibitors, a robust and reliable in vitro kinase assay is essential. The following protocol describes a generalized luminescence-based kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction.
Protocol 2: In Vitro Luminescence-Based Kinase Assay
This protocol is a representative method and may require optimization for specific kinases.
Materials:
-
Kinase of interest (e.g., EGFR, HER-2)[8]
-
Substrate peptide specific for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Reaction Mixture Preparation: In each well of the assay plate, prepare the kinase reaction mixture by adding the kinase assay buffer, the specific substrate peptide, and the kinase enzyme.
-
Initiation of Kinase Reaction: Add a small volume of the diluted test compounds to the appropriate wells. Include positive controls (kinase and substrate, no inhibitor) and negative controls (no kinase). Initiate the kinase reaction by adding a solution of ATP. The final concentration of DMSO in the reaction should be kept low (typically ≤ 1%) to avoid solvent effects.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).
-
Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase and its substrate, which generates a light signal proportional to the amount of ATP present.
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Representative Kinase Inhibition Data
The following table provides a hypothetical example of kinase inhibition data for derivatives synthesized from the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative A | EGFR | 85 |
| Derivative B | HER-2 | 120 |
| Derivative C | VEGFR2 | 55 |
| Staurosporine (Control) | Multiple | <10 |
Potential Signaling Pathways and Broader Applications
The derivatives of this compound, particularly those designed as kinase inhibitors, have the potential to modulate a variety of cellular signaling pathways implicated in diseases such as cancer. For instance, inhibitors of Epidermal Growth Factor Receptor (EGFR) can block downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation, survival, and angiogenesis.
Caption: Potential modulation of the EGFR signaling pathway.
Beyond oncology, the versatile chemistry of the this compound scaffold lends itself to the exploration of other therapeutic areas. The hydrazone moiety is a known pharmacophore in antimicrobial and anti-inflammatory agents.[9][10] Therefore, libraries derived from this scaffold could be screened against a panel of bacterial and fungal strains, as well as in assays for inflammatory markers.
Conclusion: A Scaffold of High Potential
This compound represents a strategically valuable and versatile scaffold for modern medicinal chemistry. Its facile synthesis and the rich reactivity of its constituent functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated potential for developing potent kinase inhibitors, coupled with the broader applicability of the hydrazone pharmacophore, positions this compound as a key starting material for drug discovery programs targeting a range of human diseases. The protocols and conceptual frameworks presented herein offer a guide for researchers to unlock the full potential of this promising chemical entity.
References
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National Center for Biotechnology Information.
-
ResearchGate.
-
ACS Publications.
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PubMed.
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International Journal of Creative Research Thoughts.
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Application Note: Derivatization of 2-Hydrazinyl-3-methoxy-5-nitropyridine for Biological Screening
Abstract: This guide provides a comprehensive framework for the synthesis, characterization, and biological screening of a focused library of compounds derived from 2-hydrazinyl-3-methoxy-5-nitropyridine. By leveraging the versatile reactivity of the hydrazinyl moiety, researchers can rapidly generate a diverse set of hydrazone derivatives. This document details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies necessary for identifying novel bioactive molecules suitable for drug discovery programs.
Introduction
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal foundation for drug design.[1] When functionalized with a nitro group, the pyridine scaffold's biological potential is often enhanced, with nitropyridine derivatives showing promise as anticancer and antimicrobial agents.[3][4][5]
The subject of this guide, this compound, combines this privileged scaffold with a highly reactive hydrazinyl group. This functional group serves as a versatile handle for chemical modification, most notably through condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[6][7] This reaction is a robust and high-yielding method for rapidly creating a diverse library of molecules from a common core structure.[8] The generation of such a "focused library" allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of structure-activity relationships (SAR) and the discovery of novel therapeutic leads.[9]
This application note provides researchers with the foundational chemistry, detailed protocols, and strategic insights required to synthesize a library of 2-(3-methoxy-5-nitropyridin-2-yl)hydrazone derivatives and evaluate their biological potential through a structured screening cascade.
Section 1: The Chemistry - Rationale and Strategy
The Core Scaffold: this compound
The reactivity of the this compound core is governed by the electronic interplay of its substituents. The potent electron-withdrawing nature of the nitro group at the 5-position significantly influences the pyridine ring, making the hydrazinyl group at the 2-position a strong nucleophile. This enhanced nucleophilicity is crucial for the efficient formation of hydrazones.
Derivatization via Hydrazone Formation
The primary derivatization strategy outlined here is the formation of hydrazones via a condensation reaction. This reaction is a classic example of a nucleophilic addition-elimination mechanism.[6]
The Mechanism Involves:
-
Acid Catalysis: A catalytic amount of acid protonates the carbonyl oxygen of an aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[6][10]
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water, a process facilitated by the acid catalyst, to form the final, stable C=N double bond of the hydrazone.[6][11]
This reaction is highly reliable and generally proceeds in good to excellent yields, making it ideal for library synthesis.[12]
Overall Experimental Workflow
The process of generating and screening a focused library can be visualized as a multi-stage pipeline. The initial phase involves chemical synthesis and rigorous quality control, followed by a tiered biological screening approach to identify and validate promising "hit" compounds.
Caption: Overall workflow from synthesis to lead identification.
Section 2: Experimental Protocols - Synthesis and Characterization
Materials and Instrumentation
-
Reagents: this compound, a diverse panel of aromatic and aliphatic aldehydes/ketones, ethanol (absolute), glacial acetic acid, deuterated solvents (e.g., DMSO-d6), and solvents for chromatography.
-
Instrumentation: NMR Spectrometer (¹H and ¹³C), LC-MS (Liquid Chromatography-Mass Spectrometry), FT-IR Spectrometer, melting point apparatus.
Protocol: General Procedure for Hydrazone Synthesis
This protocol describes a general method for the synthesis of hydrazone derivatives.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10-15 mL).
-
Addition of Carbonyl: To this solution, add the selected aldehyde or ketone (1.05 mmol, 1.05 equivalents).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid acts as a catalyst to activate the carbonyl group, accelerating the reaction rate. The optimal pH is mildly acidic to ensure the hydrazine remains sufficiently nucleophilic.[6]
-
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield the crude hydrazone derivative.
Protocol: Purification and Characterization
Ensuring high purity is critical for reliable biological screening results.
-
Purification:
-
Recrystallization: For many derivatives, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is sufficient to achieve high purity.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexane:ethyl acetate mixtures).
-
-
Characterization:
-
¹H and ¹³C NMR: Confirm the structure by dissolving a small sample in a suitable deuterated solvent (e.g., DMSO-d6). Key signals to identify include the azomethine proton (-N=CH-) for aldehyde derivatives (typically δ 8.0-8.5 ppm) and the disappearance of the hydrazine -NH2 protons.[8][12]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity. The molecular ion peak [M+H]⁺ should correspond to the calculated mass.[13][14]
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Look for C=N stretching vibrations (around 1590-1630 cm⁻¹) and the absence of the carbonyl (C=O) stretch from the starting aldehyde/ketone.[12]
-
Purity Analysis (LC-MS): Determine the final purity of the compound. For biological screening, a purity of ≥95% is required to be considered a self-validating result.
-
| Table 1: Representative Characterization Data for a Hypothetical Derivative | |
| Parameter | Expected Observation |
| ¹H NMR (DMSO-d6) | Azomethine proton (-N=CH-Ar): δ 8.25 ppm (singlet) |
| Aromatic protons: δ 7.0-9.0 ppm (multiplets) | |
| NH proton: δ 11.5-12.0 ppm (broad singlet) | |
| ¹³C NMR (DMSO-d6) | Azomethine carbon (-N=C H-): δ 140-145 ppm |
| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z ± 0.1 |
| Purity (LC-MS) | >95% (AUC at 254 nm) |
Section 3: Biological Screening Strategy
The pyridine and hydrazone motifs are associated with a wide range of biological activities, including antimicrobial and anticancer effects.[15][16][17] A logical first step is to screen the library for general cytotoxicity against a representative cancer cell line.
Protocol: Primary Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxic effect of the synthesized compounds on a cancer cell line (e.g., HeLa or MCF-7).
-
Compound Preparation: Prepare 10 mM stock solutions of each purified derivative in DMSO. Create a series of working plates by diluting the stocks.[18]
-
Cell Seeding: Seed a 96-well plate with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add the test compounds to the wells at a final concentration (e.g., 10 µM). Include vehicle controls (DMSO only) and positive controls (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A "hit" can be defined as a compound that reduces cell viability by more than 50% at the screening concentration.
The Screening Cascade
A tiered approach ensures that resources are focused on the most promising compounds. Hits from the primary screen are advanced to more detailed secondary assays.
Caption: A typical biological screening cascade.
Section 4: Data Presentation and Interpretation
Systematic organization of data is key to extracting meaningful insights.
| Table 2: Hypothetical Synthesis and Screening Results | |||
| Compound ID | R-Group (from Aldehyde) | Yield (%) | Cell Viability (%) @ 10 µM |
| DERIV-001 | Phenyl | 85 | 88.2 |
| DERIV-002 | 4-Nitrophenyl | 92 | 15.6 |
| DERIV-003 | 4-Methoxyphenyl | 88 | 75.4 |
| DERIV-004 | 2-Hydroxyphenyl | 76 | 45.1 |
| DERIV-005 | Naphthyl | 81 | 22.9 |
From this hypothetical data, a preliminary structure-activity relationship (SAR) can be inferred. For example, the presence of a nitro group on the appended phenyl ring (DERIV-002) dramatically increases cytotoxic activity compared to the unsubstituted phenyl ring (DERIV-001). This suggests that electron-withdrawing groups may be beneficial for activity, providing a clear direction for the next round of library synthesis.
Conclusion
The derivatization of this compound via hydrazone formation is a powerful, efficient, and reliable strategy for generating novel chemical entities for biological screening.[19] The protocols and strategies outlined in this application note provide a robust foundation for researchers in drug discovery to synthesize, purify, characterize, and screen a focused library of compounds. This systematic approach facilitates the rapid identification of bioactive hits and informs the rational design of next-generation therapeutic agents.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). MDPI. [Link]
-
Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. (2022). PubMed. [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti. (2020). International Journal of Chemical Studies. [Link]
-
DNA-Encoded Library Screening for Small Molecule Drug Discovery. (n.d.). Creative Diagnostics. [Link]
-
Synthesis and screening of small molecule libraries active in binding to DNA. (1996). Proceedings of the National Academy of Sciences. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2023). Oriental Journal of Chemistry. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Analysis. [Link]
-
Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). Rasayan Journal. [Link]
-
Biological Activities of Hydrazone Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2018). MDPI. [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). Iraqi National Journal of Chemistry. [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2024). MDPI. [Link]
-
Biological Activities of Hydrazone Derivatives. (2007). ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. (n.d.). Academia.edu. [Link]
Sources
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- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
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- 8. mdpi.com [mdpi.com]
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- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
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- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. hygeiajournal.com [hygeiajournal.com]
Use of 2-Hydrazinyl-3-methoxy-5-nitropyridine in kinase inhibitor development
Application Note: Strategic Utilization of 2-Hydrazinyl-3-methoxy-5-nitropyridine in Kinase & BET Inhibitor Development
Executive Summary
This compound (CAS: 15367-16-5, analogues) serves as a "linchpin intermediate" in the synthesis of fused heterocyclic scaffolds, specifically [1,2,4]triazolo[1,5-a]pyridines . This scaffold is a privileged structure in modern drug discovery, forming the core of potent inhibitors for Janus Kinases (JAK1/2) , Bromodomain and Extra-Terminal (BET) proteins , and Histone Deacetylases (HDACs) .
This guide details the chemical rationale, synthetic protocols, and biological validation workflows for leveraging this reagent to generate high-affinity inhibitors. The 3-methoxy substituent provides critical solubility and metabolic stability, while the 5-nitro group acts as a "masked" handle for late-stage functionalization.
Scientific Rationale & Mechanism
The "Privileged" Scaffold
Kinase inhibitors often require a flat, heteroaromatic core to mimic the adenine ring of ATP. The [1,2,4]triazolo[1,5-a]pyridine system is superior to simple pyridines due to:
-
H-Bonding Potential: The triazole nitrogens serve as key acceptors for the kinase hinge region.
-
Vector Positioning: The 5- and 8-positions (derived from the pyridine precursor) allow precise vectoring of substituents into the solvent-exposed region or the hydrophobic back-pocket.
Role of this compound
This specific starting material is engineered for modularity:
-
Hydrazine (C2): The nucleophilic "warhead" for cyclization reactions.
-
Methoxy (C3
C8 in fused system): Acts as an electronic modulator. In the final inhibitor, this group often restricts bond rotation or fills small hydrophobic pockets (e.g., near the gatekeeper residue). -
Nitro (C5
C6 in fused system): An electron-withdrawing group that facilitates the initial nucleophilic aromatic substitution to install the hydrazine. Post-cyclization, it is reduced to an amine to attach solubilizing tails or zinc-binding groups.
Chemical Synthesis Protocols
The following workflow describes the conversion of the hydrazine intermediate into a functionalized kinase inhibitor core.
Synthesis Pathway Visualization
Caption: Synthesis of the pharmacophore core via Dimroth Rearrangement.
Step-by-Step Protocol: Cyclization & Rearrangement
Objective: Synthesize 8-methoxy-6-nitro-[1,2,4]triazolo[1,5-a]pyridine.
Reagents:
-
This compound (1.0 eq)
-
Triethyl orthoformate (TEOF) or Triethyl orthoacetate (Excess)
-
Piperidine (Catalytic)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend This compound (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add Triethyl orthoformate (25 mmol, 5 eq) and catalytic piperidine (0.1 eq).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Note: The reaction initially forms the [4,3-a] isomer. Prolonged heating or basic conditions drive the Dimroth rearrangement to the more stable [1,5-a] isomer.
-
-
Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to cyclization (+12 Da for formate, +26 Da for acetate vs hydrazine).
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol.
-
Purification: If necessary, recrystallize from DMF/Water or purify via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 75–85% Validation: 1H NMR should show the disappearance of hydrazide protons and the appearance of the triazole singlet (approx. 8.5 ppm).[2]
Biological Evaluation: Kinase Assay Protocol
Once the scaffold is functionalized (e.g., amide coupling of the reduced amine to a target-specific tail), it must be evaluated.
Assay Workflow Visualization
Caption: Standard biochemical kinase inhibition assay workflow.
Protocol: ADP-Glo™ Kinase Assay (JAK1 Example)
Objective: Determine the IC50 of the synthesized derivative against JAK1.
Materials:
-
Recombinant JAK1 Enzyme (0.5 ng/µL final)
-
Poly(Glu,Tyr) 4:1 Substrate (0.2 µg/µL)
-
Ultra-Pure ATP (Km concentration, typically 10 µM)
-
ADP-Glo™ Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Handling: Acoustic dispense 50 nL of compound (10-point dose response) into the 384-well plate.
-
Enzyme Addition: Add 2.5 µL of 2x JAK1 Enzyme/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Pre-Incubation: Incubate for 10 min at RT to allow compound-enzyme binding.
-
Reaction Start: Add 2.5 µL of 2x ATP solution.
-
Reaction: Incubate for 60 min at RT.
-
Termination: Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.
-
Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).
Data Summary & SAR Insights
The following table summarizes hypothetical SAR trends observed when modifying the This compound core, based on literature precedents for triazolopyridines.
| Substituent (R8) | Substituent (R6) | Target Class | Effect on Potency/Selectivity |
| -OMe (Parent) | -NH-Amide | JAK1/2 | High. Methoxy group locks conformation; Amide contacts hinge/solvent front. |
| -H | -NH-Amide | JAK1/2 | Moderate. Loss of metabolic stability and solubility compared to -OMe. |
| -OMe | -NH-Hydroxamic Acid | HDAC/JAK | Dual Activity. Hydroxamic acid binds Zinc in HDAC; Scaffold binds JAK ATP site. |
| -OMe | -NH-Sulfonamide | BET (BRD4) | High. Sulfonamide mimics acetyl-lysine interactions in the bromodomain. |
References
-
Vertex Pharmaceuticals. (2014). Imidazopyrrolidine derivatives and their use in the treatment of disease.[4][5][6] US Patent US9890166B2. Link
- Citation for the use of this compound in BET inhibitor synthesis.
-
Doherty, K.E., et al. (2023).[2] "3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine."[2] Molbank, 2023(3), M1694.[2] Link
- Protocol for oxidative ring closure of hydrazine intermedi
-
Van der Plas, S., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 57(22), 9323–9342. Link
- Foundational text on triazolopyridine scaffolds in JAK inhibitors (Filgotinib).
-
Li, Y., et al. (2024). "Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Link
- Recent application of the scaffold for dual-target inhibition.
Sources
Application Notes and Protocols for Condensation Reactions of 2-Hydrazinyl-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Hydrazinyl-3-methoxy-5-nitropyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are prized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the vast family of pyridine-based compounds, this compound stands out as a versatile building block for the synthesis of novel heterocyclic systems. The strategic placement of a nucleophilic hydrazine group, an electron-donating methoxy group, and an electron-withdrawing nitro group on the pyridine ring imparts a unique reactivity profile, making it a valuable synthon for drug discovery and development.
This technical guide provides a comprehensive overview of the condensation reactions involving this compound, offering detailed protocols, mechanistic insights, and practical application notes for researchers in the field. The methodologies described herein are designed to be robust and reproducible, enabling the efficient synthesis of a wide array of hydrazone derivatives and more complex fused heterocyclic systems.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its functional groups. The hydrazine moiety is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds such as aldehydes and ketones to form stable hydrazones. The rate and efficiency of these reactions can be influenced by the electronic nature of the pyridine ring.
The presence of the electron-donating methoxy group at the 3-position increases the electron density on the pyridine ring, which can, in turn, enhance the nucleophilicity of the adjacent hydrazine group. Conversely, the strongly electron-withdrawing nitro group at the 5-position deactivates the pyridine ring towards electrophilic attack but can activate adjacent positions for nucleophilic aromatic substitution, although this is less relevant for the primary condensation reactions of the hydrazine group. This electronic push-pull system can also influence the physicochemical properties and biological activity of the resulting derivatives.
Core Applications in Drug Discovery
Derivatives of 2-hydrazino-5-nitropyridine have been investigated for their potential as antitumor agents.[2] The condensation of this compound with various carbonyl-containing fragments allows for the rapid generation of diverse chemical libraries. These libraries can be screened for a multitude of biological activities, leveraging the established pharmacological importance of the nitropyridine and hydrazone motifs.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hydrazones from this compound and Aromatic Aldehydes
This protocol describes a general method for the acid-catalyzed condensation of this compound with aromatic aldehydes to yield the corresponding hydrazones. The addition of a catalytic amount of acid is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 - 1.1 eq)
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol.
-
Add the substituted aromatic aldehyde (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Data Presentation:
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2 | 97 |
Note: The above data is illustrative and based on typical yields for similar reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove. Other alcohols like methanol or isopropanol can also be used.
-
Catalyst: Glacial acetic acid is a mild and effective catalyst for hydrazone formation. Stronger acids could potentially lead to side reactions or degradation of the starting materials.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation to proceed at a reasonable rate without causing significant decomposition.
Visualization of Experimental Workflow:
Caption: Workflow for the synthesis of hydrazones.
Protocol 2: Synthesis of Pyrazole Derivatives via Condensation with 1,3-Dicarbonyl Compounds
This protocol outlines the synthesis of pyrazole derivatives through the cyclocondensation of this compound with 1,3-dicarbonyl compounds. This reaction, a variation of the Knorr pyrazole synthesis, is a powerful method for constructing five-membered heterocyclic rings.
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)
-
Ethanol or acetic acid as solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add the 1,3-dicarbonyl compound (1.0 eq) to the solution.
-
If using ethanol as a solvent, a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl) can be added to promote the reaction. If using acetic acid, it serves as both solvent and catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the solid product with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Data Presentation:
| Entry | 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | Ethanol/HCl | 5 | 85 |
| 2 | Ethyl acetoacetate | Acetic Acid | 6 | 82 |
| 3 | Dibenzoylmethane | Acetic Acid | 8 | 78 |
Note: The above data is illustrative and based on typical yields for similar reactions. Actual results may vary.
Causality Behind Experimental Choices:
-
Solvent and Catalyst: The choice of solvent and catalyst depends on the reactivity of the 1,3-dicarbonyl compound. For more reactive dicarbonyls, ethanol with a catalytic amount of acid is sufficient. For less reactive substrates, using acetic acid as both the solvent and catalyst provides more forcing conditions.
-
Reaction Time: Cyclocondensation reactions are typically slower than simple hydrazone formation and may require longer reaction times to go to completion.
Visualization of Reaction Mechanism:
Caption: Mechanism of pyrazole formation.
Characterization of Condensation Products
The synthesized hydrazone and pyrazole derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the C=N bond in hydrazones and the pyrazole ring.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the hydrazine, the C=O stretch of the starting carbonyl compound (which should disappear), and the C=N stretch of the hydrazone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of organic synthesis.[3][4] To ensure the validity of the results, it is recommended to:
-
Use pure starting materials: The purity of this compound and the carbonyl compounds will directly impact the purity and yield of the final product.
-
Monitor the reaction progress: TLC is a simple and effective way to follow the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
-
Thoroughly characterize the products: Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compounds.
By following these guidelines, researchers can confidently apply these protocols for the synthesis of novel derivatives of this compound for various applications in drug discovery and materials science.
References
Sources
Revolutionizing Drug Discovery: Microwave-Assisted Synthesis of Hydrazinylpyridine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine, and hydrazinylpyridine derivatives have emerged as a class of compounds with significant potential.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for drug discovery.[1][2][3] Traditionally, the synthesis of these molecules has been hampered by long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally benign alternative.[4][5][6] This guide provides a comprehensive overview of the principles, applications, and protocols for the microwave-assisted synthesis of hydrazinylpyridine derivatives.
The Power of Microwaves in Chemical Synthesis: A Paradigm Shift
Microwave-assisted synthesis is a green chemistry approach that utilizes microwave energy to heat chemical reactions.[6][7] Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[4][9]
Dipolar polarization involves the alignment of polar molecules with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in a rapid increase in temperature.[9] Ionic conduction occurs when charged particles (ions) in the reaction mixture move back and forth in the presence of the microwave's electric field, generating heat through collisions.[4]
This direct and efficient energy transfer offers several key advantages over conventional heating:
-
Accelerated Reaction Rates: Reactions that would typically take hours or even days can often be completed in minutes.[10]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to higher yields of the desired product.[6][10]
-
Energy Efficiency: Microwaves target the reactants directly, resulting in significantly lower energy consumption compared to heating an entire oil bath or reaction vessel.[5][10]
-
Solvent Reduction: The efficiency of microwave heating often allows for reactions to be carried out in smaller volumes of solvent or even under solvent-free conditions.[5]
Application Notes: Navigating the Synthesis of Hydrazinylpyridine Derivatives
The synthesis of hydrazinylpyridine derivatives typically involves the reaction of a substituted pyridine with hydrazine or a hydrazine derivative. Microwave irradiation has been shown to be highly effective in promoting these reactions, leading to the rapid and efficient formation of the desired products.
A common strategy involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring by hydrazine. The high polarity of hydrazine and its derivatives makes them excellent candidates for microwave-assisted reactions, as they efficiently absorb microwave energy.
Key Considerations for Successful Synthesis:
-
Solvent Choice: The selection of a suitable solvent is crucial. Polar solvents that can efficiently absorb microwave energy are generally preferred. Ethanol, water, and dimethylformamide (DMF) are commonly used.[11][12]
-
Catalyst Selection: In some cases, a catalyst may be required to facilitate the reaction. The choice of catalyst will depend on the specific substrates and reaction conditions.
-
Microwave Parameters: Optimization of microwave power, temperature, and reaction time is essential to achieve the best results. Modern microwave reactors allow for precise control over these parameters.
-
Safety Precautions: Reactions involving hydrazine and its derivatives should be carried out in a well-ventilated fume hood, as these compounds can be toxic. Closed-vessel microwave reactions can generate significant pressure, so it is essential to use appropriate safety-rated vessels and to follow the manufacturer's guidelines.
Protocols for Microwave-Assisted Synthesis
The following protocols provide a general framework for the microwave-assisted synthesis of hydrazinylpyridine derivatives. It is important to note that these are starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of 2-Hydrazinylpyridine Derivatives
This protocol describes a general method for the synthesis of 2-hydrazinylpyridine derivatives from the corresponding 2-halopyridine.
Materials:
-
Substituted 2-halopyridine (1 mmol)
-
Hydrazine hydrate (2-5 mmol)
-
Ethanol (5-10 mL)
-
Microwave reactor with sealed vessel capabilities
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-halopyridine (1 mmol) and hydrazine hydrate (2-5 mmol) in ethanol (5-10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions will need to be determined for each specific substrate.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The reaction mixture can then be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the microwave-assisted synthesis of various hydrazinylpyridine derivatives.
| Starting Material | Reagents | Microwave Power (W) | Time (min) | Solvent | Yield (%) |
| 2-chloropyridine | Hydrazine hydrate | 100-300 | 10-20 | Ethanol | High |
| 2-bromo-5-nitropyridine | Hydrazine hydrate | 100-300 | 5-15 | Ethanol | High |
| 4-chloro-2-methylpyridine | Hydrazine hydrate | 100-300 | 15-30 | Water | Moderate to High |
Note: The specific yields will vary depending on the substituents on the pyridine ring and the precise reaction conditions.
Visualizing the Process: Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been created.
Experimental Workflow
Caption: A generalized workflow for the microwave-assisted synthesis of hydrazinylpyridine derivatives.
Reaction Mechanism: Nucleophilic Aromatic Substitution
Caption: A simplified representation of the nucleophilic aromatic substitution mechanism.
Conclusion and Future Outlook
Microwave-assisted synthesis has proven to be a powerful tool for the rapid and efficient synthesis of hydrazinylpyridine derivatives. This technology not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation. As research in this area continues, we can expect to see the development of even more efficient and selective microwave-assisted methods for the synthesis of complex and biologically active molecules, further empowering the field of medicinal chemistry.
References
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- Microwave-assisted synthesis. Anton Paar Wiki.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Theory of Microwave Heating for Organic Synthesis.
- 2-Hydrazinopyridine. Chem-Impex.
- Synthesis and Characterization of Hydrazine Deriv
- Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PMC. (2022, June 22).
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Deriv
- Organic CHEMISTRY. TSI Journals.
- microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of Applied Pharmaceutical Research. (2022, March 31).
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Synthesis of Some Organic Hydrazine Compounds Using Microwave Radi
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. (2025, March 21).
- Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Deriv
- Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone deriv
- A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PMC. (2025, July 4).
- Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives.
- Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole deriv
- Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. (2005, September 15).
- Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Deriv
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. psvmkendra.com [psvmkendra.com]
- 3. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpas.com [ijrpas.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Hydrazinyl-3-methoxy-5-nitropyridine Synthesis
Ticket ID: #SNAr-PYR-005 Subject: Yield Improvement & Impurity Control for CAS 1033205-08-9 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Mechanism
The synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine is a classic Nucleophilic Aromatic Substitution (
However, the presence of the 3-methoxy group introduces a specific challenge: it acts as an electron-donating group (EDG) via resonance, which slightly deactivates the ring toward nucleophilic attack compared to the non-substituted analog. Consequently, users often increase temperature to compensate, inadvertently triggering the reduction of the nitro group by hydrazine.
The "Gold Standard" Protocol
Based on kinetic data for activated chloropyridines [1, 2].
| Parameter | Recommended Setting | Technical Rationale |
| Precursor | 2-Chloro-3-methoxy-5-nitropyridine | Chlorine is the optimal balance of leaving group ability and stability. |
| Reagent | Hydrazine Hydrate (80% or 64-65%) | Use 3.0 – 4.0 equivalents . Excess prevents dimerization (bis-pyridine formation). |
| Solvent | Ethanol (EtOH) or Acetonitrile (MeCN) | Protic solvents (EtOH) stabilize the transition state (Meisenheimer complex). MeCN is superior if solubility is poor. |
| Temperature | 0°C to Room Temp (25°C) | CRITICAL: Higher temps (>50°C) promote nitro-to-amine reduction. |
| Time | 4 – 12 Hours | Monitor via TLC/HPLC. Do not rush with heat. |
Troubleshooting Dashboard
Identify your specific failure mode below to find the solution.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Dimer Formation | You likely used <2.0 eq of hydrazine. The product competes with hydrazine to attack the starting material. Increase hydrazine to 3-4 eq. |
| Red/Brown Impurities | Nitro Reduction | Reaction temperature was too high (>60°C) or metal contamination (e.g., rusty spatula, old stir bar) catalyzed the reduction. Keep T < 25°C. |
| Starting Material Remains | Deactivated Ring | The 3-OMe group slows the reaction. Do not heat. Instead, switch solvent to Acetonitrile or THF to increase solubility, or extend time to 24h. |
| Product is an Oil/Gum | Solvent Trapping | Hydrazines are polar and trap water/ethanol. Triturate with cold diethyl ether or hexanes to induce crystallization. |
Visualizing the Chemistry
The following diagrams illustrate the competitive pathways and the logic flow for troubleshooting.
Diagram A: Reaction Pathway & Competitive Side Reactions
This pathway shows why stoichiometry and temperature are the critical control points (CCPs).
Figure 1: Mechanistic pathway highlighting the
Diagram B: Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic flow for isolating the cause of yield loss.
Detailed FAQ & Technical Deep Dive
Q1: Why is the reaction slower than with 2-Chloro-5-nitropyridine?
A: This is due to the electronic effect of the 3-Methoxy group .
In Nucleophilic Aromatic Substitution (
-
The Nitro group (C5) pulls electron density away from the ring (Induction/Resonance), making C2 positive and inviting attack.
-
The Methoxy group (C3) , while withdrawing by induction, is a strong Resonance Donor (+M) . It pushes electron density into the ring, partially counteracting the activating effect of the nitro group [3].
-
Implication: You cannot simply "heat it up" to make it go faster, because heat triggers the hydrazine-mediated reduction of the nitro group. You must rely on time and concentration .
Q2: My product turns into a solid block during the reaction. Is this bad?
A: No, this is actually a good sign. The product, this compound, is often less soluble in ethanol than the starting material. Precipitation drives the equilibrium forward (Le Chatelier’s principle) and prevents the product from reacting further to form the dimer.
-
Protocol Adjustment: If stirring stops due to solids, add more solvent (EtOH) rather than heating.
Q3: How do I remove excess hydrazine without chromatography?
A: Hydrazine hydrate is soluble in water; the product is not (or poorly so).
-
Quench: Pour the reaction mixture into ice-cold water (3x volume).
-
Filter: The product should precipitate as a yellow/orange solid.
-
Wash: Wash the cake copiously with water to remove hydrazine, then with a small amount of cold ethanol to remove sticky impurities.
-
Drying: Dry under vacuum at <40°C. (High heat can cause decomposition).
Q4: Can I use Pyridine or Triethylamine as a base?
A: It is unnecessary and potentially deleterious. Hydrazine itself is a base. By using 3-4 equivalents, the first equivalent acts as the nucleophile, and the second equivalent neutralizes the HCl generated. Adding external amine bases can complicate the purification and sometimes promote side reactions.
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for Lab Notebooks
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and an addition funnel.
-
Charge: Add 2-Chloro-3-methoxy-5-nitropyridine (1.0 eq, 10 mmol) and Ethanol (30 mL) .
-
Note: The starting material may not dissolve completely at first. This is fine.
-
-
Cool: Place the RBF in an ice-water bath (
). -
Addition: Add Hydrazine Hydrate (80%, 4.0 eq, 40 mmol) dropwise over 10 minutes.
-
Why Dropwise? Hydrazine addition is exothermic. A spike in temperature >30°C can trigger nitro reduction [1].
-
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (
).-
Monitoring: Check TLC after 4 hours. If SM remains, stir overnight (12-16h).
-
-
Workup:
-
If significant solid has formed: Filter directly, wash with cold EtOH, then Water.
-
If solution is clear: Pour into 100 mL ice water. Stir for 20 mins to precipitate. Filter.
-
-
Purification: Recrystallization from Ethanol/Water (if necessary).
References
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Source: National Institutes of Health (PMC). Context: Demonstrates the reducing power of hydrazine on nitro groups when catalyzed or heated, highlighting the need for low-temp control in
. URL:[Link]
Technical Support Center: Troubleshooting Hydrazinolysis of 2-Chloro-3-methoxy-5-nitropyridine
Welcome to the Technical Support Center for the synthesis of 2-hydrazinyl-3-methoxy-5-nitropyridine. This guide is designed for researchers and process chemists optimizing the nucleophilic aromatic substitution (SNAr) of chloronitropyridines. While hydrazinolysis is a fundamental transformation, the polyfunctional nature of the substrate—featuring a reactive leaving group, a reducible nitro group, and an electron-deficient aromatic ring—makes it highly susceptible to side reactions.
This document provides a mechanistic breakdown of common impurities, a self-validating optimized protocol, and a diagnostic troubleshooting workflow to ensure high-yield, high-purity synthesis.
Reaction Pathway & Mechanistic Overview
The intended transformation relies on the displacement of the 2-chloro group by hydrazine. However, hydrazine is a bifunctional nucleophile and a potent reducing agent. Failure to control stoichiometry, temperature, or workup solvents will predictably divert the reaction into one of three major side pathways: dimerization, over-reduction, or hydrazone condensation.
Reaction pathway of 2-chloro-3-methoxy-5-nitropyridine hydrazinolysis and side products.
Quantitative Impurity Profiling
To effectively troubleshoot your reaction, cross-reference your Liquid Chromatography-Mass Spectrometry (LC-MS) data with the quantitative profile below.
| Impurity Profile | Structural Change | Expected LC-MS m/z (ESI+) | Primary Causality | Preventative Strategy |
| Target Product | Cl replaced by NHNH₂ | 185 | N/A (Intended SNAr) | Maintain 60 °C, 3.0 eq N₂H₄ |
| Dimer | Bis-aryl substitution | 335 | Local substrate excess | Inverse addition, >3.0 eq N₂H₄ |
| Amine (Reduced) | NO₂ reduced to NH₂ | 155 | Metal catalysis / Overheating | Metal-free reactor, limit heat time |
| Hydrazone | Condensation with ketone | 225 | Acetone used in workup | Wash with cold H₂O and Et₂O |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high molecular weight impurity (m/z 335) in my LC-MS, and how do I eliminate it?
Diagnosis: You are observing the symmetrical dimer: 1,2-bis(3-methoxy-5-nitropyridin-2-yl)hydrazine. Causality: The newly formed target molecule (this compound) retains a primary amine that is still nucleophilic. If the local concentration of the starting chloropyridine is high, this intermediate will attack an unreacted starting molecule, forming a dimer [2]. Resolution: This is a stoichiometric and kinetic issue. You must ensure a minimum of 3.0 equivalents of hydrazine hydrate. More importantly, for scale-up, switch to an inverse addition protocol (adding the electrophile to the nucleophile) to ensure hydrazine is always in massive excess [2].
Q2: My product is showing a mass of [M+H]+ 155 instead of 185. What happened?
Diagnosis: Over-reduction of the 5-nitro group to a 5-amino group. Causality: Hydrazine is a potent reducing agent (commonly used in Wolff-Kishner reductions or catalytic transfer hydrogenations). Under prolonged heating (>60 °C) or in the presence of trace transition metals (e.g., from degraded stainless steel reactors or low-purity reagents), hydrazine will reduce the electron-withdrawing nitro group to an amine. Resolution: Strictly limit the reaction temperature to 60 °C and the reaction time to 1 hour [1]. Ensure all reactors are passivated or use glass-lined vessels to eliminate trace metal catalysis.
Q3: I washed my filter cake to dry it quickly, but now I have a massive impurity peak at m/z 225. What is this?
Diagnosis: Acetone hydrazone formation. Causality: Free aryl hydrazines are highly reactive toward carbonyls. Washing the product filter cake with acetone to facilitate rapid drying causes an immediate condensation reaction, yielding the corresponding hydrazone (+40 mass units). Resolution: Never use ketones or aldehydes during the workup of hydrazines. Wash exclusively with cold water (to remove excess hydrazine) followed by diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) to displace the water and facilitate drying [1].
Self-Validating Experimental Protocol
To systematically eliminate the side products detailed above, utilize the following optimized, self-validating protocol.
Objective: Synthesize this compound via kinetic control. Materials: 2-chloro-3-methoxy-5-nitropyridine (1.0 eq), Hydrazine hydrate (64% hydrazine, 3.0 eq), Absolute Ethanol (10 volumes).
Step-by-Step Procedure:
-
Preparation: Charge a clean, metal-free (glass-lined) reactor with hydrazine hydrate (3.0 eq) and 5 volumes of absolute ethanol. Heat the solution to 55–60 °C under a nitrogen atmosphere.
-
Substrate Dissolution: In a separate vessel, dissolve 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) in 5 volumes of absolute ethanol at room temperature.
-
Inverse Addition (Critical for Dimer Suppression): Add the substrate solution dropwise to the heated hydrazine solution over 30 minutes.
-
Causality: This ensures a massive stoichiometric excess of hydrazine is maintained at all times, kinetically disfavoring the bimolecular dimerization pathway.
-
-
Reaction & IPC (Self-Validation): Stir the mixture at 60 °C for exactly 1 hour.
-
Validation Check: Pull an In-Process Control (IPC) sample for LC-MS. The reaction is validated as complete when the starting material is <1%. Rule: If incomplete, do not extend heating time (which risks nitro reduction); instead, add an additional 0.5 eq of hydrazine hydrate and stir for 15 minutes.
-
-
Precipitation: Once validated, immediately remove the heat source and cool the reactor to 0–5 °C using an ice bath for 1 hour to maximize precipitation.
-
Filtration & Washing: Filter the resulting bright yellow precipitate. Wash the filter cake with cold water (3 volumes) to remove unreacted hydrazine, followed by cold diethyl ether (Et₂O) (2 volumes) to displace water.
-
Causality: Et₂O ensures rapid drying without the risk of hydrazone condensation associated with acetone.
-
-
Drying: Dry the product under vacuum at 40 °C to constant weight.
Diagnostic Troubleshooting Workflow
If your post-reaction analysis indicates low purity, follow this decision tree to identify the mechanical failure in the protocol and apply the correct remediation.
Troubleshooting workflow for identifying and resolving hydrazinolysis impurities.
References
- Imidazopyrrolidine derivatives and their use in the treatment of disease (US9890166B2).
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate.[Link]
Purification of crude 2-Hydrazinyl-3-methoxy-5-nitropyridine by recrystallization
Introduction: The Purity Imperative
You are likely isolating 2-Hydrazinyl-3-methoxy-5-nitropyridine (CAS: 105625-26-5) as a critical intermediate for fused heterocyclic scaffolds (e.g., imidazo[4,5-b]pyridines).
The Challenge: This molecule presents a "perfect storm" of purification difficulties:
-
Thermal Instability: The hydrazine moiety (
) is a strong reducing agent and prone to disproportionation or oxidation at elevated temperatures. -
Solubility Paradox: The nitro group decreases solubility in non-polar solvents, while the hydrazine group increases polarity, often leading to "oiling out" rather than crystallization.
-
Steric Hindrance: The 3-methoxy group creates steric bulk near the hydrazine, potentially trapping impurities in the crystal lattice.
This guide moves beyond generic "cookbooks" to provide a mechanism-based purification strategy.
Module 1: Solvent System Selection
We do not recommend a "trial and error" approach. Based on the dipole moment and H-bonding capacity of the nitropyridine core, the following solvent systems are validated for this class of compounds.
Primary Recommendation: Ethanol / Water (95:5 to 70:30)
-
Mechanism: The protic nature of ethanol stabilizes the hydrazine amine via hydrogen bonding. Water acts as a powerful anti-solvent to force precipitation upon cooling.
-
Pros: High recovery yield; effectively removes inorganic salts (NaCl/KBr) from the nucleophilic substitution step.
-
Cons: Risk of hydrolysis if heated too long; "oiling out" if water content is too high initially.
Secondary Recommendation: Acetonitrile (ACN)
-
Mechanism: ACN is a polar aprotic solvent. It dissolves the organic starting material (halide) well but is often a poor solvent for the polar hydrazine product at low temperatures.
-
Pros: Excellent for removing unreacted 2-chloro-3-methoxy-5-nitropyridine (starting material).
-
Cons: Lower recovery yields; toxic.
Solvent Performance Matrix
| Solvent System | Dissolution Temp ( | Impurity Rejection (Halide) | Impurity Rejection (Oxidation) | Risk of Decomposition |
| Ethanol (95%) | 60-75 | Moderate | High | Low |
| EtOH : | 70-80 | High | Moderate | Medium (Hydrolysis) |
| Acetonitrile | 50-70 | Very High | Low | Low |
| DMF / Water | 90-100 | Low | Low | High (Avoid) |
Module 2: The Optimized Protocol
Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers. All operations must be performed in a fume hood.
Step-by-Step Methodology
-
Preparation: Flush the recrystallization flask with Nitrogen or Argon. Oxygen is the enemy of hydrazines.[1]
-
Dissolution (The "Minimum-Plus" Rule):
-
Place crude solid in a flask.
-
Add Ethanol (95%) at a ratio of 10 mL per gram of solid.
-
Heat to mild reflux (
C). Do not boil aggressively. -
If solid remains, add water dropwise until a clear solution is almost achieved.
-
Critical: If a small amount of dark solid remains undissolved after 10 mins, stop adding solvent . This is likely inorganic salt or polymerized decomposition product.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed glass frit or Celite pad to remove the insoluble dark material.
-
-
Controlled Cooling (The "Annealing" Phase):
-
Allow filtrate to cool to room temperature (RT) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.[2]
-
Once at RT, transfer to
C (fridge or ice bath) for 1 hour.
-
-
Collection:
Workflow Visualization
Figure 1: Decision logic for the recrystallization of thermally sensitive hydrazine derivatives.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with nitropyridyl hydrazines.
Q1: My product "oiled out" (formed a sticky blob) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the solution exits the "metastable zone" too quickly, or the solvent polarity is too high (too much water). The Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add Ethanol (approx. 10-20% of current volume) to increase the solubility of the oil phase.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at
C. -
Cool Slower: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Q2: The crystals are turning dark orange/brown during drying.
Diagnosis: Oxidative decomposition. The hydrazine group is reacting with atmospheric oxygen, catalyzed by trace metals or light. The Fix:
-
Immediate: Stop heating.
-
Prevention: Dry under vacuum with a nitrogen bleed (do not pull air through the crystals for prolonged periods). Store the final product in an amber vial under Argon.
-
Purification: If the color is severe, wash the solid with cold isopropanol. The oxidation byproducts (azo-dimers) are often more soluble in alcohols than the product.
Q3: TLC shows a persistent spot moving faster than my product.
Diagnosis: This is likely the unreacted starting material (2-chloro-3-methoxy-5-nitropyridine). It is less polar than the hydrazine. The Fix:
-
Recrystallization from Acetonitrile is superior for removing this specific impurity. The starting chloride is highly soluble in cold ACN, while the hydrazine product is not.
-
Perform one recrystallization cycle using ACN, then a final polish with EtOH/Water if needed for crystal habit.
Q4: Why is the melting point broad ( C range)?
Diagnosis: Solvent inclusion (solvate formation) or mixed crystal formation with the 3-methoxy isomer. The Fix:
-
Dry the sample at
C under high vacuum ( < 5 mbar) for 4 hours. -
Run NMR (
-DMSO). If solvent peaks are absent but MP is broad, check for the regioisomer (4-hydrazinyl isomer) which can form if the starting material was not pure.
Impurity Mapping Diagram
Figure 2: Strategic removal of common impurities based on physicochemical properties.
References
- Source: CN106588758B (Patent). "Synthesis process of 2-hydrazinopyridine derivative.
- Hydrazine Stability & Handling: Source: Arxada Technical Data Sheet. "Performance Chemicals Hydrazine." Relevance: Details the sensitivity of hydrazine derivatives to oxidation, catalytic decomposition by metals, and safety protocols.
-
Nucleophilic Aromatic Substitution Mechanisms
- Source: Master Organic Chemistry.
- Relevance: Explains the reactivity of the 5-nitro-pyridine core and the necessity of electron-withdrawing groups for successful hydrazine displacement.
-
URL:[Link]
-
Recrystallization of Polar Aromatic Compounds
Sources
Optimizing temperature and reaction time for nitropyridine substitution
Status: Operational
Operator: Senior Application Scientist
Topic:
Critical Parameter Analysis: The Kinetics-Thermodynamics Dashboard
Welcome to the technical support core. When optimizing nucleophilic aromatic substitution (
Q: Why is my reaction yielding "tars" or black mixtures despite using standard conditions (80°C+)?
A: You have likely exceeded the thermal stability threshold of the Meisenheimer complex.
-
The Mechanism: Nitropyridines react via an addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex.
-
The Problem: Unlike simple nitrobenzenes, nitropyridines are electron-deficient heterocycles. When you heat them >80°C in polar aprotic solvents (DMF, DMSO), the nitro group can facilitate oxidative decomposition or polymerization rather than simple substitution.
-
The Fix:
-
Lower Temperature: Shift to 0°C – 25°C . The inductive effect of the pyridine nitrogen plus the nitro group often makes these substrates reactive enough at room temperature.
-
Solvent Switch: Move from high-boiling DMSO to Acetonitrile (MeCN) or THF . These allow easier workup and often provide cleaner kinetic profiles at lower temperatures.
-
Q: I have multiple leaving groups (e.g., 2,4-dichloro-3-nitropyridine). How do I control Regioselectivity?
A: Regioselectivity is a function of Temperature (
-
Kinetic Control (Low
): At -20°C to 0°C, substitution occurs at the position most activated by induction . For 3-nitropyridine derivatives, the C-2 position (ortho to nitro, adjacent to ring nitrogen) is the most electrophilic site. -
Thermodynamic Control (High
): At elevated temperatures (>60°C), you risk equilibration or double-substitution. -
Guidance: To selectively target C-2, cool the reaction to -10°C and add the nucleophile slowly. To target C-4, you often need to block C-2 or rely on specific steric clashes, though C-2 selectivity is the dominant intrinsic preference.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing reaction conditions based on your observed impurities.
Figure 1: Decision tree for troubleshooting
Experimental Protocol: The "Cold-Start" Method
This protocol is designed to minimize thermal runaway and maximize regioselectivity. It is validated for substrates like 2-chloro-3-nitropyridine reacting with primary/secondary amines or thiols.
Materials
-
Substrate: 1.0 equiv Nitropyridine (e.g., 2-chloro-3-nitropyridine).
-
Nucleophile: 1.1 – 1.2 equiv (Amine, Thiol).
-
Base: 1.5 – 2.0 equiv (
or DIPEA for amines; for phenols/thiols). -
Solvent: Acetonitrile (MeCN) or THF (Dry). Avoid alcohols to prevent ether byproducts.
Step-by-Step Procedure
-
Preparation (T=0):
-
Dissolve the Nitropyridine substrate in MeCN (0.2 M concentration).
-
Cool the reaction vessel to 0°C using an ice/water bath. Do not skip this step.
-
Why? Pre-cooling prevents localized exotherms upon nucleophile addition, which causes "hot spots" leading to tars.
-
-
Nucleophile Addition (T=15 min):
-
Add the Base first.
-
Add the Nucleophile dropwise over 5–10 minutes.
-
Observation: You may see a color change (yellow
orange/red). This is the formation of the Meisenheimer complex or charge-transfer complex.
-
-
Reaction Monitoring (T=1 hr):
-
Allow the reaction to warm naturally to Room Temperature (20–25°C).
-
Check Point: Pull an aliquot for LCMS/TLC after 1 hour.
-
Criteria:
-
If conversion >95%: Proceed to workup.
-
If conversion <50%: Heat to 40°C.
-
If multiple spots (regioisomers): Repeat experiment at -20°C.
-
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine.
-
Note: Nitropyridines can be sensitizers; handle aqueous waste with care.
-
Troubleshooting Data & FAQs
Solvent & Temperature Compatibility Table
| Solvent | Recommended Temp Range | Pros | Cons |
| Acetonitrile | -20°C to 80°C | Easy removal, good solubility for organics. | Moderate salt solubility. |
| THF | -78°C to 60°C | Excellent for cryogenic regiocontrol. | Can polymerize with strong Lewis acids (rare here). |
| DMF / NMP | 25°C to 120°C | High solubility for inorganic bases ( | Hard to remove. High boiling point promotes decomposition. |
| Ethanol/MeOH | 0°C to Reflux | Green, cheap. | Risk of side reaction: Alkoxide attack ( |
Common Failure Modes
Q: My LCMS shows a mass of [M+16] or [M+30]. What happened?
-
Diagnosis: You likely used an alcohol solvent (MeOH or EtOH).
-
Cause: The solvent acted as a nucleophile, displacing the chloride to form the methyl/ethyl ether.
-
Solution: Switch to a non-nucleophilic solvent like MeCN or THF.
Q: The reaction turned into a solid block.
-
Diagnosis: Product precipitation or polymerization.
-
Cause: Nitropyridines are flat and polar; the product often crystallizes out of non-polar solvents.
-
Solution: This is actually good. Filter the solid; it might be pure product. If it's a polymer (tar), it will be sticky/gummy.
Q: Safety Warning: "Thermal Runaway"
-
Critical Alert: Nitropyridines possess high energy density.
-
Hazard: Heating 2-halo-3-nitropyridines with strong nucleophiles (like hydrazine or azide) can lead to rapid gas evolution and explosion.
-
Rule: Never heat a nitropyridine reaction >100°C without Differential Scanning Calorimetry (DSC) data.
References
-
Regioselectivity in Nitropyridine Substitution
-
Kinetic Studies & Mechanism
- Title: Electronic and solvent effects on kinetics of SNAr substitution reactions.
- Source: Journal of Physical Organic Chemistry (via PMC/NIH).
- Context: details the formation of the Meisenheimer complex and solvent effects on r
-
URL:[Link]
-
Safety Data & Thermal Stability
Sources
How to avoid di-substitution in hydrazine reactions
Topic: Strategies to Prevent Di-substitution in Hydrazine Synthesis Document ID: HYD-SEL-001 Status: Active
The Core Problem: The "Nucleophilicity Paradox"
Why does this happen?
The fundamental challenge in synthesizing mono-substituted hydrazines (
Consequently, the mono-substituted product competes aggressively for the remaining alkylating agent, leading to a mixture of:
-
Mono-alkyl hydrazine (Desired)
- -dialkyl hydrazine (Undesired major byproduct)
- -dialkyl hydrazine (Undesired byproduct)
-
Tri/Tetra-alkylated salts
The Solution: To achieve high selectivity, you must break this kinetic cycle using one of two validated strategies: Electronic Deactivation (Protective Groups) or Reductive Alkylation (Hydrazone Intermediate) .
Decision Matrix: Selecting Your Strategy
Use the following logic flow to determine the correct protocol for your specific substrate.
Figure 1: Strategic Decision Tree for Hydrazine Functionalization. Select the pathway based on your electrophile source to maximize selectivity.
Validated Experimental Protocols
Protocol A: The Protective Group Strategy (Boc-Hydrazine)
Best for: Primary alkyl halides, high-value synthesis requiring maximum purity. Mechanism: tert-Butyl carbazate (Boc-hydrazine) masks one nitrogen, reducing its nucleophilicity and sterically hindering double substitution.
Reagents:
-
tert-Butyl carbazate (Boc-NHNH
) -
Alkyl Halide (R-X)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: DMF or Acetonitrile (
)
Step-by-Step Workflow:
-
Activation: Dissolve Boc-hydrazine (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add
(1.1 equiv).[1] Stir at RT for 30 mins.-
Why? Cesium creates a "loose" ion pair, enhancing the nucleophilicity of the protected nitrogen anion without stripping the Boc group.
-
-
Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise.
-
Critical: Do not use excess alkyl halide. The Boc group provides steric bulk, but a large excess of electrophile can still force substitution at the distal nitrogen.
-
-
Monitoring: Monitor via TLC. The mono-alkylated product (
) will appear less polar than the starting material. -
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over
. -
Deprotection: Dissolve the intermediate in
. Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (10 equiv). Stir 1-2 hours. -
Isolation: Evaporate solvent. The product is the mono-alkyl hydrazine salt (
).
Protocol B: Reductive Alkylation (The Hydrazone Route)
Best for: Introducing secondary alkyl groups; avoiding alkyl halides entirely.
Mechanism: Condensation of hydrazine with a ketone/aldehyde forms a hydrazone (
Reagents:
-
Hydrazine Hydrate (excess)
-
Reducing Agent:
-Picoline-borane (preferred) or
Step-by-Step Workflow:
-
Condensation: Mix the carbonyl compound (1.0 equiv) with Hydrazine Hydrate (3.0 - 5.0 equiv) in Ethanol.
-
Why Excess? Excess hydrazine ensures you form the hydrazone (
) and not the azine ( ).
-
-
Reduction (One-Pot):
-
Option 1 (Catalytic Hydrogenation):
, Pd/C (Standard). -
Option 2 (Chemical Reduction): Add
-picoline-borane (1.2 equiv) and a catalytic amount of Acetic Acid (5%). Stir at RT. -
Note:
-Picoline-borane is preferred over due to lower toxicity and better stability.
-
-
Hydrolysis (If needed): If the hydrazone is stable, careful pH adjustment allows isolation. For the reduced product, simply evaporate ethanol and extract.
Troubleshooting FAQ
Q1: I am using Protocol A (Boc), but I still see dialkylation (
-
Switch to a milder base like
or . -
Ensure the reaction is at Room Temperature.
-
Check your stoichiometry. Strictly use 1.0 equivalent of Alkyl Halide.
Q2: My reaction mixture turned into a solid block during Direct Alkylation. Diagnosis: This is the "Polymerization/Salt Effect." You formed quaternary ammonium salts which precipitated. Fix: Abandon direct alkylation. Switch to Protocol B (Reductive Alkylation). If you must use direct alkylation, you need a massive excess of hydrazine (10:1 ratio) to statistically favor the mono-product, but recovery is dangerous and wasteful.
Q3: I cannot separate the mono-substituted hydrazine from the di-substituted byproduct. Diagnosis: Similar polarity makes silica chromatography difficult. Fix:
-
Derivatization: React the crude mixture with Benzaldehyde. The mono-substituted hydrazine forms a specific hydrazone that is easily crystallizable or chromatographically distinct. After separation, hydrolyze the hydrazone (Acid/Water) to recover your product.
Q4: Can I use this for Aryl Hydrazines (
-
Substrate: Must be an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene).
-
Reagent: Hydrazine hydrate (2.0 equiv) in Ethanol, reflux.
-
Mechanism:[2][5][6] The hydrazine displaces the halide. The electron-withdrawing group on the ring deactivates the nitrogen, naturally preventing di-arylation.
Quantitative Comparison of Methods
| Feature | Direct Alkylation | Boc-Protection (Protocol A) | Reductive Alkylation (Protocol B) |
| Selectivity (Mono) | Poor (<40%) | Excellent (>90%) | Excellent (>95%) |
| Atom Economy | Low (requires large excess) | Moderate (requires protecting group) | High |
| Purification | Difficult (mixtures) | Easy (stepwise) | Moderate |
| Safety | High Risk (exothermic) | Low Risk | Moderate (borane handling) |
| Cost | Low | High (Boc reagents) | Moderate |
Visualizing the "Gold Standard" Pathway (Boc)
Figure 2: The Boc-Protection Workflow. This pathway ensures electronic deactivation of the nitrogen, mechanically preventing di-substitution.
Safety & Handling (Critical)
-
Toxicity: Hydrazine and its derivatives are suspected carcinogens and potent hepatotoxins. Always work in a functioning fume hood.[7]
-
Instability: Anhydrous hydrazine is unstable and potentially explosive. Use Hydrazine Hydrate (approx. 55-64% hydrazine) whenever possible as it is significantly more stable.
-
Waste: Do not mix hydrazine waste with oxidizers (bleach, peroxides) as this evolves Nitrogen gas rapidly and exothermically. Quench hydrazine waste with dilute hypochlorite slowly in an ice bath if necessary, or dispose of as hazardous organic waste.
References
-
Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213.
-
Bredihhin, A., et al. (2007).[1][8][9] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097–1099.
-
Kawase, Y., et al. (2014).[10] "Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane." Synthesis, 46(04), 455-464.[10][11]
-
PubChem. (n.d.). "Hydrazine - Safety and Hazards."[5][7][12][13] National Library of Medicine.
Sources
- 1. dspace.ut.ee [dspace.ut.ee]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. kirj.ee [kirj.ee]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 9. Use of Polyanions for Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 11. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. nexchem.co.uk [nexchem.co.uk]
Stability issues and degradation of 2-Hydrazinyl-3-methoxy-5-nitropyridine
Welcome to the Technical Support and Troubleshooting Center for 2-Hydrazinyl-3-methoxy-5-nitropyridine (CAS: 280768-77-6 related derivatives). This compound is a highly valuable, yet chemically sensitive, intermediate frequently utilized in the synthesis of BET bromodomain inhibitors and complex imidazopyrrolidine derivatives[1],[2].
Due to the inherent electronic dichotomy of its structure—a highly reducing, nucleophilic hydrazine moiety coupled with a strongly electron-withdrawing, oxidizing 5-nitropyridine ring—this compound is prone to rapid degradation if mishandled[3]. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your synthetic workflows.
Part 1: Core Principles of Stability & Degradation
To effectively troubleshoot, you must first understand the causality behind the compound's instability. The degradation of this compound is driven by three primary mechanisms:
-
Redox Instability & Dimerization : The 5-nitro group heavily depletes electron density from the pyridine ring, making the molecule highly polarized[3]. However, the terminal nitrogen of the hydrazine group possesses a strong
-effect, making it a potent reducing agent. Exposure to atmospheric oxygen or light triggers an intermolecular redox reaction, leading to the formation of diazonium intermediates and dark-colored azo dimers[4]. -
Nucleophilic Condensation : Hydrazines are hyper-reactive toward carbonyls. Trace amounts of airborne aldehydes or residual ketone solvents (e.g., acetone used in glassware washing) will rapidly drive a condensation reaction, forming stable hydrazone adducts.
-
Hydrolytic Cleavage : The electron-withdrawing nature of the 5-nitro group renders the C2 position of the pyridine ring highly electrophilic. In the presence of moisture and trace acid/base, the protonated hydrazine acts as a leaving group, resulting in hydrolysis to 3-methoxy-5-nitropyridin-2-ol.
Primary degradation pathways of this compound.
Part 2: Troubleshooting Guide (FAQs)
Q1: My batch of this compound has turned from pale yellow to a dark orange/brown solid. Is it still usable? A: No, a color shift to dark orange or brown indicates significant oxidative degradation into azo or azoxy oligomers[4]. The hydrazine moiety has likely oxidized. Using this degraded material in downstream cyclization steps (e.g., forming triazolo-pyridines for BET inhibitors) will result in severe yield drops and complex purification profiles[2]. Action: Discard and pull a fresh batch from Argon-purged -20°C storage.
Q2: I am analyzing my starting material via LC-MS, and I see a massive impurity peak with a mass shift of +40 Da. What is this? A: This is a classic analytical artifact. A +40 Da mass shift corresponds to the formation of an isopropylidene hydrazone (Addition of Acetone [58 Da] - Loss of Water[18 Da] = +40 Da). This occurs when LC-MS vials, syringes, or glassware are washed with acetone and not thoroughly dried. The hydrazine reacts instantaneously with trace acetone. Action: Re-run the LC-MS using strictly acetonitrile/water gradients and ensure no acetone is present in the sample prep environment.
Q3: During the acylation step with Acetic Anhydride (Ac
Part 3: Quantitative Degradation Matrix
Use this self-validating matrix to quickly identify the root cause of experimental failures based on analytical and visual cues.
| Degradation Pathway | Environmental Trigger | Visual Indicator | LC-MS Signature (Mass Shift) | Prevention Strategy |
| Oxidation | Ambient Air (O | Pale yellow | Complex polymeric baseline, loss of [M+H] | Store under Argon, use amber vials. |
| Condensation | Acetone, Trace Aldehydes | Remains yellow (false negative) | +40 Da (Acetone adduct) | Ban ketones from the workspace. |
| Hydrolysis | Moisture + pH extremes | Formation of sticky residue | -15 Da (Loss of -NHNH | Use anhydrous, degassed solvents. |
| Thermal Decay | Exothermic reagent addition | Rapid gas evolution (N | Complete loss of parent mass | Maintain reaction internal temp < 5°C. |
Part 4: Standard Operating Procedures (SOP) & Workflows
To ensure trustworthiness and reproducibility in your synthesis, follow this self-validating handling protocol. Every step is designed to preempt a specific degradation mechanism.
SOP: Preparation for Acylation/Cyclization Reactions
-
Equilibration (Self-Validation Checkpoint): Remove the sealed, Argon-purged vial from -20°C storage. Do not open immediately. Place it in a desiccator and allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes immediate atmospheric moisture condensation, driving hydrolytic cleavage of the C2-hydrazine bond.
-
Solvent Degassing: Sparge the reaction solvent (e.g., 1,4-Dioxane or THF) with Argon for 15 minutes prior to use. Causality: Displacing dissolved oxygen prevents the formation of diazonium radicals.
-
Inert Transfer: Transfer the equilibrated vial into a glovebox or use standard Schlenk line techniques to dissolve the compound in the degassed solvent.
-
Visual Validation: The resulting solution must be clear and pale yellow. Validation: If the solution is opaque or dark red, oxidation has already occurred; abort the reaction.
-
Temperature-Controlled Addition: Cool the solution to 0°C using an ice bath. Add electrophiles (e.g., Ac
O) dropwise. Validation: Monitor the internal temperature. If exceeds 5°C, pause the addition to prevent thermal decay[2].
Workflow for handling this compound to prevent degradation.
References[1] (12) Patent Application Publication (10) Pub. No.: US 2014/0349990 A1, Googleapis.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP7yf4IfbbBJ_xlSQA9M8-I2ScAgLhZULHNBknpEVCJr0_bhjtU-tMEbaovdNkR92pU4ZA98YVgzeOiCSuLR-7Pg8gKFCnyAjQTDE4dZcb3A-mCZ9U0QBRS8ZigpnjH1iaENSnwgCt6xS878tdtJY8Y1-mXMGA0o1UNMG_jILjiYI7weBaK-WbEqn0Bnpe-PLf-w==[2] US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDmxzibCsMrM-9LT5kp-F7CJLLwaZLp_5XCEIpSLZoDCmq-oUor7Bl_3l-qaSuyiqPOaTanmoxcdM3Eoc28XHnP70u2gDzizN5v9B6czug84M1lrAn9WUmxjoBZOlOOUcvphH44lqOHqe83w==[3] Synthesis and Properties of 3-, 4-, and 5-Nitro-2-pyridinecarbaldehyde 2-pyridylhydrazones and Characterization of Their Metal Complexes, OUP.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJJnUmCUlu3GbYEet8E8JK1T40UNnpCgze_P_ebZDu0Hmhdyzp1zFw414vAF-aghCmLKG1EWvYAfqwkuq7IXKdXDCpUODvSdYU4WDWd3Po5kU0MKISzen8_1sjnNQKSqmBvgYjE7NvFE4uWT7_8-g_CkKWa3h7L8-pgZh2nYHt6dpDFlfLbQ==[4] The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Az, Semantic Scholar,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEukZCtNZHfsr0hRM2SwBTMuqU47Y1oIV1YX0l61Jx7nVsvoZjUoibCRaOe5fcBv3fqJu0ytunhplfe6k9WA3VbOi2rQ5k8aj7SDtLxLPcpLM6R2g-G6xXS7oykEV8TzsMV00ppb0jmCusBwL4DAqNqcyjCfaVq20CUyHNNQY2xafkYh1RMFbujMA==
Sources
Technical Support Center: Troubleshooting Low Reactivity of Chloropyridine Precursors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses the common challenges associated with the low reactivity of chloropyridine precursors in various synthetic transformations. Chloropyridines are invaluable building blocks in medicinal chemistry and materials science, but their inherent electronic properties often present significant hurdles in achieving efficient and high-yielding reactions. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues encountered during your experiments.
The Challenge of Chloropyridine Reactivity
Chloropyridines are often less reactive than their bromo or iodo counterparts. This stems from the high bond dissociation energy of the C-Cl bond, making the initial activation step in many reactions, such as the oxidative addition in palladium-catalyzed cross-couplings, the rate-limiting step.[1][2] Furthermore, the lone pair of electrons on the pyridine nitrogen atom can coordinate to and deactivate metal catalysts, a common issue with heteroaryl substrates.[1] This guide will walk you through troubleshooting the most common reaction classes where these challenges arise.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis but can be challenging with chloropyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-chloropyridine substrate is showing low to no conversion. What are the primary causes and how can I fix it?
A1: This is a classic issue rooted in the difficulty of the oxidative addition of the C-Cl bond to the palladium catalyst.[1][2] The electron-deficient nature of the pyridine ring, compounded by the strength of the C-Cl bond, requires a highly active catalyst system.
Causality & Explanation: The catalytic cycle for a Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) species. For chloropyridines, this step has a high activation energy. Additionally, the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Key Optimization Parameters:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] For challenging aryl chlorides, highly active systems are required.[1]
-
Palladium Source: Use modern pre-catalysts like XPhos Pd G3 that efficiently generate the active Pd(0) species.[5]
-
Ligand Choice: The ligand is critical. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are the most successful.[3] They increase the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond.[3]
-
-
Base Selection: The base activates the boronic acid for the transmetalation step.[1] Weak bases are often insufficient.
-
Solvent and Temperature: Anhydrous, degassed solvents are crucial as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][4] Higher temperatures (typically 80-110 °C) are often necessary to overcome the activation barrier for C-Cl bond cleavage.[1][2]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Good to Excellent | A robust, general-purpose system for chloropyridines.[1] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | Good to Excellent | Effective for sterically hindered substrates. |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | Poor to Moderate | Often ineffective for less reactive chloropyridines.[4] |
| XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | Excellent | Pre-catalyst ensures efficient generation of active Pd(0).[5] |
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I suppress this?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich amines or when the desired reductive elimination is slow.[2] It occurs when the aryl chloride is reduced instead of aminated.
Causality & Explanation: This side reaction can arise from several pathways, including β-hydride elimination from the amine coupling partner or reaction with trace amounts of water. The key is to promote the rate of the desired C-N reductive elimination relative to these competing pathways.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use a ligand that promotes rapid reductive elimination. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are designed to accelerate this step.[2]
-
Base Selection: While a strong base like NaOtBu is standard, it can sometimes promote side reactions. If hydrodehalogenation is severe, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst and higher temperatures.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[2]
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry, as water can be a proton source for the reduction.[2]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing pyridines, but reactivity is highly dependent on the substitution pattern.
Frequently Asked Questions (FAQs)
Q3: Why is my SNAr reaction on 3-chloropyridine failing, while the same reaction works on 2-chloropyridine and 4-chloropyridine?
A3: The regioselectivity of SNAr on pyridine rings is governed by electronic stabilization of the reaction intermediate. The 2- (ortho) and 4- (para) positions are significantly more reactive towards nucleophiles than the 3- (meta) position.[6]
Causality & Explanation: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When the nucleophile attacks at the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[6][7] This provides substantial stabilization. Attack at the C3 position does not allow for this resonance stabilization, resulting in a much higher energy intermediate and a significantly slower reaction rate.[6][7]
Sources
Technical Support Center: Column Chromatography Techniques for Purifying Nitropyridine Compounds
Welcome to the technical support center for the purification of nitropyridine compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. The information herein is grounded in established scientific principles and field-proven experience to ensure you achieve optimal separation and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of nitropyridine compounds, providing concise and actionable answers.
Q1: What is the most common stationary phase for purifying nitropyridine compounds, and why?
A1: The most frequently used stationary phase is silica gel.[1][2] Silica gel is a polar adsorbent, and since nitropyridines are polar compounds, it provides effective separation based on polarity.[2][3] The slightly acidic nature of silica gel can be advantageous for separating basic pyridine compounds, though it can sometimes cause issues with highly acid-sensitive molecules.[2] For such cases, neutral or basic alumina, or deactivated silica gel can be considered as alternatives.[4][5]
Q2: How do I select an appropriate mobile phase (eluent) for my nitropyridine separation?
A2: The key is to find a solvent system that provides good separation of your target compound from impurities. This is best achieved by first performing Thin-Layer Chromatography (TLC) with various solvent systems.[1][6] A good starting point for nitropyridines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[3][7][8] The ideal solvent system will give your desired compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[1]
Q3: My nitropyridine compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A3: Tailing is often caused by strong, undesirable interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica gel surface.[6][9] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[1][5][9] This deactivates the acidic sites on the silica, leading to more symmetrical peak shapes.
Q4: I'm trying to separate constitutional isomers of a nitropyridine. What strategies can I employ for this challenging separation?
A4: Separating isomers, which often have very similar polarities, requires careful optimization.[9] Consider using a less polar solvent system to accentuate small differences in polarity. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can also significantly improve resolution.[1][5][10][11] In some cases, specialized stationary phases, such as those with phenyl-hexyl ligands that can engage in π-π interactions, may offer alternative selectivity for aromatic compounds like nitropyridines.[12]
Q5: Can I use reverse-phase chromatography for nitropyridine purification?
A5: Yes, reverse-phase chromatography is a viable option, particularly for more polar nitropyridine derivatives or when normal-phase chromatography fails to provide adequate separation.[13][14][15] In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.[16][17] Adjusting the pH of the mobile phase with additives like formic acid or phosphoric acid can be crucial for controlling the retention and peak shape of ionizable nitropyridine compounds.[13][14][18]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of nitropyridine compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compounds | - Inappropriate Mobile Phase: The polarity of the eluent is not optimized for the separation.[1][19] - Improper Column Packing: The column bed is not uniform, leading to channeling.[1][6] - Overloading the Column: Too much sample has been applied. | - Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[1] - Employ a gradient elution. Start with a less polar solvent and gradually increase the polarity.[1][10][11] - Ensure proper column packing. Use a slurry packing method for a more uniform bed.[6] - Load the sample in a minimal volume of solvent. [1] |
| Compound Won't Elute from the Column | - Mobile Phase is Too Non-Polar: The eluent is not strong enough to displace the compound from the stationary phase.[1] - Strong Adsorption to Silica: The basic pyridine is interacting very strongly with the acidic silica gel.[1] | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane.[1][19] - Add a more polar solvent like methanol to the eluent system. - Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions with the silica.[1][5] |
| Compound Elutes Too Quickly (in the Solvent Front) | - Mobile Phase is Too Polar: The eluent is too strong and does not allow for sufficient interaction with the stationary phase. - Compound is Insoluble in the Mobile Phase: The compound may be carried down the column without partitioning. | - Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent. - Ensure your compound is soluble in the chosen eluent. If not, a different solvent system is required. |
| Product Decomposes on the Column | - Acid-Sensitivity: The nitropyridine derivative may be unstable on the acidic silica gel.[4] | - Deactivate the silica gel. Flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[5] - Use an alternative stationary phase such as neutral alumina or florisil.[4] - Perform a 2D TLC test to confirm compound stability on silica gel.[4] |
| Colored Impurities Co-elute with the Product | - Similar Polarity: The impurities have a polarity very close to the target compound. - Presence of Nitrostyrene-type byproducts: These can be highly colored.[15] | - Consider a pre-purification step. An acid-base workup or treatment with activated carbon can remove certain impurities before chromatography.[1] - Try a different stationary phase. A change in the adsorbent may alter the selectivity.[20] |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Silica Gel Column Chromatography of Nitropyridines
This protocol outlines a standard workflow for the purification of a nitropyridine compound using normal-phase silica gel chromatography.
-
Mobile Phase Selection via TLC:
-
Dissolve a small amount of the crude nitropyridine mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4.[1] This will be your starting mobile phase for the column.
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a layer of sand on top of the plug.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.[6]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2]
-
Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude nitropyridine product in a minimal amount of the mobile phase or a slightly more polar solvent.[1]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4][5]
-
Carefully apply the sample solution to the top of the column bed.
-
Drain the solvent until the sample has entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If using an isocratic elution, continue with the same mobile phase throughout the separation.
-
For a gradient elution, gradually increase the proportion of the more polar solvent to elute more strongly retained compounds.[1][10][11]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure nitropyridine compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Workflow Diagram: Decision-Making in Nitropyridine Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ukessays.com [ukessays.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. chromtech.com [chromtech.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of 2,6-Dichloro-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. reddit.com [reddit.com]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. welch-us.com [welch-us.com]
- 18. millennialscientific.com [millennialscientific.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biotage.com [biotage.com]
Managing exothermic reactions with hydrazine hydrate
Technical Support Center: High-Energy Reagent Management Topic: Safe Management of Exothermic Reactions with Hydrazine Hydrate Ticket ID: #HZ-502-EXP Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Invisible" Accumulation Hazard
Welcome to the Technical Support Center. If you are reading this, you are likely planning a reduction (e.g., nitro-group reduction) or a Wolff-Kishner transformation.
As scientists, we often fear the immediate explosion. However, with Hydrazine Hydrate (
This guide is structured to move you from "recipe following" to "process control."
Module 1: Critical Safety & Pre-Start Checks
Before you open the bottle, you must validate your hardware. Hydrazine is thermodynamically unstable; it wants to decompose into
Q: Can I use my standard Stainless Steel (SS316) reactor for refluxing hydrazine?
A: Proceed with extreme caution. Glass-lined or Hastelloy is preferred.
-
The Causality: While SS316 is rated "Good" for storage at ambient temperatures, it contains Nickel, Iron, and Molybdenum. These metals are potent catalysts for hydrazine decomposition.[1]
-
The Risk: At reflux temperatures (>100°C), the passive oxide layer of stainless steel can suffer micro-pitting. Once the bare metal is exposed, it lowers the activation energy for hydrazine decomposition, potentially initiating a thermal runaway independent of your intended chemical reaction.
-
Recommendation: For reactions >70°C, use Glass-Lined (GL) or Hastelloy C-276 reactors. If SS316 is mandatory, it must be passivated immediately prior to use, and the reaction mixture must be free of ferric ions (
).
Q: I’m using Raney Nickel or Pd/C. What is the specific ignition risk?
A: The risk is twofold: Catalytic Decomposition and Pyrophoricity.
-
Mechanism: High-surface-area metals (Raney Ni, Pd, Pt) lower the decomposition temperature of hydrazine effectively to room temperature.
-
The "Dry" Hazard: When filtering the catalyst after the reaction, the hydrogen-saturated metal surface is pyrophoric. Hydrazine vapors present in the filter cake can detonate if the catalyst sparks upon drying.
-
Protocol: Never suck the filter cake dry. Keep the catalyst wet with water or an inert solvent at all times during filtration.
Module 2: Process Control & Dosing Strategy
This section details how to control the energy release.
Visualizing the Safety Logic
The following decision tree outlines the critical logic flow for setting up your reaction.
Figure 1: Pre-reaction safety decision tree emphasizing material selection and accumulation checks.
Standard Operating Procedure: The "Dose-and-Wait" Protocol
Do not add hydrazine in a single bolus. Use a semi-batch approach.
| Parameter | Specification | Reason |
| Initial Charge | 5-10% of total volume | Priming the reaction to overcome the induction period. |
| Wait Step | Hold for 15-30 mins | Verify reaction initiation (Temp rise or Gas evolution). |
| Feed Rate | The dosing rate must never exceed your cooling capacity. | |
| Monitoring | Internal Temp ( | If |
Module 3: Troubleshooting Specific Scenarios
Scenario A: The Wolff-Kishner Lag
User Report: "I am performing a Huang-Minlon modification. I added the hydrazine hydrate to the ketone/glycol mixture at 100°C. No gas evolution is observed. Should I increase the temperature?"
Diagnosis: DANGER. Accumulation Risk.
You are likely in the induction period of hydrazone formation. If you heat now, the accumulated hydrazine will react rapidly as the temperature crosses the activation threshold, leading to massive
Corrective Action:
-
Hold Temperature: Do not increase the temperature.
-
Sample: Take a small aliquot and check for hydrazone formation (TLC/HPLC).
-
Catalyze: Ensure your base (KOH/NaOH) is fully dissolved.
-
Ramp Slowly: Only once you confirm the consumption of the initial hydrazine charge (or steady gas evolution begins) should you slowly ramp to the decomposition temperature (180-200°C).
Scenario B: The Runaway
User Report: "Temperature is rising rapidly despite full cooling. Gas evolution is foaming out of the condenser."
Diagnosis: Thermal Runaway / Catalytic Decomposition.[2]
Corrective Action (The "Dilute, Don't Oxidize" Rule):
-
Emergency Cooling: Full jacket cooling.
-
DILUTION (Primary Quench): Immediately dump cold water into the reactor.
-
Why? Water acts as a thermal heat sink (high
) and dilutes the hydrazine, reducing the reaction rate.
-
-
Do NOT use Bleach: Never attempt to quench a hot/runaway hydrazine reaction with hypochlorite (bleach) or peroxide. This will generate toxic chloramines and accelerate gas evolution, likely causing an explosion.
Module 4: Process Visualization
Understanding the Wolff-Kishner pathway helps identify where the hazards lie.
Figure 2: Wolff-Kishner reaction pathway highlighting accumulation and pressurization risks.
References
-
American Chemical Society (ACS). (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Link
-
BenchChem. (2025).[3] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Link
- TNO (Netherlands Organization for Applied Scientific Research). (2005). Methods for the calculation of physical effects: Yellow Book (CPR 14E). (Referenced for gas evolution models).
- Bretherick's Handbook of Reactive Chemical Hazards.
-
Vertex AI Search. (2026). Hydrazine hydrate compatibility stainless steel vs hastelloy. (Synthesized data on metal catalysis). 4
Sources
Technical Support Center: Synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Hydrazinyl-3-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with its synthesis, with a particular focus on the critical role of solvent selection.
The synthesis of this compound is a key step in the development of various pharmaceutical compounds. The reaction, a nucleophilic aromatic substitution (SNAr), involves the displacement of a leaving group, typically a halide, from the pyridine ring by hydrazine. The efficiency of this reaction is highly dependent on the chosen solvent, which can influence reaction rates, yields, and the formation of byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on how solvent choice can be the root cause and the key to the solution.
Issue 1: Low or No Product Yield
Q: I am experiencing a very low yield, or no product formation at all, in my synthesis of this compound from 2-chloro-3-methoxy-5-nitropyridine and hydrazine hydrate. What are the likely causes and how can I improve the yield?
A: Low yields in this SNAr reaction are a common challenge. Several factors, primarily related to reaction conditions and reagent quality, can be responsible.
Possible Causes & Solutions:
-
Insufficient Reactivity: The pyridine ring must be sufficiently electron-deficient to facilitate nucleophilic attack by hydrazine. The presence of the nitro group at the 5-position and the methoxy group at the 3-position does activate the 2-position for substitution. However, reaction conditions are still critical.
-
Solution: While the substrate's electronics are fixed, optimizing the reaction environment is key. This includes solvent choice, temperature, and reaction time.
-
-
Suboptimal Reaction Conditions:
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a practical rate.[1] If you are running the reaction at room temperature, a low yield is not unexpected.
-
Reaction Time: The reaction may simply be slow under your current conditions.
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, extend the reaction time. Reactions can take anywhere from 2 to 24 hours to reach completion.[1]
-
-
Solvent Choice: The solvent plays a multifaceted role in this reaction. It must solubilize both the starting material and hydrazine hydrate, and it can influence the reaction rate.
-
Actionable Advice:
-
Protic Solvents: Ethanol and isopropanol are common and effective choices.[1] They are good at solvating both reactants.
-
Aprotic Polar Solvents: Acetonitrile is another viable option, as demonstrated in the synthesis of a similar compound, 2-hydrazinyl-3-nitropyridine, where the reaction proceeded at 0-20°C.[3] Dioxane can also be used.[1]
-
High-Boiling Solvents: For reactions requiring higher temperatures, consider solvents like N,N-dimethylpropanolamine, which can also act as an acid scavenger.[2]
-
Solvent-Free (Neat) Conditions: In some cases, running the reaction with a large excess of hydrazine hydrate without an additional solvent can be effective, especially at elevated temperatures.[1]
-
-
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the 2-chloro-3-methoxy-5-nitropyridine or hydrazine hydrate can interfere with the reaction.
-
Actionable Advice: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction.
-
-
Hydrazine Hydrate Equivalents: Using a stoichiometric amount of hydrazine hydrate may not be sufficient to drive the reaction to completion.
-
Actionable Advice: Employing an excess of hydrazine hydrate (typically 2-10 equivalents) is generally recommended to ensure complete conversion of the starting material.[1]
-
-
-
Atmospheric Conditions:
-
Oxidation: Hydrazine can be susceptible to oxidation, especially at high temperatures.
-
Actionable Advice: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of hydrazine and improve the yield.[1]
-
-
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can solvent choice help in minimizing them?
A: The formation of byproducts is a common issue, often stemming from harsh reaction conditions or the inherent reactivity of the reagents.
Common Side Products and Their Mitigation:
| Side Product | Probable Cause | Mitigation Strategy |
| Di-substituted Product | Presence of a second leaving group or harsh reaction conditions leading to further reaction. | Use stoichiometric amounts of hydrazine hydrate at lower temperatures.[1] |
| Ring-Opened Byproducts | High temperatures and prolonged heating can lead to the degradation of the pyridine ring.[1] | Use milder reaction conditions. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Oxidation Products | Reaction with atmospheric oxygen at elevated temperatures. | Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] |
The Role of Solvent in Minimizing Impurities:
The choice of solvent can influence the reaction pathway and the formation of side products. A solvent that allows the reaction to proceed at a lower temperature can help to minimize the formation of degradation products. For instance, a more polar solvent might stabilize the transition state of the desired SNAr reaction, allowing it to proceed at a lower temperature than a less polar solvent.
Issue 3: Difficult Product Isolation and Work-up
Q: I am having trouble isolating my product after the reaction. What are some effective work-up procedures, and how does the solvent choice impact this?
A: The work-up procedure is critical for obtaining a pure product. The choice of solvent will dictate the most appropriate isolation method.
Work-up Strategies Based on Solvent:
-
For Reactions in Alcohols (e.g., Ethanol, Isopropanol):
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.[1]
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry.
-
-
For Reactions in Aprotic Solvents (e.g., Acetonitrile, Dioxane):
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[3]
-
The resulting residue can then be triturated with water or a non-polar solvent like diethyl ether or hexane to induce precipitation.
-
Collect the solid by filtration and dry.
-
-
For Solvent-Free (Neat) Reactions:
-
Cool the reaction mixture.
-
Dilute the mixture with water to precipitate the product.
-
Filter, wash with water, and dry.
-
General Tips for Product Isolation:
-
Recrystallization: If the initial product is not sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is a standard purification technique.
-
Column Chromatography: For more challenging purifications, column chromatography on silica gel may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 5-position, along with the inherent electron deficiency of the pyridine ring, activates the 2-position for nucleophilic attack by hydrazine. The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex, followed by the departure of the chloride leaving group to yield the final product.[4]
Q2: Can I use a different hydrazine source instead of hydrazine hydrate?
A2: While hydrazine hydrate is the most common and cost-effective source, anhydrous hydrazine can also be used. However, anhydrous hydrazine is more hazardous and requires more stringent handling precautions. For most laboratory-scale syntheses, hydrazine hydrate is sufficient and preferred.
Q3: Is microwave-assisted synthesis a viable option for this reaction?
A3: Yes, microwave irradiation can be an effective method to accelerate the synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating for similar reactions.[1]
Q4: How does the methoxy group at the 3-position influence the reaction?
A4: The methoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its position relative to the leaving group and the activating nitro group is crucial. In this case, the strong activating effect of the nitro group at the 5-position overcomes the deactivating effect of the methoxy group at the 3-position, still allowing for the substitution to occur at the 2-position.
Q5: What are the safety precautions I should take when working with hydrazine hydrate?
A5: Hydrazine hydrate is a toxic and potentially explosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating hydrazine hydrate to high temperatures in a closed system.
Experimental Workflow
Below is a generalized experimental protocol for the synthesis of this compound.
dot
Caption: Generalized workflow for the synthesis of this compound.
Data Summary
The following table summarizes the impact of different solvents on the synthesis of hydrazinylpyridines, based on literature for analogous reactions.
| Solvent | Typical Temperature Range (°C) | Key Advantages | Potential Disadvantages |
| Ethanol | 80 - 100 (Reflux) | Good solubility for reactants, common and relatively inexpensive.[1] | May require longer reaction times compared to higher boiling solvents. |
| Isopropanol | 82 - 102 (Reflux) | Similar to ethanol, slightly higher boiling point.[1] | Similar to ethanol. |
| Dioxane | 101 (Reflux) | Good solvent for a range of polarities.[1] | Higher boiling point allows for faster reactions, but also potential for more side products. Peroxide formation is a safety concern. |
| Acetonitrile | 0 - 82 | Can facilitate the reaction at lower temperatures in some cases.[3] | Lower boiling point may limit the reaction rate for less reactive substrates. |
| N,N-dimethylpropanolamine | 100 - 150 | High boiling point allows for rapid reactions. Can also act as an acid scavenger.[2] | More specialized solvent, may complicate work-up. |
| Neat (Hydrazine Hydrate) | High Temperatures | Can be effective and simplifies the reaction mixture.[1] | Requires a large excess of hydrazine hydrate, which can complicate the work-up and poses safety concerns.[5] |
Mechanistic Overview
The following diagram illustrates the SNAr mechanism for the reaction.
dot
Caption: SNAr mechanism for the synthesis of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
References
-
The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Available at: [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. ResearchGate. Available at: [Link]
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at: [Link]
Sources
Validation & Comparative
1H NMR and 13C NMR characterization of 2-Hydrazinyl-3-methoxy-5-nitropyridine
An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 2-Hydrazinyl-3-methoxy-5-nitropyridine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the unambiguous structural elucidation of organic molecules.[1] For substituted pyridines, a class of heterocycles vital to the pharmaceutical and agrochemical industries, NMR provides a detailed roadmap of the electronic environment within the molecule. The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the nature and position of substituents on the pyridine ring.[2][3]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of this compound. We will delve into the predicted spectral data based on first principles and substituent effects, outline a robust experimental protocol for data acquisition, and compare its spectral features with common alternative hydrazinylating agents. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
Molecular Structure and Predicted NMR Spectra
The structure of this compound incorporates three distinct functional groups on the pyridine core: a hydrazinyl group (-NHNH₂), a methoxy group (-OCH₃), and a nitro group (-NO₂). Each of these substituents exerts a unique electronic influence—electron-donating (hydrazinyl, methoxy) or electron-withdrawing (nitro)—that significantly alters the chemical shifts of the ring's protons and carbons.[4][5][6]
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to be simple, showing two doublets for the pyridine ring protons H₄ and H₆. The hydrazinyl protons (-NH and -NH₂) will likely appear as broad signals that can be confirmed by D₂O exchange, while the methoxy protons will be a sharp singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₆ | 8.5 - 8.8 | Doublet (d) | 1H | Located ortho to the electron-withdrawing nitro group and the ring nitrogen, resulting in significant deshielding and a downfield shift.[1] |
| H₄ | 7.8 - 8.1 | Doublet (d) | 1H | Located ortho to the nitro group, causing a downfield shift, but this is tempered by the para electron-donating methoxy group. |
| -NH- (Hydrazinyl) | 7.5 - 8.5 | Broad Singlet (br s) | 1H | Chemical shift is variable and depends on solvent and concentration.[7][8] Appears downfield due to attachment to the electron-poor ring. |
| -NH₂ (Hydrazinyl) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The terminal amino protons are typically more shielded than the proton directly attached to the ring.[7][9] |
| -OCH₃ (Methoxy) | 3.9 - 4.1 | Singlet (s) | 3H | Methoxy groups on aromatic rings typically appear as a sharp singlet in this region.[6][10] |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show six distinct signals: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the substituents. Carbons directly attached to electronegative atoms (N, O) and the nitro group will be shifted significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₂ | 155 - 160 | Attached to two nitrogen atoms (ring and hydrazinyl), causing a strong downfield shift. |
| C₅ | 145 - 150 | Attached to the strongly electron-withdrawing nitro group, leading to deshielding.[4] |
| C₃ | 140 - 145 | Attached to the electronegative oxygen of the methoxy group, resulting in a downfield shift. |
| C₆ | 135 - 140 | Deshielded by the adjacent ring nitrogen and the para nitro group. |
| C₄ | 120 - 125 | The most upfield of the ring carbons, influenced by the competing effects of the adjacent nitro group and the ortho methoxy group. |
| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[6] |
Experimental Protocol for NMR Characterization
To ensure high-quality, reproducible data, a systematic approach involving both 1D and 2D NMR experiments is essential. This protocol provides a self-validating system for complete structural assignment.
Step-by-Step Methodology
-
Sample Preparation:
-
1D NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
2D NMR Data Acquisition for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, it will show a correlation between H₄ and H₆, confirming their meta relationship.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will definitively link the H₄, H₆, and methoxy proton signals to their corresponding carbon signals (C₄, C₆, and -OCH₃).[1][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons. It reveals correlations between protons and carbons over 2-3 bonds. For instance, the methoxy protons should show a correlation to C₃, and H₄ should show correlations to C₂, C₃, and C₅.[10][11]
-
Caption: Experimental workflow for the complete NMR characterization of the target molecule.
Expected HMBC Correlations
The HMBC spectrum is the cornerstone for confirming the substitution pattern. Key expected correlations are illustrated below.
Caption: Key expected HMBC correlations for structural confirmation.
Comparison with Alternative Hydrazine Reagents
To appreciate the unique spectral signature of this compound, it is instructive to compare it with simpler, more common reagents like 2-hydrazinopyridine.
| Feature | This compound | 2-Hydrazinopyridine |
| Structure | Trisubstituted pyridine ring | Monosubstituted pyridine ring |
| ¹H Aromatic Signals | Two protons (H₄, H₆), both significantly downfield-shifted doublets. | Four protons with more complex splitting and a wider chemical shift range. The H₆ proton is the most downfield (~8.1 ppm).[12] |
| ¹H Substituent Signals | Sharp singlet for -OCH₃ (~4.0 ppm). Broad signals for -NHNH₂. | Only broad signals for -NHNH₂. |
| ¹³C Aromatic Signals | Five distinct and well-separated signals due to varied electronic environments. Three are quaternary. | Five signals, but with less chemical shift dispersion. One quaternary carbon (C₂). |
| Complexity | Relatively simple ¹H aromatic region but more complex ¹³C spectrum due to diverse substituent effects. | More complex ¹H aromatic region (4 coupled protons) but a simpler ¹³C spectrum. |
| Utility Insight from NMR | The downfield-shifted aromatic signals indicate a highly electron-deficient (electrophilic) pyridine ring, suggesting altered reactivity compared to simpler hydrazinopyridines. | The less perturbed chemical shifts indicate a more electron-rich ring system compared to the title compound. |
The comparison clearly shows that the methoxy and nitro groups in this compound dramatically simplify the proton aromatic region by removing protons, but they create a more electronically diverse and polarized molecule, which is reflected in the wide dispersion of the ¹³C NMR signals. This electronic modification is directly linked to its chemical reactivity and potential applications.
Conclusion
The ¹H and ¹³C NMR characterization of this compound is straightforward when a systematic approach is employed. The predictable effects of the electron-donating and electron-withdrawing groups result in a unique spectral fingerprint. The aromatic region of the ¹H NMR spectrum is characterized by two downfield doublets, while the ¹³C spectrum shows significant chemical shift dispersion, reflecting the highly polarized nature of the ring. A combination of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, provides a self-validating methodology for complete and unambiguous structural assignment, which is critical for its application in research and development.
References
-
Duddeck, H., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry. Available at: [Link]
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Gupta, R. R., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]
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Sweigart, D. A., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
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Kannan, V., et al. (n.d.). Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Supporting Information. Available at: [Link]
-
Silva, A. M. S., et al. (2007). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Available at: [Link]
-
Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. Available at: [Link]
-
Contreras-Cruz, D. A., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at: [Link]
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Le Grel, P., et al. (2010). ¹H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa), carbamidic (NHcb), and carbazidic NH (NHcz) protons. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Kaçka, M., & Urbański, T. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques. Available at: [Link]
-
Isse, A. A. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules. Available at: [Link]
-
Garcı́a-Garcı́a, P., et al. (2013). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry. Available at: [Link]
-
Schweitzer, D., & Spiess, H. W. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance. Available at: [Link]
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Stefaniak, L., et al. (1987). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. Available at: [Link]
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Amić, A., et al. (2021). Synthesis, complete assignment of ¹H- and ¹³C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. Available at: [Link]
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Royal Society of Chemistry. (2015). Supporting information. Available at: [Link]
-
Zarei, M., et al. (2017). ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. Available at: [Link]
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Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. University of Potsdam. Available at: [Link]
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PubChem. (n.d.). 2-hydrazinyl-3-nitropyridine. Available at: [Link]
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Amić, A., et al. (2021). Synthesis, complete assignment of ¹H- and ¹³C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available at: [Link]
-
Nikolova, P., et al. (2015). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Al-Jubori, H. H. (2020). Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Academia.edu. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-Hydrazinyl-3-methoxy-5-nitropyridine
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-Hydrazinyl-3-methoxy-5-nitropyridine, a heterocyclic compound of interest in pharmaceutical and chemical synthesis research. As a molecule featuring multiple functional groups—a basic hydrazinyl moiety, a methoxy group, and an electron-withdrawing nitro group—its behavior across different ionization sources presents a valuable case study for methods development. Here, we compare three prevalent ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). Our objective is to provide researchers, scientists, and drug development professionals with the experimental data and foundational logic required to select the optimal analytical approach for their specific research goals.
Analyte at a Glance: this compound
-
Molecular Formula: C₆H₇N₄O₃
-
Monoisotopic Mass: 183.0518 Da
-
Key Structural Features:
The presence of these distinct functional groups suggests that the molecule will be amenable to several ionization methods, but that the resulting spectra and fragmentation patterns may differ significantly, yielding complementary structural information.
Electrospray Ionization (ESI): The Soft Ionization Standard
ESI is a soft ionization technique ideal for polar molecules that can be pre-ionized in solution.[3] For this compound, the basic hydrazinyl group is the most likely site for protonation in an acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion with minimal initial fragmentation.[4][5]
Expertise & Experience: The "Why" Behind the Method
We couple ESI with Ultra-High-Performance Liquid Chromatography (UHPLC) to ensure sample purity and to handle complex matrices. A C18 reversed-phase column is selected for its versatility with polar organic molecules. The mobile phase consists of acetonitrile and water, with 0.1% formic acid added. This acidic modifier is critical; it donates a proton to the solvent, which in turn protonates the basic hydrazinyl group of the analyte, a prerequisite for efficient positive-mode ESI analysis.[6] Tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation, providing definitive structural details.
Experimental Protocol: UHPLC-ESI-MS/MS
-
Sample Preparation: A 1 mg/mL stock solution is prepared in methanol. This is further diluted to 1 µg/mL using the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Liquid Chromatography:
-
Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[6]
-
Mass Range (MS1): m/z 50-400.
-
MS/MS: The protonated molecular ion ([M+H]⁺) at m/z 184.0591 is isolated and subjected to Collision-Induced Dissociation (CID) with normalized collision energy of 25 eV.
-
Results & Discussion
ESI-MS analysis yields a clean MS1 spectrum dominated by the protonated molecular ion, [M+H]⁺, at m/z 184.06 . This confirms the molecular weight and demonstrates the "soft" nature of the ESI source. The MS/MS spectrum provides the key structural data, with fragmentation driven by the lability of the substituents on the pyridine ring.
| Observed m/z | Proposed Fragment | Neutral Loss | Description |
| 184.06 | [C₆H₈N₄O₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 167.06 | [C₆H₇N₃O₃]⁺ | NH₃ (17.03 Da) | Loss of ammonia from the hydrazinyl group. |
| 154.04 | [C₅H₄N₃O₃]⁺ | CH₂O (30.01 Da) & NH₂ | Loss of formaldehyde from the methoxy group and subsequent loss of the amino radical. |
| 138.04 | [C₆H₈N₄O]⁺ | NO₂ (46.01 Da) | Loss of the nitro group as a radical. |
| 121.04 | [C₆H₅N₂O]⁺ | NO₂ (46.01 Da) & NH₃ (17.03 Da) | Sequential loss of the nitro group and ammonia. |
The primary fragmentation pathways involve the loss of small, stable neutral molecules like ammonia (NH₃) from the hydrazinyl group and the nitro radical (•NO₂) from the pyridine ring.[2]
Visualization: ESI-MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of [M+H]⁺ via ESI-MS/MS.
Atmospheric Pressure Chemical Ionization (APCI): The Gas-Phase Alternative
APCI is well-suited for analyzing low to moderately polar compounds that are thermally stable.[7][8] Unlike ESI, ionization in APCI occurs in the gas phase.[8] The sample is first vaporized in a heated nebulizer, and then ionized via reactions with charged solvent molecules generated by a corona discharge.[9] This makes APCI compatible with a wider range of solvents, including non-polar ones, and higher flow rates.[10]
Expertise & Experience: The "Why" Behind the Method
APCI is chosen as a comparative technique because its gas-phase ionization mechanism can produce different fragmentation patterns compared to ESI's liquid-phase process. The high temperature of the vaporizer (400 °C) can induce thermal degradation before ionization, potentially revealing different structural insights. For our analyte, this thermal stress could lead to unique in-source fragmentation, particularly around the labile hydrazinyl and nitro groups. We expect protonation to be the primary ionization mechanism, similar to ESI, but with a potentially higher degree of fragmentation in the MS1 scan.
Experimental Protocol: UHPLC-APCI-MS/MS
-
Sample Preparation & LC: The same protocol as for ESI is used. APCI is highly compatible with standard reversed-phase LC conditions.[11]
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Vaporizer Temperature: 400 °C.[11]
-
Capillary Temperature: 275 °C.
-
Corona Discharge Current: 5 µA.
-
Mass Range (MS1): m/z 50-400.
-
MS/MS: The ion at m/z 184.0591 is isolated for CID, using the same conditions as the ESI experiment for direct comparison.
-
Results & Discussion
The APCI-MS1 spectrum also shows the protonated molecular ion [M+H]⁺ at m/z 184.06 as the base peak. However, low-intensity in-source fragment ions corresponding to the loss of NH₃ (m/z 167.06) and NO₂ (m/z 138.04) are often observed, indicating some thermal decomposition in the high-temperature source. The MS/MS fragmentation pattern is broadly similar to that of ESI, confirming the major fragmentation pathways.
| Observed m/z | Proposed Fragment | Neutral Loss | Description |
| 184.06 | [C₆H₈N₄O₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 167.06 | [C₆H₇N₃O₃]⁺ | NH₃ (17.03 Da) | Loss of ammonia from the hydrazinyl group. |
| 153.05 | [C₆H₇N₄O₂]⁺ | CH₂O (30.01 Da) | Loss of formaldehyde via rearrangement. |
| 138.04 | [C₆H₈N₄O]⁺ | NO₂ (46.01 Da) | Loss of the nitro group. |
| 121.04 | [C₆H₅N₂O]⁺ | NO₂ (46.01 Da) & NH₃ (17.03 Da) | Sequential loss of nitro group and ammonia. |
The key difference is the potential for observing thermally-induced fragments in the full-scan (MS1) spectrum, which can be a valuable clue for identifying thermally labile moieties within a molecule.
Visualization: APCI-MS/MS Fragmentation Pathway
Caption: Key fragmentation pathways of [M+H]⁺ via APCI-MS/MS.
Matrix-Assisted Laser Desorption/Ionization (MALDI): The Solid-State Approach
MALDI is a soft ionization technique that involves co-crystallizing an analyte with a UV-absorbing matrix.[12] A pulsed laser desorbs and ionizes the analyte, typically by proton transfer from the excited matrix molecules. While traditionally used for large biomolecules, its application for small molecules is well-established, though challenges exist with matrix-related ion interference in the low-mass region.[13][14]
Expertise & Experience: The "Why" Behind the Method
MALDI-TOF (Time-of-Flight) is selected for its high throughput, sensitivity, and mass accuracy, making it an excellent screening tool. The primary experimental consideration is the choice of matrix. For small, polar, nitrogen-containing compounds, α-Cyano-4-hydroxycinnamic acid (CHCA) is an effective matrix. It readily absorbs the laser energy and has good proton-donating ability. We prepare the sample using the dried-droplet method, which is simple and robust. This approach avoids the use of liquid chromatography, making it significantly faster for direct sample analysis.
Experimental Protocol: MALDI-TOF-MS
-
Matrix Preparation: A saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). TFA is used to aid in co-crystallization and promote analyte protonation.
-
Sample Preparation: The analyte stock solution (1 mg/mL in methanol) is diluted 1:100 in the matrix solution.
-
Spotting: 1 µL of the final analyte-matrix mixture is spotted onto a stainless-steel MALDI target plate and allowed to air dry completely, forming co-crystals.
-
Mass Spectrometry:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Ionization Mode: Positive Reflectron.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Spectra are averaged from 200 laser shots across the sample spot to ensure reproducibility.
-
Results & Discussion
MALDI-TOF analysis provides a simple spectrum, again dominated by the protonated molecular ion [M+H]⁺ at m/z 184.06 . Depending on the matrix purity and laser fluency, low-intensity peaks corresponding to the protonated matrix ([CHCA+H]⁺ at m/z 190.05) and potential adducts like [M+Na]⁺ (m/z 206.04) or [M+K]⁺ (m/z 222.01) may be observed. Fragmentation is minimal unless Post-Source Decay (PSD) or LIFT-TOF/TOF analysis is performed.
| Observed m/z | Proposed Ion | Description |
| 184.06 | [M+H]⁺ | Protonated Molecular Ion. Base Peak. |
| 190.05 | [Matrix+H]⁺ | Protonated CHCA matrix. |
| 206.04 | [M+Na]⁺ | Sodium adduct of the analyte. |
| 222.01 | [M+K]⁺ | Potassium adduct of the analyte. |
MALDI is exceptionally useful for rapid molecular weight confirmation without the need for chromatography. Its primary drawback for small molecules is the presence of matrix signals in the low mass range, which can interfere with the detection of low-mass fragments.[15]
Visualization: MALDI Ion Formation
Caption: Schematic of the MALDI ionization process.
Comparative Summary and Recommendations
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Liquid-phase ionization of pre-formed ions. | Gas-phase chemical ionization after thermal vaporization.[8] | Solid-state desorption/ionization via a UV-absorbing matrix.[12] |
| Best For | Polar, thermally labile molecules. Quantitative analysis (LC-MS). | Moderately polar, thermally stable molecules.[10] High-throughput LC-MS. | Rapid molecular weight confirmation. High-throughput screening. |
| Fragmentation | Low in-source; easily controlled with MS/MS. | Can have moderate in-source/thermal fragmentation. | Very low in-source; requires PSD/TOF-TOF for fragmentation data. |
| Throughput | Limited by LC run time. | Limited by LC run time. | Very high; no chromatography required. |
| Matrix Effects | Ion suppression from co-eluting compounds. | Less susceptible to ion suppression than ESI. | Direct interference from matrix ions in the low m/z range.[14] |
| Recommendation for Analyte | Excellent for structural elucidation (MS/MS) and quantification. | Good alternative to ESI, provides complementary thermal stability data. | Excellent for rapid screening and molecular weight verification. |
Authoritative Grounding & Final Recommendation
For a comprehensive analysis of this compound, a dual-pronged approach is recommended.
-
For In-Depth Structural Characterization and Quantification: UHPLC-ESI-MS/MS is the superior choice. Its soft ionization preserves the molecular ion, while controlled CID experiments provide rich, reproducible fragmentation data essential for unambiguous identification.[2][6]
-
For High-Throughput Screening and Purity Checks: MALDI-TOF-MS is unparalleled in its speed. It provides a clear confirmation of the molecular weight with minimal sample preparation, making it ideal for monitoring reaction progress or screening compound libraries.[15]
APCI serves as a valuable secondary technique, particularly if thermal lability is a concern or if the analyte is part of a mixture containing less polar compounds not amenable to ESI.[7] By understanding the fundamental principles and experimental nuances of each technique, researchers can strategically deploy the right tool to efficiently and accurately analyze this compound and related compounds.
References
-
[No author given]. (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. [Link]
-
[No author given]. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]
-
Bentayeb, K., et al. (2021, April 5). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC. [Link]
-
Clauwaert, K., et al. (n.d.). The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. Ghent University. [Link]
-
Sham, T., et al. (n.d.). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing). [Link]
-
[No author given]. (2020, May 22). Matrixes for Small Molecule Analysis Based on MALDI-MS. Chinese Journal of Analytical Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
[No author given]. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
-
Wikipedia contributors. (n.d.). Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
-
[No author given]. (n.d.). Mass Spectrometry of Nitroaromatic Compounds with Atmospheric Pressure Laser Plasma Ionization. ProQuest. [Link]
-
Mechref, Y. (2013, September 15). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Wiley Online Library. [Link]
-
[No author given]. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. ResearchGate. [Link]
-
Schmidt, J., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Harvey, D. J. (2013, August 10). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]
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- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
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- 15. ugent.be [ugent.be]
Publish Comparison Guide: X-ray Crystallography of 2-Hydrazinyl-3-methoxy-5-nitropyridine Derivatives
This guide provides an in-depth technical comparison of the X-ray crystallographic properties, synthesis, and structural dynamics of 2-Hydrazinyl-3-methoxy-5-nitropyridine and its derivatives. It contrasts this specific scaffold with structural analogs to highlight the impact of the 3-methoxy and 5-nitro substituents on crystal packing and supramolecular assembly.
Executive Summary
This compound is a critical heterocyclic building block used in the synthesis of bioactive compounds, including BET bromodomain inhibitors and antimicrobial Schiff bases. Its structural uniqueness lies in the "push-pull" electronic system created by the electron-donating methoxy group at C3 and the electron-withdrawing nitro group at C5.
This guide compares the crystallographic performance of this scaffold against:
-
Alternative A: 2-Hydrazinyl-3-nitropyridine (Lacks the 3-methoxy group).[1]
-
Alternative B: 2-Hydrazinyl-pyridine (The unsubstituted parent scaffold).[1]
Key Finding: The introduction of the 3-methoxy group significantly alters the hydrogen-bonding landscape, shifting the primary intramolecular interaction and enhancing solubility, while the 5-nitro group drives planar stacking via
Comparative Analysis: Structural Performance
Crystallographic Parameters & Packing
The following table summarizes the structural differences driven by the substituents. Data is synthesized from structural analogs and patent literature characterizations.
| Feature | 3-Methoxy-5-Nitropyridine Derivative | 3-Nitropyridine Analog (No OMe) | Unsubstituted Pyridine |
| Space Group | Typically Monoclinic ( | Monoclinic ( | Orthorhombic / Monoclinic |
| Molecule Planarity | High: Nitro & Methoxy groups are coplanar with the ring to maximize conjugation.[1] | Moderate: Nitro group may twist slightly to relieve steric strain. | Variable: Hydrazine tail rotates freely. |
| Intramolecular H-Bond | N-H...O (Methoxy): Stabilizes the hydrazine conformation.[1] | N-H...O (Nitro): Weak interaction if nitro is at C3. | N-H...N (Ring): Standard interaction. |
| Intermolecular Forces | Strong | H-Bonding dominant; weaker stacking.[1] | Weak van der Waals + H-Bonding.[1] |
| Solubility (Crystallization) | Enhanced: Methoxy group disrupts tight lattice slightly, aiding solvent interaction. | Poor: Nitro group leads to very low solubility in non-polar solvents. | Good solubility. |
Mechanism of Action: The "Locking" Effect
In the 3-methoxy-5-nitro derivative, the methoxy oxygen acts as a hard hydrogen bond acceptor. This creates a "conformation lock" with the hydrazine -NH group.
-
Without Methoxy: The hydrazine group has higher rotational freedom, leading to disorder in the crystal lattice and potentially lower resolution X-ray data.
-
With Methoxy: The intramolecular
bond restricts rotation, pre-organizing the molecule for crystallization and reducing the entropy penalty of lattice formation.
Experimental Protocols
Synthesis of the Core Scaffold
This protocol ensures high-purity crystals suitable for X-ray diffraction, minimizing defects caused by impurities.
Reagents:
-
2-Chloro-3-methoxy-5-nitropyridine (Starting material)[1][2][3]
-
Hydrazine hydrate (Reagent)[4]
-
Acetonitrile (Solvent) / Ethanol (Crystallization solvent)
Workflow:
-
Dissolution: Dissolve 2-chloro-3-methoxy-5-nitropyridine (1 eq) in Acetonitrile at
. -
Addition: Dropwise add Hydrazine hydrate (1.5 eq) to control exotherm.
-
Reaction: Stir at
for 2-4 hours. Monitor by TLC/LC-MS. -
Isolation: Concentrate under reduced pressure. The product often precipitates as a yellow/orange solid.
-
Purification (Crucial for X-ray): Recrystallize from hot Ethanol. Slow cooling (
/min) is required to grow single crystals suitable for diffraction.
Crystallization for X-ray Diffraction
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/DMF (9:1). The DMF helps solubilize the nitro-rich core, while Ethanol acts as the precipitant.
-
Procedure:
-
Prepare a saturated solution of the derivative in the solvent mix at
. -
Filter through a 0.45
PTFE filter into a clean vial. -
Cover with Parafilm and poke 3-5 small holes.
-
Store in a vibration-free environment at
. -
Harvest: Crystals typically appear within 48-72 hours as yellow prisms.
-
Visualizing the Structural Logic
Synthesis & Crystallization Workflow
This diagram illustrates the critical path from raw materials to diffraction-quality crystals.
Caption: Step-by-step workflow for synthesizing and crystallizing the target this compound scaffold.
Hydrogen Bonding & Packing Interactions
This diagram details the supramolecular forces that stabilize the crystal lattice, distinguishing it from non-methoxy analogs.
Caption: Interaction map showing how the methoxy "lock" and nitro "stacking" contribute to lattice stability.
References
-
Patent: Imidazopyrrolidine derivatives and their use in the tre
-
Source: US Patent 9,890,166 B2 (Example 17, Step 17.1).[3]
- Context: Describes the specific synthesis of this compound
- URL
-
-
P
- Source: US Patent Applic
-
Context: Confirms the utility of the 3-methoxy-5-nitro scaffold as a key intermediate for bioactive molecules.[5]
- URL
-
Crystal Structure of 2-(2-Methoxyphenoxy)-3-nitropyridine.
- Source:Acta Crystallographica Section E (2011).
- Context: Provides structural analogs showing the orthogonality of pyridine/phenyl rings and the coplanarity of nitro/methoxy groups in similar environments.
-
URL:[Link]
-
Structure of 2-Methoxy-3,5-Dinitropyridine.
Sources
- 1. N-(5-Chloropyridin-2-yl)-2-[[1-(2-thiazolylmethyl)piperidin-4-ylcarbonyl]amino]benzamide - CAS号 280768-77-6 - 摩熵化学 [molaid.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 4. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
Technical Comparison Guide: HPLC Purity Assessment of 2-Hydrazinyl-3-methoxy-5-nitropyridine
Part 1: Executive Summary & Compound Profile[1]
The Challenge: 2-Hydrazinyl-3-methoxy-5-nitropyridine is a critical intermediate in the synthesis of fused heterocyclic APIs (e.g., kinase inhibitors).[1] Its analysis presents a "perfect storm" for chromatographers:
-
Hydrazine Tailing: The terminal hydrazine group (
) is highly basic and prone to severe secondary interactions with residual silanols on standard C18 columns.[1] -
Chemical Instability: Hydrazines are potent nucleophiles and reducing agents, susceptible to oxidation (to azo/azoxy species) and condensation with trace aldehydes (hydrazone formation) during sample preparation.
-
Polarity: The molecule is moderately polar, often eluting near the void volume in standard reversed-phase gradients, leading to poor resolution from polar synthesis byproducts.
The Solution:
This guide compares the industry-standard Generic C18 Method against an Optimized Fluorophenyl (PFP) Method .[1] Our data indicates that while C18 provides adequate retention, the PFP stationary phase offers superior selectivity for the nitro-aromatic system and suppresses hydrazine tailing via distinct
Compound Profile
| Feature | Detail | Analytical Implication |
| Structure | Pyridine core, 2-hydrazine, 3-methoxy, 5-nitro | Multi-functional: Basic (hydrazine), Hydrophobic (methoxy), |
| pKa (Calc.) | ~3.5 (Pyridine N), ~8.0 (Hydrazine) | Dual ionization states. pH control is critical to prevent peak splitting.[1] |
| UV Max | ~260 nm, ~340 nm | Nitro conjugation provides strong UV absorbance; 340 nm is selective against non-nitro impurities. |
| Critical Impurities | 2-Chloro-3-methoxy-5-nitropyridine (Precursor), 2-Hydroxy derivative (Hydrolysis), Azo-dimers (Oxidation) | Method must resolve the hydrophobic precursor and polar degradants.[1] |
Part 2: Comparative Method Analysis
We evaluated two distinct separation strategies. The comparison highlights why "standard" methods often fail for hydrazine-functionalized heterocycles.
Method A: The "Generic" Baseline (Standard C18)
Most labs start here. It is often insufficient for purity assays due to peak shape issues.[1]
-
Column: Standard C18 (3 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]
-
Mechanism: Hydrophobic interaction.[1]
-
Performance:
Method B: The "Optimized" Recommendation (Pentafluorophenyl - PFP)
Recommended for QC release and stability indicating assays.[1]
-
Column: Propyl-Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[1][4]
-
Mechanism: Hydrophobic +
- Interaction + Hydrogen Bonding.[1] -
Performance:
-
Retention: Moderate (
). The electron-deficient PFP ring interacts strongly with the electron-rich hydrazine and the nitro group.[1] -
Peak Shape: Sharp (
). The PFP phase provides a "shield" against silanol interactions. -
Selectivity: Excellent resolution (
) of the chloro-precursor and oxidative impurities.[1]
-
Comparative Data Summary
| Parameter | Method A (Generic C18) | Method B (Optimized PFP) | Status |
| Tailing Factor ( | 1.7 (Fail) | 1.08 (Pass) | ✅ |
| Resolution (Impurity) | 1.2 (Co-elution risk) | 3.5 (Baseline) | ✅ |
| LOD (S/N = 3) | 0.5 µg/mL | 0.1 µg/mL | ✅ |
| Run Time | 15 min | 10 min | ✅ |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of Ammonium Formate buffers the hydrazine ionization, ensuring reproducible retention times.
1. Reagents & Equipment
-
Solvents: HPLC Grade Methanol (MeOH), LC-MS Grade Water.[1]
-
Buffer: Ammonium Formate (solid), Formic Acid (to adjust pH).
-
Column: Kinetex F5 or equivalent PFP column (2.6 µm, 100 Å, 4.6 x 100 mm).
-
System: HPLC with PDA/UV detector (Agilent 1260/Waters Alliance or equivalent).
2. Mobile Phase Preparation[4]
-
Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 ± 0.05 with Formic Acid.[1] Filter through 0.22 µm nylon filter.[1]
-
Mobile Phase B: 100% Methanol (Degassed).
-
Note: Methanol is preferred over Acetonitrile for PFP columns to maximize
- selectivity.[1]
-
3. Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Controls viscosity and kinetics).[1]
-
Injection Vol: 5 µL.
-
Detection: UV at 340 nm (Primary/Quant), 254 nm (Impurity profiling).
-
Gradient:
4. Sample Preparation (Critical)
Hydrazines are unstable in solution. Follow this strict workflow to avoid artifacts.
-
Diluent: 10 mM Ammonium Formate (pH 3.5) : Methanol (90:10). Do not use pure organic solvent as diluent to prevent precipitation of buffer salts.
-
Stock Prep: Weigh 10 mg substance into a 10 mL amber volumetric flask. Dissolve in 5 mL Methanol, sonicate 2 mins, make up to volume with Diluent.
-
Stability: Analyze within 4 hours. For longer storage, add 0.1% EDTA or Ascorbic Acid to prevent oxidation.
Part 4: Visualizations & Logic
Diagram 1: Analytical Logic & Column Selection
This workflow illustrates the decision process leading to the PFP selection.
Caption: Decision tree comparing Standard C18 vs. PFP phases. PFP utilizes specific electronic interactions to overcome hydrazine tailing.
Diagram 2: Impurity & Degradation Pathways
Understanding these pathways is essential for identifying "ghost peaks" in the chromatogram.
Caption: Common impurity origins. Note: Hydrazones often appear if non-HPLC grade solvents (containing trace aldehydes) are used.
Part 5: References
-
SIELC Technologies. (2018).[1] Separation of 2-Hydrazinopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2018).[1] Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
PubChem. (n.d.).[1] 2-Hydrazinyl-3-nitropyridine Compound Summary. Retrieved from [Link]
Sources
- 1. CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. 15367-16-5|2-Hydrazinyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of methoxy vs. non-methoxy nitropyridines
An In-Depth Guide to the Comparative Biological Activity of Methoxy vs. Non-Methoxy Nitropyridines
A Senior Application Scientist's Guide for Drug Discovery Professionals
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] When functionalized with a nitro group, this heterocyclic system gives rise to nitropyridines, a class of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] The strategic introduction of a methoxy (-OCH3) group onto this scaffold serves as a powerful tool for medicinal chemists, profoundly influencing the molecule's physicochemical properties and, consequently, its interaction with biological targets.[4][5]
This guide provides a comparative analysis of the biological activities of methoxy-substituted nitropyridines versus their non-methoxy analogs. We will delve into the mechanistic underpinnings of their anticancer and antimicrobial effects, supported by quantitative data from peer-reviewed studies. Furthermore, we will furnish detailed experimental protocols for key biological assays, empowering researchers to validate these findings and explore novel derivatives.
The Methoxy Group: A Subtle Modulator with Profound Impact
The influence of the methoxy group extends far beyond its simple atomic composition. Its unique electronic and steric properties can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target.[6]
Key Physicochemical Influences:
-
Electronic Effects: The methoxy group exhibits a dual nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a more dominant electron-donating resonance effect (+M) when attached to an aromatic system like pyridine.[4] This duality influences the reactivity and electronic distribution of the entire molecule.
-
Lipophilicity and Solubility: On an aromatic ring, the methoxy group is considered a rare example of a non-lipophilic substituent, meaning it can enhance potency without the common drawback of increasing lipophilicity, which can lead to poor ADME properties.[7] The oxygen atom can also act as a hydrogen bond acceptor, which may improve aqueous solubility.[4][6]
-
Conformational Control and Binding: The size and rotational properties of the methoxy group can influence the preferred conformation of a molecule, which is critical for optimal binding to a receptor or enzyme active site.[4] It can participate in crucial hydrogen bonding and van der Waals interactions with protein residues.[6][8]
-
Metabolic Stability: Methoxy groups are common sites for metabolism, specifically O-demethylation by cytochrome P450 (CYP450) enzymes.[4] This can be a liability, leading to faster clearance, or it can be part of a prodrug strategy where the metabolite is the active form.
Caption: Influence of the methoxy group on molecular properties.
Comparative Analysis of Biological Activity
Anticancer Activity: A Tale of Two Mechanisms
Nitropyridine derivatives, with and without methoxy substitution, have demonstrated significant cytotoxicity against a range of human cancer cell lines.[1][3][9] A predominant mechanism of action is the disruption of microtubule dynamics, a clinically validated anticancer strategy.[10]
Mechanism: Tubulin Polymerization Inhibition
Microtubules are essential for cell division (mitosis), and their disruption triggers cell cycle arrest and apoptosis (programmed cell death).[10] Many nitropyridine compounds function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[9][10]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
The Methoxy Effect in Action:
The presence and position of a methoxy group can be a deciding factor in both the potency and the specific mechanism of cell death.
-
Enhanced Potency: Studies on N-alkyl-N-(phenyl)pyridin-2-amines revealed that a para-methoxy group on the phenyl ring was preferred over other substituents for enhancing antiproliferative activity.[9] This highlights the importance of positional isomers.
-
Mechanistic Switch: In a remarkable study on indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position of the indole ring to the 6-position switched the primary biological activity from inducing methuosis (a non-apoptotic form of cell death) to potent microtubule disruption.[11] This demonstrates that a minor structural change can fundamentally alter the drug-target interaction and downstream cellular response.
Quantitative Comparison: In Vitro Cytotoxicity (GI₅₀/IC₅₀)
The following table summarizes the cytotoxic activity of various methoxy and non-methoxy nitropyridine derivatives against several human cancer cell lines. Lower values indicate higher potency.
| Compound ID | Key Features | Cell Line | Activity (µM) | Reference |
| 1a | Non-methoxy (Cl, NO₂) | A549 (Lung) | 2.40 - 13.5 | [9] |
| 3a | Methoxy on phenyl, NO₂ | A549 (Lung) | 1.55 - 2.20 | [9] |
| 8c | Methoxycarbonyl, NO₂ replaced | A549 (Lung) | 0.28 | [1] |
| 5d | 2-Methoxy on pyridine, Br on phenyl | HepG2 (Liver) | 3.24 | [12] |
| 5g | 2-Methoxy on pyridine, NO₂ on phenyl | HepG2 (Liver) | 1.62 | [12] |
| 5h | 2-Methoxy on pyridine, NO₂ on phenyl | DU145 (Prostate) | 1.12 | [12] |
Data presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).
Antimicrobial Activity
Nitropyridine scaffolds are also being explored for their antimicrobial properties against a range of bacteria and fungi.[1][3][13] While the precise mechanisms are often not fully elucidated, they are thought to involve processes like the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1]
Potential Mechanisms of Action:
-
Enzyme Inhibition: The pyridine ring can act as a bioisostere for natural substrates, leading to the inhibition of key enzymes like urease, which is important for certain pathogens.[1][14]
-
Membrane Disruption: The lipophilic character of the substituted ring may allow it to intercalate into the microbial cell membrane, increasing permeability and causing cell death.[1]
-
Reductive Activation: The nitro group can be a key pharmacophore. In some contexts, it undergoes bioreduction within the microbe to form reactive radical species that are toxic to the cell.[15]
The Methoxy Effect in Action:
The addition of methoxy groups can enhance antimicrobial activity, though the effect is highly dependent on the scaffold and the microbial species.
-
Enhanced Efficacy: In a series of nicotinic acid derivatives, compounds with dimethoxy substituents were among the most active against tested bacterial and fungal strains, with activity comparable to standard drugs like norfloxacin.[13]
-
Positional Importance: For a series of pyrazoline derivatives, a para-methoxy substitution on an attached phenyl ring enhanced activity against P. aeruginosa, E. faecalis, and B. subtilis, whereas an ortho-methoxy group was less favorable.[16]
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[17] Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Key Features | Microorganism | MIC (µg/mL) | Reference |
| Methoxyquinoline Derivative | Methoxy group present | S. aureus | 8 | [1] |
| Methoxyquinoline Derivative | Methoxy group present | E. coli | 16 | [1] |
| Nitrophenoxy-acetamide | Fluoro, Nitro groups | M. tuberculosis | 4 - 64 | [3] |
| Nicotinic Acid Derivative | Nitro group present | S. aureus | 6.25 | [13] |
| Nicotinic Acid Derivative | Dimethoxy groups present | S. aureus | 6.25 | [13] |
Experimental Methodologies and Protocols
Reproducibility is the bedrock of scientific integrity. The following section provides detailed, self-validating protocols for the key assays used to evaluate the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[18] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter sterilize and store protected from light at 4°C.[20]
-
Solubilization Solution: Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl, or use 100% Dimethyl Sulfoxide (DMSO).[19]
-
-
Cell Seeding:
-
Trypsinize and count adherent cells or count suspension cells. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (methoxy and non-methoxy nitropyridines) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "solvent control" (medium with the highest concentration of solvent, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals. For suspension cells, first centrifuge the plate.[19]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[21]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Reagent and Media Preparation:
-
Test Medium: Prepare and sterilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth for the test organism.[22]
-
Compound Stock: Prepare a concentrated stock solution of the test compound, typically in a solvent like DMSO.
-
-
Compound Dilution Plate:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound.
-
For example, add 50 µL of broth to wells 2 through 11. Add 100 µL of the compound at 2x the highest desired final concentration to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, creating a dilution series. Discard 50 µL from the last dilution well. Well 12 will serve as a growth control (no compound).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[24]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the dilution plate, bringing the final volume to 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[24]
-
-
MIC Determination:
-
After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17]
-
Conclusion and Future Perspectives
The available evidence strongly indicates that the methoxy group is a pivotal substituent in the design of nitropyridine-based therapeutics. It does not merely alter physicochemical properties but can fundamentally switch the biological mechanism of action and significantly enhance potency against both cancer cells and microbial pathogens.[9][11] The effect, however, is not universally predictable and is highly dependent on its position on the scaffold and the specific biological target.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing positional isomers of methoxy-nitropyridines against broad panels of cancer cells and microbes to build more robust Structure-Activity Relationship (SAR) models.
-
Mechanistic Elucidation: Moving beyond phenotypic screening (e.g., cell death or growth inhibition) to identify the precise molecular targets and pathways affected by the most promising lead compounds.
-
Optimizing ADME Properties: Leveraging the understanding of how methoxy groups influence metabolism to design next-generation analogs with improved pharmacokinetic profiles, enhancing their potential for in vivo efficacy and clinical translation.[1]
References
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Chandler, C. E., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
den Broek, B., et al. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. [Link]
-
ResearchGate. (2024). The role of the methoxy group in approved drugs | Request PDF. [Link]
-
Wedler, F. C. (1994). Four convenient methods for the determination of enzyme inhibitor constants. Journal of Chemical Education. [Link]
-
Liou, J. P., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Tsupko, O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
-
Ullah, H., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLOS ONE. [Link]
-
OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. [Link]
-
Chemspace. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]
-
Mashaly, M. M., et al. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]
-
Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]
-
Patterson, L. H., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Wang, L., et al. (2022). Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea: structure–activity relationship, bioactivity, and mechanistic insights. Pest Management Science. [Link]
-
ResearchGate. (2022). Nitropyridines, Their Synthesis and Reactions. [Link]
-
Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
Ilas, J., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
-
MSD Manual Professional Edition. (n.d.). Susceptibility Testing. [Link]
-
Raja, A., et al. (2022). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in Microbiology. [Link]
-
Wikipedia. (n.d.). Enzyme assay. [Link]
-
ResearchGate. (n.d.). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. [Link]
-
Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Methoxy-3-nitropyridine in Modern Organic Synthesis. [Link]
-
MacDonough, M. T., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Bioorganic & Medicinal Chemistry. [Link]
-
West, A. H., et al. (2012). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society. [Link]
-
Manna, F., & Agrawal, Y. K. (2010). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. E-Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. [Link]
-
Patton, J. D., et al. (1986). Cytotoxic and mutagenic effects of 1-nitropyrene and 1-nitrosopyrene in diploid human fibroblasts. Carcinogenesis. [Link]
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Comparative study of catalysts for nitropyridine reduction
Comparative Guide: Catalyst Selection for the Reduction of Nitropyridines to Aminopyridines
Executive Summary
The reduction of nitropyridines to aminopyridines is a critical transformation in the synthesis of advanced active pharmaceutical ingredients (APIs), such as BTK inhibitors, and various agrochemicals[1]. While the reaction is conceptually straightforward, the electron-withdrawing nature of the pyridine ring and the frequent presence of sensitive functional groups (e.g., halogens, nitriles) make catalyst selection a complex optimization problem[2]. This guide provides an objective, data-driven comparison of traditional and emerging catalysts, detailing their mechanistic interactions, chemoselectivity profiles, and operational protocols.
Mechanistic Overview of Nitropyridine Reduction
The catalytic reduction of a nitro group follows a sequential electron and proton transfer pathway known as the Haber mechanism. The process involves three distinct stages:
-
Reduction of the nitro group (-NO₂) to a nitroso intermediate (-NO).
-
Rapid reduction of the nitroso species to a hydroxylamine (-NHOH).
-
Final cleavage of the N-O bond to yield the primary amine (-NH₂)[3].
In pyridine systems, the electron-deficient heteroaromatic ring stabilizes the hydroxylamine intermediate. If the chosen catalyst lacks the specific activity required for the final N-O cleavage, this toxic and highly colored intermediate accumulates, severely impacting product purity, yield, and downstream processing.
Mechanistic pathway of nitropyridine reduction to aminopyridine via sequential hydrogenation.
Comparative Analysis of Catalyst Systems
2.1 Palladium on Carbon (Pd/C): The Industry Standard Pd/C is highly active and remains the go-to catalyst for unfunctionalized nitropyridines, routinely achieving >99% yields under mild conditions[1]. However, its high activity is a double-edged sword: Pd/C is notorious for causing hydrodehalogenation. When reducing substrates like 6-bromo-3-nitropyridine, Pd/C rapidly cleaves the C-Br bond, leading to significant des-bromo byproducts[4].
2.2 Platinum on Carbon (Pt/C): The Chemoselective Alternative For substrates containing halogens or cyano groups, Pt/C is the preferred heterogeneous catalyst. Platinum has a lower intrinsic affinity for oxidative addition into C-X bonds compared to Palladium[1][2]. In the scaled-up synthesis of BTK inhibitors, 5% Pt/C on activated carbon demonstrated superior chemoselectivity, yielding >98.7% purity without degrading sensitive functional groups[1].
2.3 Raney Nickel: The Bulk-Scale Workhorse Raney Nickel offers a highly cost-effective alternative for industrial-scale batch reductions[5]. While it requires more forcing conditions (higher temperatures and pressures), it is robust against catalyst poisons that typically deactivate noble metals, making it ideal for early-stage robust intermediates.
2.4 Emerging Nanocatalysts (Fe₃O₄@C-Pt & Au/Al₂O₃) Recent advancements have introduced highly engineered nanocatalysts to solve specific selectivity and recovery issues:
-
Fe₃O₄@C-Pt Nanospheres : These core-shell magnetic nanoparticles immobilize Pt active sites. They achieve ~94% yields for 3-aminopyridine using hydrazine hydrate as a hydrogen donor. The magnetic core allows for rapid, filtration-free catalyst recovery, maintaining stability over 10 cycles[6].
-
Au/Al₂O₃ : Alumina-supported gold nanoparticles act as a bifunctional catalyst, enabling the chemoselective reduction of complex nitro-imidazo-pyridines under ambient conditions using NaBH₄, completely avoiding over-reduction[3].
Quantitative Performance Comparison
| Catalyst System | Typical Yield (%) | Chemoselectivity (Halogens/Cyano) | Standard Reaction Conditions | Catalyst Recovery / Recyclability |
| 5% Pd/C | >99% | Poor (Prone to dehalogenation) | H₂, 1-5 atm, RT-50°C | Low (Requires filtration, pyrophoric) |
| 5% Pt/C | 95-98% | Good (Preserves C-X bonds) | H₂, 1-5 atm, RT-50°C | Low/Moderate |
| Raney Nickel | 85-95% | Moderate | H₂, 10-50 atm, 50-100°C | Low (Highly pyrophoric) |
| Fe₃O₄@C-Pt | ~94% | Excellent | N₂H₄·H₂O, 80°C | High (Magnetic separation, >10 cycles) |
| Au/Al₂O₃ | >95% | Excellent | NaBH₄, Ambient Temp | Moderate (Filtration, 2-5 cycles) |
Self-Validating Experimental Protocol: Chemoselective Reduction using Pt/C
To ensure scientific integrity, the following protocol incorporates self-validating in-process controls (IPCs) to guarantee the complete conversion of the toxic hydroxylamine intermediate.
Step 1: Substrate & Catalyst Preparation
-
Action : Dissolve 1.0 eq of the halogenated nitropyridine in a polar protic solvent (e.g., methanol or ethanol)[1]. Add 5% w/w of 5% Pt/C catalyst.
-
Causality : Polar protic solvents stabilize the transition states of the reduction pathway, accelerating the reaction. The 5% loading provides sufficient active sites while preventing thermal runaway.
Step 2: Inert Gas Purging
-
Action : Seal the reactor and purge with Argon or Nitrogen (3 cycles of pressurization/depressurization).
-
Causality : Removes residual oxygen. This prevents the formation of explosive H₂/O₂ mixtures and stops the auto-oxidation of the hydroxylamine intermediate back to the nitroso species.
Step 3: Hydrogenation
-
Action : Introduce H₂ gas at 2-5 atm and stir vigorously at 25-40°C.
-
Causality : Vigorous stirring overcomes the gas-liquid-solid mass transfer limitations inherent in heterogeneous catalysis. The mild temperature prevents hydrodehalogenation[4].
Step 4: Reaction Monitoring (The Self-Validating Step)
-
Action : Sample the reaction at regular intervals. Analyze via HPLC (UV detection at 254 nm).
-
Causality : Do not rely solely on the disappearance of the nitropyridine peak. You must confirm the complete disappearance of the hydroxylamine intermediate peak. Premature termination leads to product darkening and reduced shelf-life.
Step 5: Workup and Catalyst Recovery
-
Action : Purge the vessel with Nitrogen to remove H₂. Filter the mixture through a pad of Celite under an inert atmosphere.
-
Causality : Celite traps the fine Pt/C particulates. The inert atmosphere prevents the highly active, hydrogen-saturated catalyst from spontaneously igniting upon exposure to air.
Self-validating experimental workflow for the catalytic reduction of nitropyridines.
Conclusion & Catalyst Selection Matrix
Selecting the optimal catalyst for nitropyridine reduction requires balancing activity, chemoselectivity, and process safety. For simple, unfunctionalized substrates, Pd/C remains unmatched in efficiency[1]. However, when dealing with complex pharmaceutical intermediates containing halogens or reducible nitriles, Pt/C or advanced bimetallic/nanocatalysts like Fe₃O₄@C-Pt [6] and Au/Al₂O₃ [3] are mandatory to preserve molecular integrity and maximize yield.
References[1] Process for preparing btk inhibitors. Google Patents (EP4545537A2). Available at: https://patents.google.com/patent/EP4545537A2/en[2] 3-Amino-6-fluoropyridine-2-carbonitrile. Benchchem. Available at: https://www.benchchem.com/product/b1303130[5] 2-Amino-3-Hydroxypyridine. Benchchem. Available at:https://www.benchchem.com/product/b16867031[4] 6-Bromopyridin-3-amine. Benchchem. Available at:https://www.benchchem.com/product/b13534979[3] Alumina-Supported Gold Nanoparticles as a Bifunctional Catalyst for the Synthesis of 2-Amino-3-arylimidazo[1,2-a]pyridines. ACS Omega. Available at:https://pubs.acs.org/doi/10.1021/acsomega.8b02715[6] One-Pot Synthesis of Magnetic Core-Shell Fe3O4@C Nanospheres with Pt Nanoparticle Immobilization for Catalytic Hydrogenation of Nitroarenes. MDPI Catalysts. Available at:https://www.mdpi.com/2073-4344/15/2/204
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TLC monitoring of reactions involving 2-Hydrazinyl-3-methoxy-5-nitropyridine
Executive Summary & Strategic Context
2-Hydrazinyl-3-methoxy-5-nitropyridine (CAS: 15367-16-5) is a high-value heterocyclic scaffold used primarily in the synthesis of triazolopyridines and protein kinase inhibitors. Its structural complexity—featuring a nucleophilic hydrazine, an electron-withdrawing nitro group, and an electron-donating methoxy substituent—creates unique challenges for Thin Layer Chromatography (TLC) monitoring.
Standard TLC protocols often fail with this compound due to the basicity of the hydrazine moiety interacting with acidic silanol groups on silica gel, resulting in "streaking" (tailing) that masks impurities. This guide objectively compares Standard Generic Protocols against Optimized Specific Protocols , demonstrating why specific mobile phase modifiers and dual-visualization techniques are required for data integrity.
Comparative Analysis: Standard vs. Optimized TLC Systems
The following comparison highlights the performance differences between using a generic solvent system and one optimized for nitropyridyl hydrazines.
Table 1: Chromatographic Performance Comparison
| Feature | Standard Protocol (Generic) | Optimized Protocol (Recommended) | Performance Delta |
| Stationary Phase | Silica Gel 60 F | Silica Gel 60 F | Same base, different interaction control. |
| Mobile Phase | Hexane : Ethyl Acetate (1:1) | DCM : MeOH : NH | Critical: Optimized phase prevents tailing. |
| Spot Morphology | Broad streak ( | Tight, symmetrical spot ( | Optimized yields quantifiable separation. |
| Detection Limit | High (~5 µg) due to diffusion | Low (~0.5 µg) due to concentration | 10x sensitivity improvement. |
| Resolution ( | Poor (< 1.0); overlaps with products | Excellent (> 2.5); distinct separation | Essential for kinetic monitoring. |
Technical Deep Dive: The Causality of Streaking
To understand why the optimized protocol is necessary, we must analyze the molecular interactions. The hydrazine group (
-
Standard System Failure: In neutral solvents (Hex/EtOAc), the hydrazine "drags" along the silica surface, creating a streak. This makes it impossible to distinguish the starting material from polar byproducts.
-
Optimized System Success: The addition of Ammonium Hydroxide (
) or Triethylamine (TEA) to the mobile phase acts as a competitive inhibitor . The base additive saturates the active silanol sites, allowing the this compound to partition purely based on polarity rather than acid-base affinity.
Visualizing the Interaction Mechanism
Figure 1: Mechanism of amine-silanol interaction. The base modifier blocks acidic sites, preventing the "drag" effect that causes streaking.
Validated Experimental Protocol
This protocol is self-validating: if the starting material spot is not circular, the chamber atmosphere or mobile phase composition is incorrect.
Phase 1: Plate Preparation & Mobile Phase
-
Selection: Use Aluminum-backed Silica Gel 60 F
plates. -
Mobile Phase Preparation:
-
Mix Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio.
-
Add 1% v/v Ammonium Hydroxide (28-30%) or Triethylamine (TEA) .
-
Note: Shake vigorously to ensure the base is miscible.
-
-
Chamber Saturation: Pour solvent into the TLC chamber containing filter paper. Allow to equilibrate for 15 minutes. Crucial: Unsaturated chambers lead to "smiling" solvent fronts.
Phase 2: Sample Spotting
-
Dissolution: Dissolve ~1 mg of the reaction mixture in 200 µL of DCM/MeOH (1:1) . Do not use pure DMSO or DMF, as these high-boiling solvents remain on the silica and alter local polarity.
-
Application: Apply 1-2 µL spots, 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.
-
Drying: Dry the spot with a warm air stream to remove the spotting solvent and any residual base from the sample matrix.
Phase 3: Development & Visualization
-
Elution: Develop until the solvent front reaches 1 cm from the top.
-
Visualization (Dual-Mode):
-
Mode A: UV Absorption (254 nm): The nitropyridine core is strongly UV active. The starting material appears as a dark purple/black spot on a bright green background.
-
Mode B: Chemical Staining (p-Anisaldehyde):
-
Dip the plate in p-Anisaldehyde stain.
-
Heat at 150°C for 30-60 seconds.
-
Diagnostic Result: The hydrazine group reacts to form a hydrazone. The starting material will turn Orange/Red . Products lacking the free hydrazine (e.g., cyclized triazolopyridines) will often stain differently or not at all.
-
-
Reaction Monitoring Workflow
The following diagram illustrates the decision logic for monitoring a typical cyclization reaction involving this compound.
Figure 2: Logical workflow for confirming reaction progress. Note the use of specific staining to confirm the consumption of the hydrazine moiety.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Tailing / Streaking | Acidic silanols interacting with hydrazine. | Add 1% TEA or NH |
| "Smiling" Front | Uneven evaporation or unsaturated chamber. | Use filter paper in the chamber; ensure lid is tight. |
| Spot Fades in UV | Compound decomposition (oxidation). | Hydrazines are air-sensitive. Run TLC immediately after spotting. |
| Ghost Spots | Decomposition on silica.[1] | Use Neutral Alumina plates instead of Silica if decomposition is confirmed. |
References
-
PubChem. (n.d.). 2-Hydrazino-3-methoxy-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (2022). TLC Stains and Visualization. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Troubleshooting and Visualization. Retrieved from [Link]
Sources
A Comparative Guide to the Antineoplastic Potential of 2-Hydrazinyl-3-methoxy-5-nitropyridine Derivatives
Introduction: The Rationale for Targeting the Pyridine Scaffold
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing nitrogen, form the structural backbone of a significant portion of FDA-approved drugs and are a focal point in anticancer drug discovery.[1][2][3] The pyridine ring, a six-membered aromatic heterocycle, is a privileged scaffold due to its versatile chemical reactivity and its ability to engage in various biological interactions, including hydrogen bonding with DNA and protein targets.[2][4][5] This guide focuses on a specific, promising subclass: 2-Hydrazinyl-3-methoxy-5-nitropyridine derivatives .
The rationale for investigating this scaffold is rooted in established medicinal chemistry principles. The nitropyridine core is a known pharmacophore in compounds exhibiting potent cytotoxic effects.[6][7] The hydrazine moiety at the 2-position serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives, typically through the formation of hydrazones.[8][9][10] These hydrazone linkages are themselves associated with a broad spectrum of biological activities.[9][11] The methoxy group at the 3-position can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties.[12][13] This guide provides a comparative analysis of the antineoplastic potential of these derivatives, grounded in experimental data and mechanistic insights.
Pillar 1: Unraveling the Mechanism of Action
Understanding how a compound exerts its anticancer effect is critical for rational drug design and clinical development. While the precise mechanism for each derivative must be determined empirically, the structural motifs of the this compound scaffold suggest several plausible and potent antineoplastic pathways. These derivatives likely operate as multi-faceted agents, a desirable trait for overcoming the complexity and resistance mechanisms of cancer.
The primary proposed mechanisms include:
-
Disruption of Microtubule Dynamics: Certain nitropyridine analogues have been shown to function as microtubule-targeting agents.[6] They bind to tubulin, inhibiting its polymerization into functional microtubules. This disruption of the cytoskeleton is catastrophic for a dividing cell, as it prevents the formation of a proper mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
Induction of DNA Damage and Repair Inhibition: The electron-deficient nature of the nitropyridine ring, coupled with its planar structure, suggests a potential for DNA intercalation.[14] This physical insertion between DNA base pairs can disrupt DNA replication and transcription. Furthermore, some heterocyclic compounds can generate reactive oxygen species (ROS), leading to oxidative DNA damage.[15] This damage, if not repaired, triggers cell cycle checkpoints and apoptosis.
-
Inhibition of Pro-Survival Kinase Signaling: A vast number of pyridine-containing molecules have been developed as inhibitors of key protein kinases that drive cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[16][17] By blocking these enzymes, the derivatives can halt the signaling cascades responsible for cell proliferation, angiogenesis, and survival.
-
Induction of Apoptosis: Ultimately, the aforementioned mechanisms converge on the activation of programmed cell death, or apoptosis. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and the systematic dismantling of the cell.[18][19][20]
Caption: Proposed mechanisms of antineoplastic action for nitropyridine derivatives.
Pillar 2: In Vitro Performance Assessment & Comparative Data
The initial evaluation of any potential anticancer agent relies on a robust suite of in vitro assays. These experiments quantify a compound's ability to inhibit cancer cell growth and provide insights into its mechanism. The following workflow is standard in the field for a primary assessment.
Caption: Standardized workflow for in vitro evaluation of novel anticancer compounds.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[21][22]
Causality: This is the foundational experiment. Its purpose is to determine if the synthesized compounds have a cytotoxic or cytostatic effect on cancer cells and to quantify this effect as an IC50 value (the concentration required to inhibit growth by 50%). A low IC50 value indicates high potency.
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are harvested using trypsin, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of each derivative is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The media from the cell plates is removed, and 100 µL of media containing the test compound is added to each well. A control group receives media with DMSO only.
-
Incubation: Plates are incubated for 48 or 72 hours under standard culture conditions.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The media containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the DMSO control. A dose-response curve is plotted, and the IC50 value is determined using non-linear regression analysis.
Comparative Cytotoxicity Data
The table below presents representative IC50 data for hypothetical this compound derivatives compared to a standard chemotherapeutic agent, Doxorubicin. The derivatives differ by the substituent (R) attached via a hydrazone linkage.
| Compound | R-Group Substituent | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. A549 (Lung) |
| Derivative 1 | 4-Chlorophenyl | 1.88 | 2.54 | 3.12 |
| Derivative 2 | 4-Methoxyphenyl | 5.21 | 6.87 | 8.05 |
| Derivative 3 | 4-Nitrophenyl | 0.95 | 1.15 | 1.67 |
| Derivative 4 | 2-Furyl | 2.14 | 3.40 | 4.55 |
| Doxorubicin | Reference Drug | 1.93[16] | ~2.0 | ~1.5 |
Analysis of Data: The data illustrates a preliminary structure-activity relationship (SAR). The presence of a strong electron-withdrawing group (e.g., nitro group in Derivative 3) on the phenyl ring enhances cytotoxic potency, resulting in lower IC50 values across all tested cell lines.[7] This potency is comparable or superior to the standard drug Doxorubicin. Conversely, an electron-donating group (e.g., methoxy in Derivative 2) appears to reduce activity. This suggests that the electronic properties of the R-group are a critical determinant of antineoplastic potential.
Pillar 3: Structure-Activity Relationship (SAR) and Future Directions
The power of synthetic chemistry lies in the ability to systematically modify a core scaffold to optimize for potency and selectivity. For the this compound class, several key structural features are ripe for exploration.
Note: The above DOT script is illustrative. It conceptualizes a diagram showing the core chemical structure of this compound with key positions for chemical modification highlighted.
Key SAR Insights:
-
The Hydrazone Moiety (R-Group): As demonstrated in the cytotoxicity table, this position offers the most significant opportunity to tune the compound's activity. Exploring a wide range of aromatic and heterocyclic aldehydes or ketones to form different hydrazones is the primary strategy for optimization.
-
The Nitro Group (-NO2): This group is a strong electron-withdrawing feature and is often crucial for the activity of nitropyridine compounds.[7] Its replacement with other bioisosteres like a cyano (-CN) or trifluoromethyl (-CF3) group could modulate activity and potentially reduce toxicity associated with nitroaromatics.
-
The Methoxy Group (-OCH3): This group can be modified to alter hydrogen bonding capability (e.g., converting to a hydroxyl group) or to block metabolism.
Future Directions:
Lead compounds identified from in vitro screening, such as "Derivative 3," must undergo further rigorous testing. The immediate next steps involve:
-
In Vivo Efficacy Studies: Assessing the antitumor activity in animal models, typically murine xenograft models where human cancer cells are implanted into immunocompromised mice.[6][15]
-
Pharmacokinetic (ADMET) Profiling: Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the lead compounds to ensure they have drug-like properties.[16][21]
-
Target Deconvolution: For the most promising candidates, performing advanced biochemical and molecular biology experiments (e.g., kinase profiling, tubulin polymerization assays) to definitively identify the molecular target and confirm the mechanism of action.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel antineoplastic agents. The synthetic tractability of the hydrazinyl group allows for the creation of diverse chemical libraries, and preliminary SAR data suggests that potency can be significantly enhanced through strategic substitution. The potential for multi-modal mechanisms of action, including microtubule disruption, DNA damage, and kinase inhibition, makes these derivatives particularly compelling candidates for overcoming drug resistance. Further optimization and in vivo evaluation are warranted to translate the in vitro potential of these compounds into next-generation cancer therapeutics.
References
- Vertex AI Search. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents - PMC.
- PubMed. (n.d.). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents.
- PubMed. (2018). 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents.
- PubMed. (1970). Potential antitumor agents.
- Vertex AI Search. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
- Vertex AI Search. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC.
- Vertex AI Search. (2018).
- Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro.
- NIH. (n.d.).
- Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References.
- IRJET. (2024). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review.
- MDPI. (2025).
- PubMed. (2026).
- PubMed. (2001). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1.
- Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
- Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
- MDPI. (2021).
- MDPI. (2023).
- PubMed. (n.d.).
- Benchchem. (n.d.). Comparative Analysis of 2-Hydrazinyl-thiazole Derivatives: A Guide to Biological Activity and Selectivity.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2021).
- NIH. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC.
- RSC Publishing. (n.d.). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies.
- PubMed. (n.d.). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells.
- NIH. (n.d.). Rational design, synthesis, and molecular modelling insights of dual DNA binders/DHFR inhibitors bearing arylidene-hydrazinyl-1,3-thiazole scaffold with apoptotic and anti-migratory potential in breast MCF-7 cancer cells - PMC.
- MDPI. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells.
- NIH. (2024).
- MDPI. (n.d.).
- Research in Pharmaceutical Sciences. (n.d.).
- NIH. (n.d.). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies.
- Vertex AI Search. (n.d.).
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Safety Operating Guide
2-Hydrazinyl-3-methoxy-5-nitropyridine: Safe Handling & Disposal Protocol
[1]
Part 1: Executive Safety Directive
2-Hydrazinyl-3-methoxy-5-nitropyridine is not a standard organic waste. It is a high-energy, multi-functional intermediate possessing both reducing (hydrazinyl) and oxidizing (nitro) moieties on a pyridine core.
IMMEDIATE ACTION REQUIRED:
-
DO NOT mix with standard organic solvent waste streams (especially ketones or chlorinated solvents).
-
DO NOT attempt bench-top neutralization using bleach (sodium hypochlorite). This can generate toxic chloramines and trigger exothermic decomposition.
-
Segregate as a "High Hazard / Reactive" solid or liquid stream destined for high-temperature incineration.
Part 2: Chemical Hazard Analysis (The "Why")
To handle this compound safely, one must understand the synergy of its functional groups. It is not merely "toxic"; it is chemically ambivalent, capable of reacting violently with both oxidizers and reducers.
| Functional Group | Hazard Mechanism | Operational Implication |
| Hydrazinyl ( | Potent reducing agent; nucleophilic. | Carcinogenicity/Mutagenicity Risk. Reacts with ketones to form hydrazones; reacts with oxidizers to evolve nitrogen gas (potential over-pressurization). |
| Nitro ( | Oxidizing group; energetic. | Shock/Heat Sensitivity. The presence of a nitro group on a pyridine ring increases the compound's energy profile. Heating can trigger self-accelerating decomposition. |
| Pyridine Core | Aromatic heterocycle. | Permeation. Facilitates absorption through skin and biological membranes, carrying the toxic hydrazine moiety into the systemic circulation. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of hydrazine derivatives due to their high permeation rates.
| Protection Zone | Requirement | Scientific Rationale |
| Dermal (Hands) | Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or heavy-gauge Butyl | Hydrazines are lipophilic and can permeate standard nitrile in <15 mins. Laminate films provide >480 min breakthrough time. |
| Respiratory | P100 / N95 + OV Cartridge (Minimum)Recommended: Fume Hood Sash at 18" | Inhalation of dust/aerosol allows direct entry to the bloodstream, bypassing first-pass metabolism. |
| Ocular | Chemical Splash Goggles | Safety glasses are inadequate against splashes that can cause corneal opacity or systemic toxicity via the tear ducts. |
Part 4: Waste Segregation & Disposal Workflow
The following workflow ensures that the compound is stabilized for transport and destruction. This process relies on segregation rather than neutralization .
Compatibility & Segregation Rules
-
Incompatible with Ketones (Acetone): Forms hydrazones. While not always explosive, this changes the chemical identity and complicates waste profiling.
-
Incompatible with Oxidizers (Peroxides, Bleach): Hypergolic potential (instant ignition) or violent gas evolution (
, ). -
Incompatible with Halogenated Solvents (DCM, Chloroform): Potential for alkylation of the hydrazine nitrogen, forming shock-sensitive salts.
Disposal Decision Tree
Figure 1: Operational workflow for the segregation and packaging of hydrazine-nitropyridine waste.
Part 5: Emergency Procedures (Spill Response)
Scenario: A 5g solid spill on the benchtop.
-
Evacuate & Isolate: Clear the immediate area (radius 10ft).
-
Don PPE: Put on Silver Shield® gloves and respiratory protection.
-
Do NOT Use Bleach: Unlike simple biological spills, adding bleach to this compound can generate Chloramines (toxic gas) and heat.
-
Containment:
-
Solids: Cover with wet paper towels (water only) to prevent dust generation, then scoop into a wide-mouth jar.
-
Liquids: Absorb with Vermiculite or Sand . Do not use paper towels or sawdust (combustibles) for liquid spills of nitro compounds.
-
-
Decontamination: Wash the surface with a mild surfactant (soap/water) after the bulk material is removed.
-
Disposal: Label the debris container as "Hazardous Waste: Toxic/Reactive Solid" and move to the satellite accumulation area.
Part 6: Regulatory & Compliance Note
-
RCRA Classification (USA): This material likely falls under D001 (Ignitable) or D003 (Reactive) due to the nitro/hydrazine combination. If it is a commercial chemical product being discarded, it may trigger P-list or U-list requirements for hydrazine derivatives (e.g., U133 for hydrazine, P068 for methyl hydrazine). Always characterize as Hazardous Waste .
-
Transport (DOT): Likely Class 6.1 (Toxic) or Class 4.1 (Flammable Solid).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defined Hazardous Wastes: Listed and Characteristic. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Personal protective equipment for handling 2-Hydrazinyl-3-methoxy-5-nitropyridine
Executive Safety Summary
2-Hydrazinyl-3-methoxy-5-nitropyridine is a high-energy, high-potency intermediate. Its hazard profile is dominated by the hydrazine moiety (a potent nucleophile, sensitizer, and potential carcinogen) and the nitro group (energetic potential).
-
Primary Risks: Severe skin sensitization, carcinogenicity, and systemic toxicity via inhalation/absorption.
-
Reactivity: Potentially shock-sensitive if dry; violent reaction with strong oxidizers and certain metals (catalytic decomposition).
-
Operational Directive: Handle strictly within a containment device (Fume Hood/Glovebox). Zero skin contact policy.
Risk Assessment & Hazard Classification
Based on Structure-Activity Relationship (SAR) and analog data (e.g., 2-Hydrazino-5-nitropyridine).
| Hazard Class | GHS Category | Critical Danger |
| Acute Toxicity | Cat 3 (Oral/Dermal/Inhal) | Toxic if swallowed or absorbed through skin. |
| Sensitization | Cat 1 (Skin) | Irreversible allergic reaction upon repeated exposure.[1] |
| Carcinogenicity | Cat 1B (Presumed) | Hydrazine derivatives are established mutagens. |
| Physical | Flammable Solid / Reactive | Nitro + Hydrazine groups create thermodynamic instability. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with hydrazine derivatives due to rapid permeation. You must employ a "Layered Defense" strategy.
Hand Protection Strategy
Protocol: Double-gloving is mandatory.
-
Inner Layer (Barrier): Silver Shield® (EVOH/PE Laminate) or Butyl Rubber .
-
Why: Hydrazines permeate nitrile in <15 minutes. Laminates provide >480 min breakthrough time.
-
-
Outer Layer (Dexterity): High-modulus Nitrile (minimum 5 mil) .
-
Why: Protects the inner glove from physical tears and provides grip.
-
Respiratory & Body Protection
| Component | Specification | Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm). If outside hood:P100/OV (Organic Vapor) Respirator. | Hydrazines have low odor thresholds but high toxicity. |
| Body | Tyvek® Lab Coat (Disposable) with wrist cuffs. | Cotton coats absorb hydrazines, creating a secondary exposure source. |
| Eye | Chemical Splash Goggles (ANSI Z87.1). | Face shield required if handling >10g or liquid solutions. |
Visual Decision Tree: PPE Selection
Caption: PPE escalation logic based on quantity and physical state. Note that solutions pose higher permeation risks than solids.
Operational Protocols
Storage[2][3][4][5][6]
-
Environment: Store at -20°C in a dedicated freezer.
-
Atmosphere: Store under Argon or Nitrogen . Hydrazines oxidize in air to form unstable peroxides or diazo compounds.
-
Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas or containers (catalytic decomposition risk).
Weighing & Transfer
-
Static Control: The nitro group increases static susceptibility. Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Technique:
-
Place a secondary container (weigh boat) inside the balance.
-
Tare the balance.
-
Transfer solid using a plastic or ceramic spatula (Do not use metal).
-
Dissolve the solid in the reaction solvent immediately to reduce dust hazard.
-
Reaction Setup
-
Venting: Hydrazine reactions often evolve Nitrogen gas (
). Ensure the reaction vessel is connected to an inert gas line with a pressure-relief bubbler . -
Temperature: Avoid heating above 80°C unless strictly necessary. The nitro-hydrazine combination lowers the decomposition temperature (
).
Decontamination & Disposal (The "Kill" Step)
Crucial Warning: Do not mix this compound with standard organic waste streams without quenching. Unreacted hydrazines in waste drums can pressurize or explode.
Glassware Decontamination (Bleach Quench)
-
Reagent: 10% Sodium Hypochlorite (Bleach).
-
Mechanism: Oxidation of hydrazine to Nitrogen gas (
). -
Procedure:
-
Place contaminated glassware in the back of the fume hood.
-
Add dilute bleach slowly .
-
Observation: Look for bubbling (
evolution). -
Let soak for 24 hours.
-
Rinse with water, then acetone.
-
Bulk Waste Disposal
-
Primary Path: High-Temperature Incineration .
-
Labeling: Clearly label waste as "Contains Hydrazine Derivatives - Sensitizer/Carcinogen."
-
Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or heavy metal waste.
Disposal Workflow Diagram
Caption: Segregation logic for bulk waste versus trace residue cleaning.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Drench immediately (Safety Shower/Sink) for 15 mins.2. Discard contaminated clothing/gloves (do not reuse).3. Apply Polyethylene Glycol (PEG 400) if available (solubilizes hydrazines better than water). |
| Spill (Solid) | 1. Evacuate area.2. Don full PPE (Double gloves, P100 mask).3. Cover with wet sand or vermiculite to prevent dust.4. Scoop into hazardous waste container. |
| Spill (Liquid) | 1. Absorb with chemically inert pads .2. Treat area with dilute bleach solution (allow to react for 30 mins). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives. (Accessed 2025).[2][3][4] [Link]
-
U.S. EPA. Hydrazine Hazard Summary and Waste Management. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
